molecular formula C8H9ClN2O3 B1361748 ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 946061-21-8

ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1361748
CAS No.: 946061-21-8
M. Wt: 216.62 g/mol
InChI Key: QEPOBLYUNYIKSX-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C8H9ClN2O3 and its molecular weight is 216.62 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-chloro-4-formyl-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-3-14-8(13)6-5(4-12)7(9)11(2)10-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPOBLYUNYIKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650116
Record name Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946061-21-8
Record name Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide for the multi-step synthesis of Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate (CAS No: 946061-21-8), a highly functionalized pyrazole derivative of significant interest in medicinal chemistry and materials science.[1] Pyrazoles are recognized as privileged scaffolds in drug discovery, forming the core of numerous approved drugs and clinical candidates.[2][3] Their derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] This guide details a robust and logical three-step synthetic pathway, commencing with the construction of the pyrazole core, followed by regioselective chlorination, and culminating in a Vilsmeier-Haack formylation. Each step is elucidated with detailed protocols, mechanistic insights, and expert commentary on critical process parameters.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern medicinal chemistry due to its versatile biological activity and synthetic accessibility.[2][4][5] The target molecule, this compound, incorporates several key functional groups that make it a valuable intermediate for further chemical elaboration:

  • The Pyrazole Core: Provides a stable aromatic scaffold.

  • C3-Ethyl Carboxylate: Acts as a handle for amide bond formation or other ester manipulations.

  • C4-Formyl Group: A versatile functional group for generating Schiff bases, undergoing reductive amination, or participating in various condensation reactions.

  • C5-Chloro Group: Can be substituted via nucleophilic aromatic substitution, enabling the introduction of diverse functionalities.

  • N1-Methyl Group: Blocks tautomerization and provides a fixed substitution pattern.

Given these features, this molecule serves as an ideal building block for creating libraries of complex derivatives for drug discovery programs and advanced material synthesis.

Proposed Synthetic Strategy

A logical and efficient retrosynthetic analysis suggests a three-step forward synthesis. This pathway is designed for scalability, high purity of intermediates, and utilization of well-established, reliable chemical transformations.

Synthetic_Pathway Target Ethyl 5-chloro-4-formyl-1-methyl- 1H-pyrazole-3-carboxylate Intermediate2 Ethyl 5-chloro-1-methyl- 1H-pyrazole-3-carboxylate Target->Intermediate2  Step 3: Vilsmeier-Haack Formylation   Intermediate1 Ethyl 1-methyl-1H-pyrazole- 3-carboxylate Intermediate2->Intermediate1  Step 2: Regioselective Chlorination   StartingMaterial Ethyl 2,4-dioxopentanoate + Methylhydrazine Intermediate1->StartingMaterial  Step 1: Pyrazole Ring Formation  

Caption: Overall synthetic workflow for the target molecule.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate (Intermediate 1)

Principle: The synthesis of the pyrazole core is achieved via the classical Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[7][8] In this protocol, ethyl 2,4-dioxopentanoate (an equivalent of ethyl acetoacetate) reacts with methylhydrazine. The reaction proceeds with high regioselectivity, driven by the differential reactivity of the two carbonyl groups. The use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in similar reactions.[9]

Protocol:

  • To a solution of ethyl 2,4-dioxopentanoate (1.0 eq) in ethanol (5 mL per gram of dicarbonyl), add a catalytic amount of acetic acid (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methylhydrazine (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Ethyl 1-methyl-1H-pyrazole-3-carboxylate as a pale yellow oil.

Expertise & Causality:

  • Why Methylhydrazine? The use of methylhydrazine directly installs the required N1-methyl group.

  • Why Acetic Acid Catalyst? The acid catalyzes the initial imine formation, accelerating the reaction rate.

  • Why Temperature Control? The initial condensation is exothermic. Controlling the temperature prevents side reactions and ensures selective condensation at the more reactive ketone.

Step 2: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (Intermediate 2)

Principle: This step involves the regioselective electrophilic chlorination of the pyrazole ring. The C5 position of the 1,3-disubstituted pyrazole is electron-rich and sterically accessible, making it the preferred site for electrophilic attack.[6] Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). An alternative green chemistry approach involves electrolytic chlorination in the presence of hydrochloric acid.[10]

Protocol (using N-Chlorosuccinimide):

  • Dissolve Ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL per gram of pyrazole) in a flask protected from light.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify by silica gel chromatography (hexane/ethyl acetate) to isolate Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate .

Expertise & Causality:

  • Why NCS? NCS is a mild and effective source of electrophilic chlorine, offering good control and minimizing over-chlorination compared to harsher reagents like chlorine gas.

  • Why Acetonitrile? Acetonitrile is a polar aprotic solvent that effectively dissolves both the substrate and NCS, facilitating the reaction.

  • Why Heat? Heating is required to overcome the activation energy for the electrophilic substitution on the moderately activated pyrazole ring.

Step 3: Synthesis of this compound (Target Molecule)

Principle: The final step is the introduction of the formyl group at the C4 position via the Vilsmeier-Haack reaction.[11][12] This reaction employs the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[11] The electron-rich C4 position of the pyrazole ring is highly susceptible to electrophilic attack by the Vilsmeier reagent.[13]

Protocol:

  • Vilsmeier Reagent Preparation (Critical Step): In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place anhydrous DMF (5.0 eq). Cool the flask to 0 °C.

  • Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise via a syringe, keeping the temperature below 5 °C. The formation of a solid white precipitate (the Vilsmeier reagent) should be observed. Stir for 30 minutes at 0 °C.

  • Formylation Reaction: Dissolve Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After addition, allow the mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours.[12]

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography to yield the final product, This compound .

Expertise & Causality:

  • Why Anhydrous Conditions? The Vilsmeier reagent is extremely sensitive to moisture and will decompose rapidly in the presence of water.[11] All glassware must be dry, and anhydrous solvents must be used.

  • Why Excess DMF/POCl₃? An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.

  • Why Careful Quenching? The quenching of unreacted POCl₃ and the Vilsmeier reagent is highly exothermic and must be performed slowly and with efficient cooling to prevent a runaway reaction.[11]

Vilsmeier_Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Ethyl 5-chloro-1-methyl- 1H-pyrazole-3-carboxylate Sigma_Complex Sigma Complex (Intermediate) Pyrazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Final_Product Final Aldehyde Iminium_Salt->Final_Product + H₂O (Work-up)

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Data Summary

Compound NameStepStarting MaterialsKey ReagentsExpected YieldPhysical State
Ethyl 1-methyl-1H-pyrazole-3-carboxylate1Ethyl 2,4-dioxopentanoate, MethylhydrazineAcetic Acid75-85%Pale yellow oil
Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate2Intermediate 1NCS, ACN80-90%Off-white solid
This compound3Intermediate 2POCl₃, DMF65-75%White/pale yellow solid

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[11]

  • N-Chlorosuccinimide (NCS): An irritant and moisture-sensitive. Avoid inhalation of dust.

  • Vilsmeier-Haack Reaction: The reaction is exothermic, particularly during reagent preparation and quenching. Strict temperature control is essential. The work-up should be performed slowly and behind a blast shield.

This guide provides a comprehensive framework for the successful synthesis of a valuable pyrazole intermediate. Adherence to the described protocols, safety precautions, and mechanistic principles will enable researchers to reliably produce this compound for applications in drug discovery and beyond.

References

  • BenchChem. (n.d.). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Technical Support Center.
  • Yadav, G., & Pathak, D. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27374. Retrieved from [Link]

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 136-148. Retrieved from [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & Fathy, G. S. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(23), 7356. Retrieved from [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. Retrieved from [Link]

  • Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2018). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2018(4), M1016. Retrieved from [Link]

  • Serrano, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. Retrieved from [Link]

  • Asif, M., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7). Retrieved from [Link]

  • Wang, Z., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal, 31(e202501589). Retrieved from [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Kamal, A., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN104744315A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • del Campo, R., et al. (2012). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Agricultural and Food Chemistry, 60(16), 4065-4072. Retrieved from [Link]

  • ResearchGate. (n.d.). C‒H An chlorination of pyrazole 1a. [Image]. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(19), 4501. Retrieved from [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Retrieved from [Link]

  • Tiam, S. T., et al. (2013). 2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1811–o1812. Retrieved from [Link]

  • Deshmukh, D. S., & Shingare, M. S. (n.d.). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl)-4-chlorobenzenes. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

Sources

A Technical Guide to Ethyl 5-Chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate, a pivotal heterocyclic building block in the synthesis of complex bioactive molecules. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its utility.

Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole scaffold is a "biologically privileged" structure, forming the core of numerous commercially available drugs.[1] Its prevalence in medicinal chemistry stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and the synthetic tractability that allows for precise decoration of the ring system. This compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its functional groups—the formyl, chloro, and ethyl carboxylate moieties—which can be selectively manipulated to construct diverse molecular architectures. This trifunctionalized pyrazole is a key component in the synthesis of compounds targeting various therapeutic areas, including neurology.[2]

Physicochemical and Structural Properties

Understanding the fundamental chemical and physical properties of this compound is crucial for its effective use in synthesis, including solvent selection, reaction temperature, and purification strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H9ClN2O3[3]
Molecular Weight 216.62 g/mol [3]
CAS Number 946061-21-8[2][3]
Boiling Point 356.1°C at 760 mmHg[3]
Flash Point 169.1°C[3]
Density 1.37 g/cm³ (Predicted)[3]
Refractive Index 1.565 (Predicted)[3]

Synthesis and Mechanistic Considerations

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an electron-rich aromatic or heterocyclic ring. The causality behind this choice lies in the high reactivity of the pyrazole ring system towards electrophilic substitution, particularly at the 4-position, and the efficiency of the Vilsmeier reagent (a complex of dimethylformamide and phosphorus oxychloride) in delivering the formyl electrophile.

G cluster_0 Synthetic Pathway A Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate C This compound A->C Electrophilic Formylation B Vilsmeier Reagent (POCl3, DMF) B->C

Caption: Plausible synthetic route via Vilsmeier-Haack formylation.

An alternative approach could involve the construction of the pyrazole ring from an appropriately substituted acyclic precursor, followed by chlorination and formylation, or vice-versa. The choice of the specific synthetic route would be dictated by the availability and cost of starting materials, as well as the desired scale of the synthesis.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound is its most compelling attribute for medicinal chemists. The three distinct functional groups offer a playground for sequential or orthogonal chemical transformations.

  • The Formyl Group: This aldehyde functionality is a versatile handle for a wide array of chemical reactions. It can undergo reductive amination to introduce substituted amino-methyl groups, Wittig reactions to form alkenes, and various condensation reactions (e.g., with active methylene compounds) to extend the carbon skeleton. It is also a precursor for the synthesis of other heterocyclic rings, such as pyrimidines or pyridines, fused to the pyrazole core.

  • The Chloro Group: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of substituents, including amines, alcohols, thiols, and carbon nucleophiles (via cross-coupling reactions like Suzuki or Buchwald-Hartwig). The electron-withdrawing nature of the adjacent ester and formyl groups, as well as the pyrazole nitrogens, activates the chloro group towards nucleophilic attack.

  • The Ethyl Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, reduced to a primary alcohol, or participate in other carboxylate-specific reactions. This functionality is often used to modulate the pharmacokinetic properties of the final molecule, such as solubility and metabolic stability.

G cluster_reactions Potential Transformations start This compound Formyl Chloro Ester reductive_amination Reductive Amination (amines) start:f0->reductive_amination C-N bond formation wittig Wittig Reaction (ylides) start:f0->wittig C=C bond formation snar SNAr (Nu-H) start:f1->snar C-Nu bond formation cross_coupling Cross-Coupling (boronic acids, etc.) start:f1->cross_coupling C-C bond formation hydrolysis Hydrolysis (H2O) start:f2->hydrolysis -> Carboxylic Acid amidation Amidation (amines) hydrolysis->amidation -> Amide

Caption: Reactivity map of the key functional groups.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an invaluable building block in the synthesis of complex heterocyclic compounds for drug discovery.[4] Its downstream applications include the development of novel therapeutic agents. For instance, the pyrazolopyrimidine core, which can be synthesized from intermediates like this, is found in a number of kinase inhibitors used in oncology and immunology.

A hypothetical, yet illustrative, experimental workflow for the utilization of this intermediate in a drug discovery context is outlined below.

Experimental Protocol: Synthesis of a Hypothetical Pyrazolopyrimidine Derivative

Objective: To demonstrate the synthetic utility of this compound in the construction of a more complex heterocyclic system.

Step 1: Reductive Amination of the Formyl Group

  • To a solution of this compound (1.0 eq) in methanol, add a primary amine (1.1 eq) and glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction to 0°C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with water and extract the product with ethyl acetate. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 4-(aminomethyl)pyrazole derivative.

Step 2: Nucleophilic Aromatic Substitution of the Chloro Group

  • In a sealed vessel, dissolve the product from Step 1 (1.0 eq) in dimethyl sulfoxide.

  • Add a suitable nucleophile (e.g., a substituted amine or alcohol, 1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (2.0 eq).

  • Heat the mixture to 120°C and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography or liquid chromatography-mass spectrometry.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the disubstituted pyrazole.

Step 3: Cyclization to a Pyrazolopyrimidine Core (Illustrative)

Further elaboration of the molecule, for instance, through hydrolysis of the ester to a carboxylic acid followed by amide coupling and subsequent cyclization, could lead to the formation of a pyrazolopyrimidine scaffold. The specifics of this step would be highly dependent on the nature of the substituents introduced in the preceding steps.

This multi-step sequence highlights how the orthogonal reactivity of the starting material can be exploited to systematically build molecular complexity, a cornerstone of modern synthetic and medicinal chemistry.

Conclusion

This compound is a high-value, versatile chemical intermediate. Its trifunctional nature provides a robust platform for the synthesis of a wide array of complex heterocyclic structures. A thorough understanding of its chemical properties, reactivity, and synthetic pathways is essential for leveraging its full potential in the design and development of next-generation therapeutics. The ability to selectively address each of its functional groups provides a powerful tool for generating molecular diversity and optimizing drug-like properties.

References

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • PubChem. (n.d.). Ethyl 5-formyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Retrieved from [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

Sources

A Technical Guide to Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate: Synthesis, Characterization, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal and agricultural chemistry. The document elucidates its formal nomenclature and structure, offers a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, and discusses its reactivity profile. While specific experimental spectroscopic data for this compound is not publicly available, this guide presents predicted spectral characteristics based on analogous structures to aid in its identification and characterization. The guide highlights its significance as a versatile intermediate for the synthesis of a diverse range of more complex, biologically active pyrazole derivatives.

Nomenclature and Structure

The compound with the chemical formula C₈H₉ClN₂O₃ is systematically named according to IUPAC nomenclature.

IUPAC Name

The definitive IUPAC name for the molecule is This compound .[1]

Chemical Structure

The molecular structure consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted at various positions:

  • N1-position: A methyl group (-CH₃)

  • C3-position: An ethoxycarbonyl group (-COOCH₂CH₃)

  • C4-position: A formyl group (-CHO)

  • C5-position: A chlorine atom (-Cl)

The structure is presented below:

Caption: 2D Structure of the title compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 946061-21-8[1]
Molecular Formula C₈H₉ClN₂O₃[1]
Molecular Weight 216.62 g/mol [1]
Exact Mass 216.03000 u[1]
Boiling Point 356.1°C at 760 mmHg[1]
Flash Point 169.1°C[1]
Density 1.37 g/cm³[1]

Synthesis via Vilsmeier-Haack Reaction

The introduction of a formyl group at the C4-position of the pyrazole ring is efficiently achieved through the Vilsmeier-Haack reaction. This electrophilic aromatic substitution reaction is a cornerstone in the synthesis of pyrazole-4-carbaldehydes. The precursor for this synthesis is ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Reaction Principle and Mechanism

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). The Vilsmeier reagent then acts as the electrophile in the formylation of an electron-rich aromatic or heterocyclic ring.

The mechanism proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent elimination of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of Pyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Sigma_Complex Sigma Complex Intermediate Pyrazole_Precursor Ethyl 5-chloro-1-methyl- 1H-pyrazole-3-carboxylate Pyrazole_Precursor->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H+ Final_Product Ethyl 5-chloro-4-formyl-1-methyl- 1H-pyrazole-3-carboxylate Iminium_Salt->Final_Product Hydrolysis (H2O) G Start Ethyl 5-chloro-4-formyl- 1-methyl-1H-pyrazole-3-carboxylate Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Reductive_Amination Reductive Amination (+ R1R2NH) Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Condensation Condensation (+ Active Methylene Cmpd) Start->Condensation Carboxylic_Acid Pyrazole-3,4-dicarboxylic acid derivative Oxidation->Carboxylic_Acid Alcohol 4-(Hydroxymethyl)pyrazole derivative Reduction->Alcohol Amine 4-(Aminomethyl)pyrazole derivative Reductive_Amination->Amine Alkene 4-Alkenylpyrazole derivative Wittig_Reaction->Alkene Condensed_Product Extended Conjugated System Condensation->Condensed_Product

Sources

A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel pyrazole carboxylates. Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4][5][6][7][8] This guide moves beyond a simple recitation of protocols, offering a detailed exploration of the strategic and mechanistic considerations that underpin successful synthetic campaigns. We will delve into both classical and contemporary synthetic methodologies, with a strong emphasis on achieving regioselectivity, a critical parameter in the synthesis of functionally optimized molecules. Furthermore, this guide will provide field-proven insights into reaction optimization, troubleshooting, and the practical application of these compounds in modern drug discovery pipelines.

The Strategic Importance of the Pyrazole Carboxylate Scaffold

The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1][2][6][8][9] Its unique electronic properties and metabolic stability have led to its incorporation into a multitude of approved therapeutic agents.[1][2][8] The addition of a carboxylate or a related ester functionality to this core structure significantly enhances its utility. The carboxylic acid group provides a crucial handle for further synthetic elaboration, enabling the construction of diverse compound libraries through amide bond formation, esterification, or other coupling reactions.[10][11] This versatility is paramount in the iterative process of lead optimization in drug discovery.

The pyrazole carboxylate motif is present in a wide range of biologically active molecules, exhibiting activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6][7][9][11][12] For instance, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core.[1][4][13] The ability to synthetically access a diverse range of substituted pyrazole carboxylates is therefore a key enabling technology for the development of new chemical entities with therapeutic potential.

Foundational Synthetic Strategies: A Mechanistic Perspective

The synthesis of the pyrazole ring is a well-established field, with several named reactions forming the bedrock of modern synthetic approaches. Understanding the mechanisms of these reactions is not merely an academic exercise; it is essential for predicting outcomes, troubleshooting unexpected results, and rationally designing novel synthetic routes.

The Knorr Pyrazole Synthesis: A Timeless Workhorse

First reported by Ludwig Knorr in 1883, this reaction remains one of the most direct and widely used methods for constructing the pyrazole ring.[9] The classical Knorr synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst.[13][14][15]

Mechanism and Regioselectivity:

The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[13][15][16] A critical consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[9][17]

The regiochemical outcome is influenced by several factors, including the electronic and steric nature of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically improve regioselectivity in certain cases.[18]

Experimental Protocol: Synthesis of a Pyrazole-Carboxylate Ester via Knorr Condensation [10]

  • Materials:

    • Hydrazine derivative (1.0 eq)

    • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

    • Ethanol

    • Glacial acetic acid (catalytic amount, e.g., 0.1 eq)

  • Procedure:

    • Dissolve the hydrazine derivative in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Slowly add the β-ketoester dropwise to the stirred solution at room temperature.

    • The reaction mixture is then typically heated to reflux to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.

Huisgen 1,3-Dipolar Cycloaddition: A Powerful Alternative

The Huisgen 1,3-dipolar cycloaddition offers a powerful and often highly regioselective alternative for the synthesis of pyrazoles.[19][20] This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or a strained alkene.[19][21][22]

Mechanism and Causality:

The concerted nature of the Huisgen cycloaddition often leads to a high degree of stereospecificity and regioselectivity, which can be predicted based on frontier molecular orbital (FMO) theory.[19] The use of alkyne surrogates, which are alkenes containing a leaving group, can further enhance the utility of this method by allowing for the synthesis of highly substituted pyrazoles that would be difficult to access using terminal or internal alkynes.[21]

Conceptual Workflow: Huisgen Cycloaddition for Pyrazole Carboxylate Synthesis

Huisgen_Cycloaddition cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Diazo Diazo Compound (e.g., Ethyl Diazoacetate) Cycloaddition [3+2] Cycloaddition Diazo->Cycloaddition Alkyne Alkyne Dipolarophile (with Carboxylate Precursor) Alkyne->Cycloaddition Pyrazole Pyrazole Carboxylate Cycloaddition->Pyrazole Aromatization (if necessary)

Caption: Huisgen [3+2] cycloaddition workflow.

Modern Synthetic Innovations and Advanced Protocols

While the Knorr synthesis and Huisgen cycloaddition remain pillars of pyrazole synthesis, the field is continually evolving with the development of novel catalytic systems and reaction conditions that offer improved yields, regioselectivity, and functional group tolerance.

Metal-Catalyzed Approaches

The use of transition metal catalysts, such as silver and copper, has enabled the development of highly efficient and regioselective methods for pyrazole synthesis.[9] For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide a rapid and highly regioselective route to 3-CF3-pyrazoles.[9]

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants are combined in a single pot to form a product that contains portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. Several MCRs have been developed for the synthesis of highly substituted pyrazoles.[23]

Flow Chemistry for Enhanced Control

The application of continuous flow chemistry to pyrazole synthesis has demonstrated the potential for improved reaction control, enhanced safety, and facile scalability. Transient flow methods have been used to gain deeper mechanistic insights into the Knorr pyrazole synthesis, revealing complex reaction pathways, including autocatalysis.[17]

From Carboxylate to Bioactive Molecule: Downstream Functionalization

The synthesis of the pyrazole carboxylate is often the first step in a longer synthetic sequence aimed at producing a biologically active molecule. The carboxylic acid functionality is a versatile handle for a variety of downstream transformations.

Amide Bond Formation

The conversion of the pyrazole carboxylic acid to an amide is a common strategy in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. This transformation is typically achieved using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride followed by reaction with an amine.[10]

Experimental Protocol: Amide Coupling from Pyrazole Carboxylic Acid [10]

  • Method A: Using Thionyl Chloride

    • Materials:

      • Pyrazole-carboxylic acid (1.0 eq)

      • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)

      • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

      • Desired primary or secondary amine (1.1 eq)

      • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0-3.0 eq)

    • Procedure:

      • Suspend or dissolve the pyrazole-carboxylic acid in anhydrous DCM or THF.

      • Add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

      • Stir the reaction at room temperature until the conversion to the acid chloride is complete (can be monitored by IR spectroscopy).

      • Remove the excess reagent and solvent under reduced pressure.

      • Dissolve the crude acid chloride in fresh anhydrous solvent and cool to 0 °C.

      • Add the desired amine and the base.

      • Allow the reaction to warm to room temperature and stir until completion.

      • Work up the reaction by washing with aqueous solutions to remove salts and purify the crude product by column chromatography or recrystallization.

  • Method B: Using Peptide Coupling Reagents

    • Materials:

      • Pyrazole-carboxylic acid (1.0 eq)

      • Desired primary or secondary amine (1.1 eq)

      • Peptide coupling reagent (e.g., HATU, HBTU, EDC) (1.1-1.5 eq)

      • Base (e.g., DIPEA, TEA) (2.0-3.0 eq)

      • Anhydrous solvent (e.g., DMF, DCM)

    • Procedure:

      • Dissolve the pyrazole-carboxylic acid in the anhydrous solvent.

      • Add the amine, the coupling reagent, and the base.

      • Stir the reaction at room temperature until completion.

      • Work up the reaction and purify the product as described in Method A.

Data-Driven Synthesis and Optimization

The systematic collection and analysis of reaction data are crucial for optimizing synthetic protocols and for developing a deeper understanding of structure-activity relationships (SAR).

Table 1: Comparison of Catalytic Systems for a Model Pyrazole Synthesis

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Regioisomeric Ratio
Acetic AcidEthanol8012753:1
AgOTf (1 mol%)Acetonitrile25195>99:1
I₂/TBHPDioxane6088210:1
[bmim][PF₆]Neat100 (MW)0.5905:1

This is a representative table and the data is illustrative.

Conclusion and Future Outlook

The discovery and synthesis of novel pyrazole carboxylates will continue to be a vibrant area of research, driven by the enduring importance of this scaffold in medicinal chemistry. Future advancements are likely to focus on the development of even more efficient, selective, and sustainable synthetic methods. The increasing use of computational tools for reaction prediction and optimization, coupled with high-throughput experimentation and the application of machine learning algorithms, will undoubtedly accelerate the discovery of the next generation of pyrazole-based therapeutics.

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A Technical Guide to the Spectroscopic Characterization of Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate, a substituted pyrazole of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Given the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive, predicted spectroscopic profile based on established principles and data from structurally analogous compounds. We will delve into the theoretical underpinnings of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and data interpretation critical for the unambiguous identification and characterization of this compound.

Introduction: The Significance of this compound

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities.[1] The title compound, this compound, with its unique combination of electrophilic and nucleophilic centers, serves as a versatile intermediate in the synthesis of more complex molecular architectures. Accurate spectroscopic characterization is paramount for ensuring the purity and structural integrity of this key building block in any synthetic endeavor. This guide aims to provide a reliable reference for researchers working with this compound or similar pyrazole derivatives.

Methodology: Acquiring High-Fidelity Spectroscopic Data

The predicted data within this guide is based on standard analytical techniques. For optimal experimental results, the following protocols are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H NMR) to achieve optimal signal dispersion and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Employ proton decoupling to simplify the spectrum and enhance the signal of carbon nuclei. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2][3]

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is the instrument of choice for its high sensitivity and speed.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Ionization Technique: Electron Ionization (EI) is a common technique for small molecules and will provide valuable fragmentation information. Electrospray Ionization (ESI) is a softer ionization method that can be used to confirm the molecular weight.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is recommended for accurate mass measurements, which can confirm the elemental composition.

Spectroscopic Data and Interpretation

Molecular Structure

The molecular formula for this compound is C₈H₉ClN₂O₃, with a molecular weight of 216.62 g/mol and an exact mass of 216.03017.[4]

Caption: Molecular structure of the target compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.2Singlet1HAldehyde-HAldehyde protons are highly deshielded and typically appear in this region.[4][5]
~4.4Quartet2H-OCH₂CH₃Protons on a carbon adjacent to an oxygen are deshielded. The quartet is due to coupling with the neighboring methyl group.[4]
~4.0Singlet3HN-CH₃The methyl group attached to the nitrogen of the pyrazole ring is expected in this region.
~1.4Triplet3H-OCH₂CH₃These protons are in a typical alkyl region. The triplet is due to coupling with the adjacent methylene group.[4]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~185Aldehyde C=OThe carbonyl carbon of an aldehyde is highly deshielded.[6][7]
~160Ester C=OThe carbonyl carbon of the ethyl ester is also in a characteristic downfield region.[6][7]
~145Pyrazole C5-ClThe carbon atom attached to the electronegative chlorine atom is shifted downfield.
~140Pyrazole C3The chemical shift of this carbon is influenced by the attached ester group and the nitrogen atoms in the ring.[8]
~120Pyrazole C4The formyl group has a significant deshielding effect on the carbon at this position.[9]
~62-OCH₂CH₃The carbon of the methylene group is deshielded by the adjacent oxygen atom.
~38N-CH₃The methyl carbon attached to the nitrogen atom is expected in this region.
~14-OCH₂CH₃This signal corresponds to the terminal methyl group of the ethyl ester.
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1730StrongC=O stretch (Ester)This is a characteristic absorption for the carbonyl group of an ester.[10][11][12]
~1700StrongC=O stretch (Aldehyde)The aldehyde carbonyl stretch typically appears at a slightly lower wavenumber than the ester carbonyl.[10][11][12]
~2980MediumC-H stretch (Alkyl)These absorptions are due to the C-H bonds of the methyl and ethyl groups.
~1550MediumC=N stretch (Pyrazole ring)Characteristic stretching vibration for the C=N bonds within the pyrazole ring.[13]
~1250StrongC-O stretch (Ester)The C-O single bond stretch of the ester group is typically strong.
~750StrongC-Cl stretchThe carbon-chlorine bond absorption is expected in the fingerprint region.
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 216, with a characteristic M+2 peak at m/z = 218 in an approximate 3:1 ratio, which is indicative of the presence of a chlorine atom.

  • Major Fragmentation Pathways:

    • Loss of the ethyl group (-CH₂CH₃) from the ester, resulting in a fragment at m/z = 187.

    • Loss of the ethoxy group (-OCH₂CH₃), leading to a fragment at m/z = 171.

    • Loss of the formyl group (-CHO), giving a fragment at m/z = 187.

    • Cleavage of the pyrazole ring can also occur, leading to a variety of smaller fragments.[14][15]

fragmentation_pathway M [M]⁺˙ m/z = 216/218 F1 [M - C₂H₅]⁺ m/z = 187/189 M->F1 - •C₂H₅ F2 [M - OC₂H₅]⁺ m/z = 171/173 M->F2 - •OC₂H₅ F3 [M - CHO]⁺ m/z = 187/189 M->F3 - •CHO

Caption: Predicted major fragmentation pathways.

Conclusion

The spectroscopic data presented in this guide, while predicted, provides a robust framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a comprehensive and self-validating system for confirming the identity and purity of this important synthetic intermediate. Researchers can use this guide as a reference for interpreting their own experimental data and for troubleshooting any unexpected results.

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Ethyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate: A Strategic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate stands as a pivotal building block in modern organic synthesis, particularly in the construction of diverse and complex molecular architectures. Its unique arrangement of reactive functional groups—a formyl, an ester, and a chloro substituent on a pyrazole core—offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic applications in the development of novel compounds, with a particular focus on pharmacologically relevant molecules. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for scientists leveraging this powerful synthetic intermediate.

Introduction: The Strategic Importance of Polysubstituted Pyrazoles

The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The specific substitution pattern of this compound makes it an exceptionally valuable intermediate. The chloro group at the 5-position acts as a versatile handle for nucleophilic substitution or cross-coupling reactions. The formyl group at the 4-position is a gateway for chain extension, cyclization, and the introduction of diverse functionalities. Finally, the ethyl carboxylate at the 3-position provides a site for modification or can influence the reactivity of the pyrazole ring. This trifecta of functional groups allows for a programmed and regioselective approach to the synthesis of highly decorated pyrazole derivatives.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 946061-21-8[5]
Molecular Formula C8H9ClN2O3[5]
Molecular Weight 216.62 g/mol [5]
Boiling Point 356.1°C at 760 mmHg[5]
Flash Point 169.1°C[5]
Refractive Index 1.565[5]

Note: Spectral data (NMR, IR, Mass Spectrometry) are crucial for reaction monitoring and product characterization. While specific spectra are not provided here, researchers should always obtain and analyze this data to confirm the identity and purity of the starting material and products.

Synthesis of the Core Building Block

The primary and most efficient method for the synthesis of this compound is through the Vilsmeier-Haack formylation of a suitable pyrazole precursor.[6][7] This reaction is a powerful tool for introducing a formyl group onto electron-rich heterocyclic systems.[8]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3).[8] The resulting chloroiminium salt is a potent electrophile that attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the iminium intermediate yields the desired aldehyde.

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl3 Pyrazole Ethyl 5-chloro-1-methyl- 1H-pyrazole-3-carboxylate Intermediate Iminium Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product Ethyl 5-chloro-4-formyl-1-methyl- 1H-pyrazole-3-carboxylate Intermediate->Product + H₂O H2O H₂O (Workup)

Caption: Generalized workflow of the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on laboratory conditions and the specific scale of the reaction.

Materials:

  • Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, nitrogen inlet, and a magnetic stirrer, place anhydrous DMF (3 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Slowly add POCl3 (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully quench by slowly pouring it over crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_workup Purification DMF_POCl3 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Formylation 2. Add Pyrazole Substrate (0°C to Reflux) DMF_POCl3->Formylation TLC_Monitoring 3. Monitor by TLC Formylation->TLC_Monitoring Quench 4. Quench with Ice TLC_Monitoring->Quench Neutralize 5. Neutralize with NaHCO₃ Quench->Neutralize Extract 6. Extract with DCM Neutralize->Extract Purify 7. Purify by Chromatography Extract->Purify Final_Product Pure Ethyl 5-chloro-4-formyl-1-methyl- 1H-pyrazole-3-carboxylate Purify->Final_Product

Caption: Step-by-step workflow for the synthesis and purification.

Reactivity and Synthetic Applications

The true power of this compound lies in the differential reactivity of its functional groups, allowing for a stepwise and controlled elaboration of the molecular scaffold.

Reactions of the Formyl Group

The aldehyde functionality is a versatile handle for a wide array of transformations:

  • Reductive Amination: Formation of various amine derivatives, which are key components of many bioactive molecules.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Carbon-carbon bond formation to introduce alkenyl substituents.

  • Condensation Reactions: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) to form Knoevenagel condensation products, which can be further cyclized.

  • Oxidation: Conversion to a carboxylic acid, providing another point for derivatization (e.g., amide bond formation).

  • Reduction: Conversion to a primary alcohol, which can be used in ether or ester synthesis.

Reactions Involving the Chloro Group

The chloro substituent at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions:

  • Nucleophilic Aromatic Substitution: Reaction with various nucleophiles such as amines, thiols, and alkoxides to introduce a wide range of substituents.

  • Suzuki, Heck, and Sonogashira Cross-Coupling Reactions: Formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, vinyl, and alkynyl groups.

Reactions of the Ester Group

The ethyl ester can be readily transformed into other functional groups:

  • Hydrolysis: Conversion to a carboxylic acid, which can then be coupled with amines to form amides.

  • Reduction: Reduction to a primary alcohol.

  • Transesterification: Conversion to other esters.

Diagram: Reactivity Map

Reactivity_Map cluster_formyl Formyl Group Reactions cluster_chloro Chloro Group Reactions cluster_ester Ester Group Reactions Core This compound Formyl Chloro Ester Reductive_Amination Reductive Amination Core:f0->Reductive_Amination Wittig Wittig Reaction Core:f0->Wittig Condensation Condensation Core:f0->Condensation SNAr SNAr Core:f1->SNAr Suzuki Suzuki Coupling Core:f1->Suzuki Hydrolysis Hydrolysis Core:f2->Hydrolysis Reduction Reduction Core:f2->Reduction

Caption: Diverse reaction pathways from the core building block.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the synthetic utility of this building block, consider the synthesis of a hypothetical kinase inhibitor incorporating a pyrazolo[3,4-d]pyrimidine core, a common scaffold in kinase inhibitor design.

Retrosynthetic Analysis: The target molecule can be envisioned as being assembled from the core pyrazole building block through a series of sequential transformations targeting each of the three key functional groups.

Forward Synthesis:

  • Step 1: Annulation of the Pyrimidine Ring. The synthesis commences with the condensation of the formyl group of this compound with a suitable nitrogen-containing nucleophile, such as an amidine or guanidine, to construct the pyrimidine ring of the pyrazolo[3,4-d]pyrimidine core.

  • Step 2: Suzuki Cross-Coupling. The chloro group on the pyrazole ring is then subjected to a Suzuki cross-coupling reaction with an appropriate boronic acid to introduce a desired aryl or heteroaryl substituent, a common strategy for modulating kinase selectivity and potency.

  • Step 3: Amide Bond Formation. The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a desired amine to install a side chain that can interact with the solvent-exposed region of the kinase active site.

This stepwise approach highlights the strategic advantage of using a polysubstituted building block, where each functional group can be addressed in a controlled and predictable manner to rapidly build molecular complexity.

Conclusion

This compound is a highly versatile and powerful building block for the synthesis of complex, polyfunctionalized pyrazole derivatives. Its unique combination of reactive sites allows for a modular and efficient approach to the construction of novel molecules with potential applications in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and the strategic application of its functional groups is essential for any researcher aiming to leverage its full synthetic potential.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Bentham Science. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. Retrieved from [Link]

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A Technical Guide to Theoretical and Computational Elucidation of Pyrazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Computational Imperative

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its remarkable structural versatility and capacity to engage in various biological interactions have cemented its role in a multitude of clinically significant drugs, from the anti-inflammatory celecoxib to the anticancer agent crizotinib.[2][3] The therapeutic potential of pyrazole derivatives spans a wide spectrum, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities.[3][4][5][6]

As the landscape of drug discovery shifts towards rational, structure-based design, theoretical and computational chemistry has become an indispensable partner to synthetic efforts.[7][8] These in silico methodologies provide profound insights into the electronic structure, reactivity, and biomolecular interactions of pyrazole derivatives, enabling researchers to predict molecular behavior, guide synthetic pathways, and prioritize candidates with the highest potential for therapeutic success.[1][7] This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core computational techniques applied to the study of pyrazoles, complete with field-proven protocols and the rationale behind key methodological choices.

Chapter 1: Unveiling the Electronic Landscape of the Pyrazole Core

A foundational understanding of the pyrazole ring's intrinsic properties is crucial for interpreting its behavior. Computational quantum mechanics provides the tools to dissect its structure, stability, and reactivity at the subatomic level.

Aromaticity and Tautomeric Stability

The pyrazole ring is an aromatic system, a key feature contributing to its stability.[9] However, it exists in different tautomeric forms, primarily the 1H-pyrazole, 3H-pyrazole, and 4H-pyrazole isomers. The relative stability of these tautomers dictates which form is prevalent under physiological conditions, a critical factor for receptor binding.

Computational studies, particularly those employing Density Functional Theory (DFT), have consistently demonstrated that aromaticity is the primary driver of isomer stability.[10] The 1H-pyrazole, which maintains a delocalized π-electron system, is overwhelmingly the most stable tautomer.[10] Non-aromatic tautomers are significantly higher in energy, making them unlikely to be observed under typical experimental conditions.[10]

G cluster_tautomers Pyrazole Tautomers T1 1H-Pyrazole (Aromatic, Most Stable) T2 3H-Pyrazole (Non-aromatic) T1->T2 Tautomerization T3 4H-Pyrazole (Non-aromatic) T1->T3 Tautomerization

Caption: The tautomeric forms of the pyrazole ring.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[11] DFT calculations are routinely used to compute these values, providing insights into the regions of a pyrazole derivative that are most likely to act as electron donors (HOMO) or acceptors (LUMO) in chemical reactions or binding events.[12][13]

Chapter 2: Core Computational Methodologies & Protocols

The modern computational toolkit for studying pyrazole derivatives is multifaceted, with each technique offering a unique lens through which to view the molecule's properties and potential.

Density Functional Theory (DFT): From Structure to Spectra

DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[14] It offers a balance of accuracy and computational cost, making it the workhorse for calculating optimized geometries, vibrational frequencies (IR spectra), NMR shifts, and electronic properties like HOMO-LUMO energies.[12][13][15]

G Start Initial 3D Structure (e.g., from ChemDraw) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Input Geometry Freq Frequency Calculation (Same level of theory) Opt->Freq Optimized Structure Validation Verify No Imaginary Frequencies Freq->Validation Validation->Opt Transition State Found (Re-optimize) Properties Calculate Properties: - HOMO/LUMO Energies - MEP Surface - IR/NMR Spectra Validation->Properties True Minimum Confirmed End Analyzed Results Properties->End

Caption: A typical workflow for a DFT study on a pyrazole derivative.[10]

Protocol 2.1.1: Standard DFT Calculation for a Pyrazole Derivative

  • Structure Preparation: Draw the 2D structure of the pyrazole derivative and convert it to a preliminary 3D structure using software like GaussView, Avogadro, or ChemDraw 3D.

  • Geometry Optimization:

    • Causality: This step finds the lowest energy conformation of the molecule on the potential energy surface.

    • Method: Select a DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[10][12]

    • Execution: Submit the structure for an optimization calculation in a quantum chemistry package (e.g., Gaussian, ORCA).

  • Frequency Calculation:

    • Causality: This is a crucial validation step. It confirms that the optimized structure is a true energetic minimum (a stable state) and not a transition state. A true minimum will have zero imaginary frequencies.

    • Method: Perform a frequency calculation at the exact same level of theory (functional and basis set) as the optimization.

  • Property Calculation & Analysis:

    • Once a true minimum is confirmed, use the optimized geometry to calculate desired properties.

    • HOMO/LUMO: Analyze the output file for the energies and shapes of the frontier molecular orbitals.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

    • Spectra: Compare the calculated vibrational frequencies (IR) and NMR chemical shifts with experimental data to validate the computational model.[16][17]

Table 1: Example DFT-Calculated Properties for Pyrazole Isomers

Tautomer Method Basis Set Relative Energy (kJ/mol) HOMO-LUMO Gap (eV)
1H-Pyrazole B3LYP 6-311++G(d,p) 0.00 (Reference) ~7.5
3H-Pyrazole B3LYP 6-311++G(d,p) ~100 ~5.0

Data is illustrative, based on findings from DFT studies.[10]

Molecular Docking: Predicting the "Hand-in-Glove" Fit

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a pyrazole derivative) when bound to a second (a receptor, typically a protein target) to form a stable complex.[4] It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity for experimental testing.[18][19]

G cluster_prep Preparation ReceptorPrep Receptor Preparation (PDB file, remove water, add hydrogens) GridGen Grid Box Generation (Define the binding site on the receptor) ReceptorPrep->GridGen LigandPrep Ligand Preparation (Generate 3D conformer, assign charges) Docking Docking Simulation (e.g., AutoDock Vina, GOLD, Glide) LigandPrep->Docking GridGen->Docking Analysis Pose & Score Analysis (Analyze binding energy, H-bonds, interactions) Docking->Analysis Selection Candidate Selection Analysis->Selection End Promising Leads for Synthesis Selection->End

Caption: General workflow for a molecular docking study.

Protocol 2.2.1: Virtual Screening of Pyrazole Derivatives via Molecular Docking

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools or Maestro: remove water molecules, co-crystallized ligands, and add polar hydrogens.

  • Ligand Preparation:

    • Generate 3D conformers of the pyrazole derivatives to be screened.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Grid Generation:

    • Causality: Define a specific three-dimensional box (the "grid box") around the active site of the protein. The docking algorithm will confine its search for binding poses within this space, dramatically increasing efficiency.

    • The grid is typically centered on the position of a known co-crystallized inhibitor.

  • Docking Execution:

    • Run the docking simulation using software like AutoDock Vina. The program will systematically sample different poses and conformations of the ligand within the grid box.

    • The software calculates a "docking score" or "binding energy" for each pose, which estimates the binding affinity. Lower scores typically indicate better predicted affinity.[18][20]

  • Results Analysis & Validation:

    • Causality: The docking score alone is insufficient. The binding pose must be visually inspected for chemical plausibility. Favorable interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking with key active site residues, provide confidence in the predicted binding mode.

    • Compare the interactions of your docked pyrazole derivatives with those of known inhibitors to validate that they are binding in a similar, effective manner.

Table 2: Example Molecular Docking Results for Pyrazole Derivatives Against Protein Kinases

Compound ID Target Protein (PDB ID) Binding Energy (kcal/mol) Key Interacting Residues
Derivative 1b VEGFR-2 (2QU5) -10.09 Cys919, Asp1046
Derivative 1d Aurora A (2W1G) -8.57 Ala213, Leu263
Derivative 2b CDK2 (2VTO) -10.35 Leu83, Lys33

Data adapted from a study on pyrazole derivatives as potential kinase inhibitors.[19][20]

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR modeling is a computational approach that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity.[21] The goal is to create a mathematical model that can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds.[22][23]

G Data Data Collection (Pyrazole structures & biological activity data, e.g., IC50) Descriptors Molecular Descriptor Calculation (Topological, electronic, steric, etc.) Data->Descriptors Split Data Splitting (Training Set & Test Set) Descriptors->Split Model Model Generation (e.g., MLR, Random Forest, SVM) Split->Model Training Set Validation Model Validation Model->Validation Test Set Validation->Model Refine Model Predict Predict Activity of New Compounds Validation->Predict Model is Robust End Prioritized Compounds for Synthesis Predict->End

Caption: The workflow for developing and validating a QSAR model.

Protocol 2.3.1: Development of a 2D-QSAR Model for Pyrazole Derivatives

  • Data Set Curation:

    • Compile a dataset of pyrazole derivatives with experimentally determined biological activity (e.g., IC₅₀ or pIC₅₀ values) against a specific target. The dataset should be structurally diverse and cover a wide range of activity values.

  • Molecular Descriptor Calculation:

    • Causality: Molecular descriptors are numerical values that encode different aspects of a molecule's structure (e.g., size, shape, lipophilicity, electronic properties). These descriptors are the independent variables used to build the mathematical model.

    • Use software like RDKit or PaDEL-Descriptor to calculate a large number of 2D or 3D descriptors for each molecule in the dataset.[23]

  • Data Splitting:

    • Divide the dataset into a training set (typically ~80%) and a test set (~20%).

    • Causality: The model is built using only the training set. The test set is kept separate and is used later for external validation to assess the model's predictive power on "unseen" data. This is a critical step for ensuring the model is not overfitted and can generalize well.

  • Model Generation and Internal Validation:

    • Use a statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, to build a model that correlates the descriptors (independent variables) with the biological activity (dependent variable) for the training set.[23]

    • Assess the model's quality using statistical metrics like the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²). A high Q² value (e.g., > 0.6) indicates good internal robustness.[23][24]

  • External Validation:

    • Causality: This is the ultimate test of a QSAR model's trustworthiness.

    • Use the generated model to predict the activity of the compounds in the test set.

    • Calculate the R²_pred for the test set. A high value demonstrates that the model has good predictive ability for new compounds.

  • Prediction: Once validated, the QSAR model can be used to predict the biological activity of novel, in-silico-designed pyrazole derivatives, allowing for the prioritization of the most promising candidates for synthesis.[25]

Conclusion: Integrating Computation for Accelerated Discovery

The theoretical and computational methodologies outlined in this guide—from the quantum mechanical precision of DFT to the predictive power of molecular docking and QSAR—are not merely academic exercises. They are powerful, field-proven tools that provide critical insights at every stage of the drug discovery pipeline.[7] By elucidating electronic properties, predicting protein-ligand interactions, and building robust predictive models, these in silico approaches enable a more rational, efficient, and cost-effective design of novel pyrazole derivatives. Integrating these computational strategies into research workflows empowers scientists to navigate the complexities of molecular design with greater confidence, accelerating the journey from a privileged scaffold to a life-saving therapeutic.

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Introduction: The Significance of the 1-Methyl-1H-pyrazole-3-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and marketed drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding allow it to serve as a versatile pharmacophore. Specifically, the 1-methyl-1H-pyrazole-3-carboxylate motif is a critical building block in the synthesis of complex pharmaceutical agents, including inhibitors of monoamine oxidase, COX-II inhibitors for inflammation, and other targeted therapeutics.[1][2]

The precise arrangement of the N-methyl group and the carboxylate at the 3-position is often crucial for biological activity. However, achieving this specific regioisomer can be a significant synthetic challenge, as many classical pyrazole syntheses yield mixtures of products.[3] This guide provides a detailed exploration of the primary synthetic strategies for obtaining 1-methyl-1H-pyrazole-3-carboxylate, offering field-proven insights into methodological choices, reaction mechanisms, and practical experimental protocols.

Strategy 1: Cyclocondensation of β-Dicarbonyl Equivalents with Methylhydrazine

The most traditional and widely employed method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[4][5] In the context of our target molecule, this involves the reaction of methylhydrazine with a three-carbon electrophilic unit bearing an ester group.

Causality Behind the Method

This approach leverages the nucleophilicity of both nitrogen atoms in methylhydrazine, which attack the two electrophilic carbonyl carbons of the 1,3-dicarbonyl system. The subsequent dehydration and cyclization lead to the formation of the aromatic pyrazole ring. The primary challenge in this method is controlling regioselectivity. The unsymmetrical nature of methylhydrazine means that the initial nucleophilic attack can occur from either the methylated nitrogen or the unsubstituted nitrogen, potentially leading to two different regioisomers: the desired 1,3-substituted product and the undesired 1,5-substituted isomer.

The reaction's regiochemical outcome is often dictated by a combination of steric and electronic factors, as well as the specific reaction conditions (e.g., pH, solvent).[3][4] For instance, the more sterically hindered nitrogen (the methylated one) may preferentially attack the less hindered carbonyl group.

General Reaction Workflow

cluster_0 Cyclocondensation Workflow Start β-Dicarbonyl Equivalent (e.g., Dimethyl acetylenedicarboxylate) Reaction Condensation & Cyclization Start->Reaction Reagent Methylhydrazine Reagent->Reaction Product Mixture of Regioisomers 1,3- and 1,5-substituted Reaction->Product Purification Chromatographic Separation Product->Purification Final Isolated 1-Methyl-1H-pyrazole-3-carboxylate Purification->Final

Caption: General workflow for pyrazole synthesis via cyclocondensation.

Experimental Protocol: Synthesis from Diethyl Butynedioate

This protocol is adapted from a patented procedure that utilizes diethyl butynedioate as the β-dicarbonyl equivalent.[6]

Step 1: Initial Condensation

  • Dissolve diethyl butynedioate (1 equivalent) in diethyl ether in a reaction vessel equipped with a dropping funnel and a thermometer.

  • Cool the solution to -10°C using an appropriate cooling bath.

  • Slowly add a 40% aqueous solution of methylhydrazine (1 equivalent) dropwise, ensuring the internal temperature does not exceed 0°C. The reaction is exothermic.

  • After the addition is complete, maintain the reaction mixture at -5°C for 30 minutes. A large amount of white solid is expected to precipitate.

  • Isolate the solid intermediate by suction filtration, wash the filter cake with cold diethyl ether, and dry it under low pressure.

Step 2: Cyclization and Rearrangement

  • Transfer the intermediate solid to a round-bottom flask.

  • Heat the flask in a preheated oil bath at 100°C. The solid will melt and react.

  • After the reaction is complete (monitor by TLC), cool the mixture and dry under vacuum to obtain the crude ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.[6]

Step 3: Subsequent Functionalization (if necessary) The resulting pyrazolone can then be subjected to further reactions, such as halogenation followed by reduction, to arrive at the target structure, though this specific route provides the 5-hydroxy analogue. Direct synthesis often involves starting materials like ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate, which reacts with methylhydrazine in a two-phase system (toluene/water) with a weak base like potassium carbonate.[7]

Strategy 2: [3+2] Cycloaddition Reactions

1,3-dipolar cycloaddition offers a powerful and often more regioselective alternative for constructing the pyrazole ring.[8] This strategy involves the reaction of a 1,3-dipole (such as a diazo compound) with a dipolarophile (an alkyne or alkene). For the synthesis of 1-methyl-1H-pyrazole-3-carboxylate, the key reaction is between an ester-substituted alkyne and a source of diazomethane.

Causality Behind the Method

The [3+2] cycloaddition is a concerted pericyclic reaction that forms the five-membered pyrazole ring in a single step.[9] The regioselectivity is controlled by the electronic properties of the dipole and dipolarophile. For the reaction of diazomethane with an electron-deficient alkyne like methyl propiolate, the reaction proceeds with high regioselectivity to place the ester group at the 3-position. Subsequent N-methylation then yields the desired product. This method avoids the formation of the 1,5-regioisomer that often plagues cyclocondensation reactions.

General Reaction Mechanism

cluster_1 [3+2] Cycloaddition Mechanism Alkyne Methyl Propiolate (Dipolarophile) Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Dipole Diazomethane (1,3-Dipole) Dipole->Cycloaddition Intermediate 1H-Pyrazole-3-carboxylate Cycloaddition->Intermediate Methylation N-Methylation (e.g., MeI, TMS-diazomethane) Intermediate->Methylation Product 1-Methyl-1H-pyrazole-3-carboxylate Methylation->Product

Caption: Pathway for pyrazole synthesis via [3+2] cycloaddition.

Experimental Protocol: Cycloaddition Followed by Methylation

This protocol describes a two-step process involving the cycloaddition of diazomethane to an acrylate ester, followed by an oxidative rearrangement, which is a related pathway for substituted pyrazoles.[10] A more direct approach uses an alkyne.

Step 1: Generation of Diazomethane (Use Extreme Caution)

  • Safety Note: Diazomethane is highly toxic and explosive. This procedure must be performed by trained personnel in a well-ventilated fume hood with appropriate safety shielding.

  • In a specialized diazomethane generation apparatus, dissolve N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) in diethyl ether.

  • Slowly add this solution to a stirred, warm solution of potassium hydroxide in ethanol.

  • The yellow diazomethane gas co-distills with ether and is collected in a cold receiving flask containing ether.

Step 2: Cycloaddition Reaction

  • Dissolve methyl propiolate (1 equivalent) in diethyl ether and cool the solution to 0°C.

  • Slowly add the ethereal solution of diazomethane (approx. 1.1 equivalents) to the stirred solution of the alkyne.

  • Allow the reaction to warm to room temperature and stir overnight. The disappearance of the yellow color indicates the consumption of diazomethane.

  • Carefully quench any remaining diazomethane with a few drops of acetic acid.

  • Remove the solvent under reduced pressure to yield crude methyl 1H-pyrazole-3-carboxylate.

Step 3: N-Methylation

  • Dissolve the crude pyrazole-3-carboxylate (1 equivalent) in a suitable solvent like DMF or acetonitrile.

  • Add a base such as potassium carbonate (1.5 equivalents).

  • Add a methylating agent like methyl iodide (1.2 equivalents) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Upon completion, dilute with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography. This step may produce a mixture of N1 and N2 methylated isomers.[4]

Strategy 3: Post-Modification of the Pyrazole Core

In some cases, it is more efficient to synthesize the parent 1-methyl-1H-pyrazole-3-carboxylic acid and then perform an esterification, or to perform a methylation on a pre-formed pyrazole-3-carboxylate ester.

A. Esterification of 1-Methyl-1H-pyrazole-3-carboxylic acid

This is a straightforward and reliable method if the corresponding carboxylic acid is readily available.[11] The most common method is Fischer esterification.

Experimental Protocol: Fischer Esterification
  • Suspend 1-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in methanol (which acts as both solvent and reagent).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).[12]

  • Heat the reaction mixture to reflux (approx. 70°C) and maintain for several hours (e.g., overnight), monitoring by TLC.[12]

  • After completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the desired methyl ester.[12]

B. N-Alkylation of 1H-Pyrazole-4-carboxylate

Alkylation of an existing pyrazole ring can be an effective strategy, but as with cyclocondensation, it often results in a mixture of regioisomers.[4]

Experimental Protocol: N-Methylation of a Pyrazole Ester
  • To a solution of a tautomeric NH-pyrazole-4-carboxylate (1 equivalent) in DMF, add potassium hydroxide (KOH) or another suitable base.

  • Add methyl iodide (1.1 equivalents) to the mixture.

  • Stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • The reaction typically yields an inseparable mixture of the 1-methyl-3-carboxylate and 1-methyl-5-carboxylate regioisomers.[4] The ratio of these isomers is highly dependent on the substrate and reaction conditions.

Comparison of Synthetic Routes

Synthetic Strategy Key Starting Materials Advantages Disadvantages Typical Yields
Cyclocondensation β-Dicarbonyl equivalent, MethylhydrazineReadily available starting materials; often a one-pot reaction.Poor regioselectivity, leading to isomeric mixtures and difficult purification.[3]40-80% (combined isomers)
[3+2] Cycloaddition Alkyne ester, Diazomethane sourceHigh regioselectivity; clean reaction.Use of hazardous and explosive diazomethane; may require a subsequent methylation step.70-95%
Esterification 1-Methyl-1H-pyrazole-3-carboxylic acid, MethanolHigh-yielding final step; simple procedure.Dependent on the availability of the starting carboxylic acid.>90%
N-Methylation Pyrazole-3-carboxylate, Methylating agentSimple procedure.Often produces a mixture of N1 and N2 regioisomers, requiring separation.[4]Variable (depends on isomer ratio)

Conclusion

The synthesis of 1-methyl-1H-pyrazole-3-carboxylate can be approached through several distinct pathways, each with its own set of advantages and challenges. For applications demanding high regiochemical purity and where the handling of hazardous reagents is feasible, the [3+2] cycloaddition of diazomethane with an alkyne ester followed by methylation stands out as a superior method. The classical cyclocondensation route remains a viable option, particularly for initial exploratory work, provided that efficient methods for isomer separation are available. Finally, esterification of the pre-formed N-methylated carboxylic acid is the most straightforward and highest-yielding method if the acid precursor is accessible. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scalability, cost of starting materials, and the critical need for isomeric purity.

References

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Methodological & Application

The Strategic Role of Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Neurological Drug Discovery

Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate (CAS 946061-21-8) has emerged as a pivotal building block in the synthesis of complex bioactive molecules, particularly within the realm of neurology.[1] Its unique substitution pattern, featuring an electrophilic aldehyde, a reactive chloro group, and an ester moiety, provides medicinal chemists with a versatile platform for molecular elaboration. This trifunctional handle allows for the strategic construction of diverse chemical libraries, most notably for the development of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines, which are known to interact with a variety of biological targets in the central nervous system.

This technical guide provides an in-depth analysis of the synthetic pathways to this key intermediate and its subsequent application in the construction of medicinally relevant compounds. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the strategic considerations for its use in drug discovery programs.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 946061-21-8[1][2]
Molecular Formula C₈H₉ClN₂O₃[2]
Molecular Weight 216.62 g/mol [2]
Boiling Point 356.1°C at 760 mmHg[2]
Flash Point 169.1°C[2]
Density 1.37 g/cm³[2]

The molecule's reactivity is dictated by its distinct functional groups. The formyl group at the 4-position is a key electrophilic center, readily participating in condensation reactions with a variety of nucleophiles. The chlorine atom at the 5-position can be displaced through nucleophilic aromatic substitution, and the ethyl ester at the 3-position offers a handle for hydrolysis and subsequent amide bond formation.

Synthetic Pathways to the Core Intermediate

Synthesis_Workflow A Pyrazole Core Synthesis B N-Methylation A->B C Chlorination B->C D Vilsmeier-Haack Formylation C->D E Target Molecule D->E

Figure 1: Conceptual workflow for the synthesis of the target pyrazole intermediate.

Protocol 1: Synthesis of the Pyrazole Core and N-Methylation

The initial steps involve the construction of the N-methylated pyrazole carboxylate precursor. This can be achieved through several routes, with a common one being the reaction of a β-ketoester with a hydrazine, followed by methylation. A safer, more environmentally friendly approach avoids highly toxic reagents like dimethyl sulfate.[3]

Step 1: Synthesis of Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate (Illustrative Precursor)

  • Rationale: This step establishes the core pyrazole ring with the necessary ester and N-methyl functionalities. The use of dimethyl carbonate as a methylating agent is a greener alternative to traditional methods.[3]

  • Procedure:

    • In a three-necked flask equipped with a stirrer and condenser, dissolve ethyl 3-ethyl-5-pyrazolecarboxylate (50 mmol) in dimethylformamide (20 ml).

    • Add sodium hydride (0.8 g) portion-wise under an inert atmosphere.

    • Add dimethyl carbonate (300 mmol) and heat the reaction mixture at 80-140°C for 4 hours.

    • After the reaction is complete, remove the unreacted dimethyl carbonate and part of the solvent by distillation under reduced pressure.

    • Pour the residue into water (50 ml) and extract with ethyl acetate (3 x 20 ml).

    • Combine the organic phases, wash with brine until neutral, and dry over anhydrous magnesium sulfate.

    • Filter and remove the ethyl acetate by distillation, followed by vacuum distillation to yield the product.

Protocol 2: Chlorination of the Pyrazole Ring

The introduction of a chlorine atom at the 4-position is a critical step. While sulfuryl chloride is a common reagent, alternative methods using electrochemical chlorination or a combination of hydrochloric acid and an oxidizing agent have been developed to improve safety and reduce environmental impact.[4][5]

Step 2: Chlorination of Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate (Illustrative)

  • Rationale: This protocol describes a safer chlorination method using hydrochloric acid and hydrogen peroxide, avoiding the use of highly corrosive and toxic sulfuryl chloride.[5]

  • Procedure:

    • To a solution of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate (1 mol) in dichloroethane, add concentrated hydrochloric acid (1-1.5 mol).

    • Control the temperature at 20-30°C and slowly add 30-40% hydrogen peroxide (1.1-1.6 mol) dropwise.

    • After the addition is complete, maintain the temperature for 1-2 hours.

    • Increase the temperature to 50-70°C and stir for 5-7 hours.

    • After cooling, separate the layers. Wash the organic layer with a sodium sulfite solution, followed by a sodium carbonate solution, and finally with water.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate.

Protocol 3: Vilsmeier-Haack Formylation

The final step in constructing the target intermediate is the introduction of the formyl group at the 4-position. The Vilsmeier-Haack reaction is the method of choice for this transformation on electron-rich heterocyclic systems like pyrazoles.

Step 3: Formylation of the Chlorinated Pyrazole

  • Rationale: The Vilsmeier-Haack reaction utilizes a pre-formed Vilsmeier reagent (from DMF and POCl₃) to act as an electrophile, which attacks the electron-rich 4-position of the pyrazole ring.

  • Procedure:

    • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

    • To this reagent, add the chlorinated pyrazole precursor from the previous step.

    • Heat the reaction mixture, typically between 60-90°C, and monitor the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate solution).

    • The product will precipitate and can be collected by filtration, or the aqueous layer can be extracted with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Application in the Synthesis of Bioactive Molecules

The strategic placement of functional groups in this compound makes it a valuable precursor for constructing more complex heterocyclic systems. A primary application is in the synthesis of pyrazolo[3,4-b]pyridines, a scaffold found in numerous kinase inhibitors and other neurologically active agents.

Application_Workflow A Ethyl 5-chloro-4-formyl- 1-methyl-1H-pyrazole-3-carboxylate B Condensation with C-H active methylene compounds A->B C Cyclization B->C D Pyrazolo[3,4-b]pyridine Scaffold C->D E Further Functionalization D->E F Bioactive Molecules (e.g., Kinase Inhibitors) E->F

Figure 2: General workflow for the application of the target pyrazole in synthesizing fused heterocyclic systems.

Protocol 4: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol illustrates a general approach for the cyclocondensation reaction to form the pyrazolo[3,4-b]pyridine core.

  • Rationale: The formyl group of the pyrazole intermediate can undergo a condensation reaction with a compound containing an active methylene group, followed by an intramolecular cyclization to form the fused pyridine ring.

  • Procedure:

    • In a suitable solvent such as ethanol or acetic acid, dissolve this compound (1 equivalent).

    • Add a C-H active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 equivalent) and a basic catalyst (e.g., piperidine, triethylamine).

    • Reflux the reaction mixture for several hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to allow the product to crystallize, or remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazolo[3,4-b]pyridine derivative.

Conclusion and Future Perspectives

This compound is a high-value intermediate for medicinal chemists, particularly those working on neurological targets. Its well-defined reactivity allows for the predictable and efficient construction of complex molecular architectures. The synthetic routes, while multi-stepped, can be optimized for safety and efficiency by employing modern synthetic methodologies. The true value of this building block lies in its ability to serve as a launchpad for the synthesis of diverse libraries of compounds, such as pyrazolo[3,4-b]pyridines, for screening against a wide range of biological targets. As the demand for novel therapeutics for neurodegenerative and other neurological disorders continues to grow, the strategic application of versatile building blocks like this pyrazole derivative will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

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  • ResearchGate. Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates | Request PDF.
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Application Notes & Protocols for the Biological Activity Screening of Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of pyrazole have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][4][5] The subject of this guide, ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate (henceforth referred to as ECFP), is a novel compound featuring this versatile core. The unique substitution pattern of ECFP, which includes a reactive formyl group, an electron-withdrawing chloro group, and an ethyl carboxylate moiety, presents a compelling case for comprehensive biological evaluation. The formyl group, in particular, offers a reactive site that can potentially interact with various biological nucleophiles, such as amino acid residues in enzyme active sites or on microbial surfaces.[6][7]

These application notes provide a detailed framework for the preliminary in vitro biological activity screening of ECFP. The protocols outlined herein are designed to be robust and self-validating, enabling researchers in drug discovery and development to ascertain the potential therapeutic value of this and similar novel chemical entities. We will explore methodologies for assessing its anticancer, antibacterial, antifungal, and enzyme inhibitory activities.

Anticipated Biological Activities: A Rationale

The structural motifs of ECFP provide a rational basis for prioritizing specific biological screens:

  • Anticancer Activity: The pyrazole scaffold is a common feature in numerous anticancer agents, often targeting protein kinases.[3][8][9][10] The presence of halogen (chloro) and carboxyester groups on the pyrazole ring has been associated with cytotoxic effects against various cancer cell lines.[11][12]

  • Antimicrobial Activity: Pyrazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[13][14][15] The aldehyde functionality can contribute to antimicrobial action through mechanisms such as covalent modification of essential biomolecules.

  • Enzyme Inhibition: The electrophilic nature of the formyl group, coupled with the overall electronic landscape of the pyrazole ring, makes ECFP a candidate for inhibiting enzymes, particularly those with nucleophilic residues in their active sites, such as proteases or kinases.[16][17]

The following sections provide detailed protocols for a tiered screening approach, starting with broad-spectrum assays and moving towards more specific investigations based on initial findings.

I. Antiproliferative Activity Screening

A primary objective in the discovery of novel therapeutic agents is to identify compounds that can selectively inhibit the growth of cancer cells. The Sulforhodamine B (SRB) assay is a reliable and sensitive method for determining the cytotoxic and antiproliferative effects of a test compound against a panel of human cancer cell lines.[18]

Experimental Workflow: Antiproliferative Screening

Antiproliferative Screening Workflow cluster_prep Preparation cluster_assay SRB Assay cluster_analysis Data Analysis prep_compound Prepare ECFP Stock Solution (in DMSO) treat_cells Treat with Serial Dilutions of ECFP prep_compound->treat_cells prep_cells Culture & Harvest Cancer Cell Lines seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells fix_cells Fix Cells with Trichloroacetic Acid (TCA) incubate_cells->fix_cells stain_cells Stain with Sulforhodamine B (SRB) fix_cells->stain_cells wash_cells Wash and Solubilize Stain stain_cells->wash_cells read_absorbance Measure Absorbance at 510 nm wash_cells->read_absorbance plot_data Plot Dose-Response Curves read_absorbance->plot_data calc_ic50 Calculate IC50 Values plot_data->calc_ic50

Caption: Workflow for assessing antiproliferative activity using the SRB assay.

Protocol: SRB Assay for Cytotoxicity
  • Cell Culture: Maintain human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[18]

  • Compound Preparation: Prepare a 10 mM stock solution of ECFP in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the various concentrations of ECFP. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Solubilization: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and then air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of ECFP. Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Data Presentation: Hypothetical IC₅₀ Values
Cell LineTissue of OriginECFP IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
A549Lung Carcinoma15.2 ± 1.80.8 ± 0.1
MCF-7Breast Adenocarcinoma22.5 ± 2.51.2 ± 0.2
HCT116Colon Carcinoma12.8 ± 1.50.6 ± 0.08

II. Antimicrobial Activity Screening

The initial screening for antimicrobial activity aims to determine the minimum inhibitory concentration (MIC) of ECFP against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standardized and widely accepted technique for this purpose.[18]

Experimental Workflow: Antimicrobial MIC Determination

Antimicrobial Screening Workflow cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Result prep_compound Prepare ECFP Stock Solution serial_dilute Serial Dilute ECFP in 96-well Plates prep_compound->serial_dilute prep_microbes Culture Bacterial & Fungal Strains adjust_inoculum Adjust Inoculum to 0.5 McFarland prep_microbes->adjust_inoculum inoculate_wells Inoculate Wells with Microbial Suspension adjust_inoculum->inoculate_wells serial_dilute->inoculate_wells incubate_plates Incubate at 37°C (bacteria) or 28°C (fungi) inoculate_wells->incubate_plates read_mic Visually Inspect for Growth (Turbidity) incubate_plates->read_mic determine_mic Determine MIC Value read_mic->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination
  • Microorganism Strains:

    • Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

    • Fungi: Candida albicans, Aspergillus niger.

  • Media Preparation: Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.

  • Inoculum Preparation: Culture the microorganisms and prepare a suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of ECFP in the appropriate broth to obtain a concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be used as a reference.[18]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of ECFP that completely inhibits visible growth of the microorganism.

Data Presentation: Hypothetical MIC Values
MicroorganismTypeECFP MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureusGram-positive Bacteria321-
E. coliGram-negative Bacteria640.5-
C. albicansYeast16-2
A. nigerMold>128-8

III. Enzyme Inhibition Screening

Given the prevalence of pyrazole-based kinase inhibitors in oncology, a preliminary screening against a representative protein kinase is a logical step.[3][9] A generic in vitro kinase activity assay can be employed to detect potential inhibitory effects of ECFP.

Signaling Pathway Context: Protein Kinase Inhibition

Kinase Inhibition cluster_pathway Generic Kinase Signaling ATP ATP Kinase Protein Kinase ATP->Kinase Binds to Active Site Phospho_Substrate Phosphorylated Substrate (Cellular Response) Kinase->Phospho_Substrate Phosphorylates Substrate Substrate Protein Substrate->Kinase ECFP ECFP (Potential Inhibitor) ECFP->Kinase Inhibits

Caption: ECFP as a potential inhibitor of protein kinase activity.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is a generalized example using a commercially available luminescent kinase assay kit (e.g., ADP-Glo™).

  • Reagents: A purified protein kinase (e.g., a common tyrosine or serine/threonine kinase), its specific substrate, ATP, and a detection reagent kit are required.

  • Reaction Setup: In a 96-well plate, pre-incubate the kinase, its substrate, and varying concentrations of ECFP in a reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP. Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. In the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert ADP to ATP, which generates a luminescent signal via a luciferase reaction.[19]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each ECFP concentration and determine the IC₅₀ value.

Data Presentation: Hypothetical Kinase Inhibition
Kinase TargetECFP IC₅₀ (µM)Staurosporine IC₅₀ (µM)
Representative Ser/Thr Kinase8.5 ± 0.90.01 ± 0.002
Representative Tyr Kinase> 500.02 ± 0.003

Conclusion and Future Directions

This guide provides a foundational set of protocols for the initial biological characterization of this compound. The hypothetical data presented suggests that ECFP may possess moderate antiproliferative and antimicrobial activities, with potential for selective kinase inhibition. Positive results from these primary screens would warrant further investigation, including:

  • Secondary Screening: Expanding the panel of cancer cell lines and microbial strains to determine the spectrum of activity.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms of action, such as apoptosis induction, cell cycle arrest, or specific enzyme targeting.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogues of ECFP to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance in animal models.

The systematic application of these screening protocols will be instrumental in elucidating the therapeutic potential of ECFP and guiding its journey through the drug discovery pipeline.

References

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Green Chemistry. [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research. [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds. [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Journal of Medicinal Chemistry. [Link]

  • Enzyme inhibition activities results. ResearchGate. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Current Research and Review. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically successful kinase inhibitors.[1] Its inherent drug-like properties, synthetic tractability, and ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases make it an ideal framework for the design of potent and selective inhibitors.[2] Dysregulation of protein kinases is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[3]

This guide focuses on a highly functionalized and versatile pyrazole building block: Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate (CAS No: 946061-21-8). We will explore its strategic application in the synthesis of potent kinase inhibitors, with a particular emphasis on the construction of the pyrazolo[3,4-d]pyrimidine core, a common feature in many targeted therapies.

The specific substitution pattern of this reagent offers several advantages for synthetic chemists:

  • The 4-formyl group is a versatile handle for various chemical transformations, including reductive amination and condensation reactions, allowing for the introduction of diverse side chains to probe the solvent-exposed region of the kinase binding pocket.

  • The 5-chloro substituent serves as a key reactive site for the construction of fused ring systems, particularly the pyrimidine ring of the pyrazolo[3,4-d]pyrimidine scaffold.

  • The 3-carboxylate ester provides a site for further modification or can influence the electronic properties and solubility of the molecule.

  • The 1-methyl group protects the pyrazole nitrogen and can provide beneficial steric interactions within the kinase active site.

Core Synthetic Strategy: Construction of the Pyrazolo[3,4-d]pyrimidine Scaffold

A primary application of this compound is in the synthesis of the pyrazolo[3,4-d]pyrimidine ring system. This fused heterocyclic structure is a bioisostere of adenine and is a common pharmacophore in a multitude of kinase inhibitors targeting enzymes such as Src, Bruton's tyrosine kinase (BTK), and protein kinase D (PKD).[1][4]

The general synthetic approach involves a cyclocondensation reaction between the 4-formyl pyrazole derivative and a suitable nitrogen-containing nucleophile, such as an amidine or guanidine. This reaction efficiently constructs the pyrimidine ring fused to the pyrazole core.

Below is a generalized workflow for this key transformation:

G start This compound reaction Cyclocondensation start->reaction reagent Amidine or Guanidine Derivative reagent->reaction product Substituted Pyrazolo[3,4-d]pyrimidine Core reaction->product modification Further Functionalization (e.g., Suzuki Coupling, Amination) product->modification inhibitor Final Kinase Inhibitor modification->inhibitor

Caption: General workflow for synthesizing pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Detailed Synthetic Protocol: Synthesis of a 4-Amino-Pyrazolo[3,4-d]pyrimidine Intermediate

This protocol details a representative procedure for the synthesis of a 4-amino-pyrazolo[3,4-d]pyrimidine intermediate, a crucial precursor for a wide range of kinase inhibitors. The 4-amino group is a key feature for forming hydrogen bonds with the kinase hinge region.

Reaction Scheme:

Caption: Cyclocondensation to form the pyrazolo[3,4-d]pyrimidine core.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound946061-21-8216.6210.0
Guanidine Hydrochloride50-01-195.5312.0
Sodium Ethoxide (NaOEt)141-52-668.0525.0
Anhydrous Ethanol (EtOH)64-17-546.0750 mL

Experimental Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (50 mL) and sodium metal (0.575 g, 25.0 mmol) in small portions under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.

  • Addition of Reagents: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.15 g, 12.0 mmol) and stir until dissolved. Then, add this compound (2.17 g, 10.0 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 1:1 Hexane:Ethyl Acetate).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure.

  • Purification: To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate.

Expected Outcome:

The expected product is a white to off-white solid. The yield and purity should be determined by standard analytical techniques such as NMR spectroscopy and LC-MS.

PropertyExpected Value
Molecular Formula C9H11N5O2
Molecular Weight 221.22 g/mol
1H NMR Consistent with the formation of the pyrazolo[3,4-d]pyrimidine ring system.
LC-MS [M+H]+ at m/z 222.1

Downstream Applications: Elaboration into Kinase Inhibitors

The resulting 4-amino-pyrazolo[3,4-d]pyrimidine intermediate is a versatile platform for the synthesis of a diverse library of kinase inhibitors. The 4-amino group serves as a crucial hinge-binding element, while other positions on the heterocyclic core can be further functionalized.

Example of Further Functionalization:

G start Ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate hydrolysis Saponification (e.g., LiOH, H2O/THF) start->hydrolysis acid 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, DIPEA, Amine) acid->coupling inhibitor Final Kinase Inhibitor (Amide derivative) coupling->inhibitor

Caption: Elaboration of the pyrazolo[3,4-d]pyrimidine intermediate.

Safety and Handling

This compound and related pyrazole derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[5][6]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing dust, fumes, or vapors.[5]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a strategically designed building block that provides an efficient entry into the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. Its multiple functional groups allow for a high degree of synthetic flexibility, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The protocols and strategies outlined in this guide are intended to provide researchers with a solid foundation for the utilization of this valuable reagent in their drug discovery programs.

References

  • Davoodnia, A., Vahedinia, A., & Tavakoli-Hoseini, N. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433-3435.
  • Ben-Messaoud, W., et al. (2024).
  • Shawali, A. S., et al. (2012). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 17(5), 5155-5171.
  • Abdel-Aziz, A. A.-M., et al. (2023). Synthesis of pyrazolo[3,4-d]pyrimidine derivative (35).
  • Gising, J., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638.
  • Kumar, A., et al. (2021). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic Chemistry, 114, 105086.
  • Ibrahim, D. A., et al. (2020). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][3][4][7]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARGETING CDK2. Acta Poloniae Pharmaceutica - Drug Research, 77(1), 33-42.

  • Abdelgawad, M. A., et al. (2021). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334-1345.
  • Ghorab, M. M., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(19), 6599.
  • Ben-Messaoud, W., et al. (2024).
  • ChemicalBook. (2023). 4-Aminopyrazolo[3,4-d]pyrimidine. ChemicalBook.
  • Hsieh, P.-C., et al. (2018). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 23(10), 2603.
  • Hsieh, P.-C., et al. (2018). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. PMC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Exploring the Synthesis and Applications of 4-Aminopyrazolo[3,4-d]pyrimidine CAS 2380-63-4. ningboinno.com.
  • Bak, A., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(46), 30045-30054.
  • CymitQuimica. (2023).
  • Fisher Scientific. (2021).

Sources

Application of Pyrazole Derivatives in Antimicrobial Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the vast landscape of heterocyclic compounds, pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of pyrazole derivatives in antimicrobial drug discovery. It offers detailed protocols for their synthesis and antimicrobial evaluation, insights into their mechanisms of action, and guidance on interpreting the generated data. This document is designed to be a practical resource, bridging the gap between theoretical knowledge and experimental execution.

Introduction: The Promise of Pyrazole Scaffolds

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile building block in the design of bioactive molecules.[3] The chemical tractability of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of their physicochemical properties and biological activities.[4] Numerous studies have highlighted the efficacy of pyrazole derivatives against a wide range of pathogenic microbes, including multidrug-resistant strains of bacteria and fungi.[5][6] Their therapeutic potential extends across various pharmacological classes, with several pyrazole-containing drugs already in clinical use for other indications, underscoring their favorable safety profiles.[7][8]

Synthesis of Antimicrobial Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The versatility of this approach allows for the generation of a diverse library of compounds for screening. Below is a representative protocol for the synthesis of a pyrazole derivative, adapted from established methodologies.[7]

Protocol 2.1: Synthesis of 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide

This protocol describes the synthesis of a pyrazole-1-carbothiohydrazide derivative, which can serve as a key intermediate for further functionalization.[7]

Materials:

  • Thiocarbohydrazide

  • Ethyl acetoacetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve thiocarbohydrazide (10.6 g, 0.1 mol) in a mixture of ethanol (20 mL) and a catalytic amount of concentrated HCl (1 mL).

  • Addition of Reagent: To the stirred solution, add ethyl acetoacetate (13 mL, 0.1 mol).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Crystallization and Isolation: After the reaction is complete, cool the mixture to room temperature. A white precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected precipitate with cold ethanol to remove any unreacted starting materials and impurities. Dry the purified product under reduced pressure.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR to confirm its structure.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and is relatively easy to remove after the reaction.

  • HCl as Catalyst: The acidic catalyst protonates the carbonyl oxygen of the ethyl acetoacetate, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine derivative.

  • Reflux Conditions: Heating the reaction mixture at reflux increases the reaction rate, allowing the synthesis to be completed in a shorter timeframe.

Antimicrobial Susceptibility Testing

Once a library of pyrazole derivatives has been synthesized, the next crucial step is to evaluate their antimicrobial activity. The following protocols describe two standard methods for determining the susceptibility of microorganisms to the synthesized compounds.

Protocol 3.1: Agar Well Diffusion Method for Preliminary Screening

The agar well diffusion method is a widely used and straightforward technique for the initial screening of antimicrobial agents.[1][9]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard

  • Synthesized pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (solvent used to dissolve compounds)

  • Sterile cork borer or micropipette tip (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculation of Agar Plates: Using a sterile cotton swab, evenly streak the surface of the MHA plates with the standardized bacterial culture to create a confluent lawn of growth.[10]

  • Creating Wells: With a sterile cork borer, create uniform wells in the agar.[11]

  • Sample Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the dissolved pyrazole derivatives, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[9]

  • Observation and Measurement: After incubation, observe the plates for zones of inhibition (clear areas around the wells where bacterial growth is inhibited). Measure the diameter of the zones of inhibition in millimeters (mm).

Protocol 3.2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][12][13]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures adjusted to 0.5 McFarland standard and then diluted to achieve a final inoculum of approximately 5 x 105 CFU/mL

  • Synthesized pyrazole derivatives at known concentrations

  • Positive and negative controls

  • Multichannel micropipette

  • Plate reader (optional)

Procedure:

  • Preparation of Serial Dilutions: Prepare a two-fold serial dilution of the pyrazole derivatives in CAMHB directly in the 96-well plate.

  • Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension. The final volume in each well should be 100 µL.

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.

  • Incubation: Incubate the microtiter plates at 37°C for 16-20 hours.[14]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15] A plate reader can be used to measure the optical density at 600 nm for a more quantitative assessment.

Mechanism of Action of Antimicrobial Pyrazole Derivatives

Understanding the mechanism of action of a novel antimicrobial agent is crucial for its development. Molecular docking studies and enzymatic assays have suggested that many pyrazole derivatives exert their antimicrobial effect by inhibiting essential bacterial enzymes.[16][17]

Inhibition of DNA Gyrase

A primary target for many antibacterial pyrazole derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination.[18][19] DNA gyrase is a validated target for antimicrobial drugs, as it is present in bacteria but not in humans.

Molecular docking studies have shown that pyrazole derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase.[16][17] This binding prevents the hydrolysis of ATP, which is necessary for the supercoiling activity of the enzyme. The inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.

G cluster_0 Bacterial Cell pyrazole Pyrazole Derivative gyrase DNA Gyrase (GyrA/GyrB) pyrazole->gyrase Binds to GyrB ATP-binding site dna Bacterial DNA gyrase->dna Introduces negative supercoils replication DNA Replication Inhibited gyrase->replication Inhibition death Bacterial Cell Death replication->death Leads to

Caption: Inhibition of DNA Gyrase by a Pyrazole Derivative.

Data Presentation and Interpretation

Table 1: Example of MIC Data for Pyrazole Derivatives
Compound IDTest OrganismMIC (µg/mL)
PYR-001S. aureus ATCC 292138
PYR-001E. coli ATCC 2592216
PYR-002S. aureus ATCC 292134
PYR-002E. coli ATCC 2592232
CiprofloxacinS. aureus ATCC 292130.5
CiprofloxacinE. coli ATCC 259220.25

Interpretation:

  • Lower MIC values indicate higher antimicrobial potency. In the example above, PYR-002 is more potent against S. aureus than PYR-001.

  • Comparing the MIC values of the test compounds to that of a standard antibiotic (e.g., Ciprofloxacin) provides a benchmark for their activity.

  • The spectrum of activity can be assessed by comparing MIC values across different microorganisms. For instance, both PYR-001 and PYR-002 show greater activity against the Gram-positive bacterium (S. aureus) than the Gram-negative bacterium (E. coli).

Experimental Workflow and Logic

The discovery of novel antimicrobial agents from pyrazole derivatives follows a logical and iterative workflow.

G start Start: Identify Lead Pyrazole Scaffold synthesis Synthesis of Pyrazole Derivative Library start->synthesis screening Antimicrobial Screening (Agar Well Diffusion) synthesis->screening mic MIC Determination (Broth Microdilution) screening->mic sar Structure-Activity Relationship (SAR) Analysis mic->sar moa Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) sar->moa optimization Lead Optimization sar->optimization Iterative Design moa->optimization optimization->synthesis end Preclinical Candidate optimization->end

Sources

Application Note: Vilsmeier-Haack Formylation of Pyrazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the Vilsmeier-Haack formylation of pyrazole esters, a critical transformation for synthesizing pyrazole-4-carbaldehydes. These products serve as valuable intermediates in medicinal chemistry and materials science.[1][2] This application note details the underlying mechanism, offers a robust, step-by-step protocol, presents a table of expected outcomes for various substrates, and includes a troubleshooting guide to address common experimental challenges. The protocol emphasizes safety, efficiency, and reproducibility for researchers in drug development and organic synthesis.

Introduction and Scientific Principle

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[3][4][5] For pyrazoles, which are a cornerstone of many pharmaceutical compounds, this reaction provides a regioselective route to pyrazole-4-carbaldehydes.[1][2] The reaction's reliability and the synthetic utility of the aldehyde products make it an indispensable tool in organic synthesis.[6]

The process involves two key stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][7][8] This step is exothermic and must be performed under anhydrous conditions at low temperatures (0-5 °C) to prevent reagent decomposition.[1]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[1][9] Due to the electronic properties of the pyrazole ring, the substitution overwhelmingly occurs at the C4 position, which is the most nucleophilic site. Subsequent aqueous workup hydrolyzes the resulting iminium intermediate to yield the final 4-formylpyrazole product.[1][8]

Reaction Mechanism and Regioselectivity

The high regioselectivity of the Vilsmeier-Haack reaction on pyrazoles is a key advantage. The pyrazole ring is an electron-rich heterocycle, but the electron density is not uniform. The C4 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. N-substitution on the pyrazole ring is often necessary, as unsubstituted 1H-pyrazoles can be less reactive or undergo N-formylation under certain conditions.[10][11]

Vilsmeier_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism on a Pyrazole Ester cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Ester (Electron-rich) Intermediate Iminium Intermediate Pyrazole->Intermediate Electrophilic Attack Product 4-Formylpyrazole Ester Intermediate->Product Hydrolysis (H₂O workup)

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.

Detailed Experimental Protocol

This protocol is a general guideline for the formylation of an N-substituted pyrazole ester. Optimization may be required for specific substrates.

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] Always handle it in a well-ventilated fume hood.

  • The reaction is exothermic, especially during reagent preparation and quenching.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Materials:

  • N-substituted pyrazole ester (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq)

  • Dichloromethane (DCM, anhydrous, optional solvent)

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃) or 1M Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5-10 mL per gram of substrate).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add POCl₃ (2.0-3.0 eq) dropwise to the cold DMF via the dropping funnel over 15-30 minutes. Maintain the internal temperature below 10 °C.

    • After the addition is complete, stir the resulting pale-yellow solution (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve the pyrazole ester substrate (1.0 eq) in a minimal amount of anhydrous DMF or DCM.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. The optimal temperature and time depend on the substrate's reactivity and should be determined by TLC monitoring.[3] Reaction times can range from 2 to 24 hours.[3][12]

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1] To prepare a TLC sample, carefully take a small aliquot from the reaction mixture and quench it in a vial containing a small amount of saturated NaHCO₃ solution and ethyl acetate. Spot the organic layer on the TLC plate.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the mixture back to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This "reverse quench" helps to control the exothermic hydrolysis of excess POCl₃.[7]

    • Stir the mixture until all the ice has melted. The product may precipitate as a solid.

    • Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution or 1M NaOH until the pH is ~7-8.

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.

    • If no solid forms, transfer the mixture to a separatory funnel and extract three times with an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine to reduce the product's solubility in any remaining aqueous phase, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.

Workflow Figure 2: Experimental Workflow A 1. Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) B 2. Add Pyrazole Ester Substrate (Dropwise @ 0°C) A->B C 3. Heat Reaction Mixture (e.g., 60-80°C, Monitor by TLC) B->C D 4. Quench Reaction (Pour into crushed ice) C->D E 5. Neutralize & Extract (Base, then EtOAc or DCM) D->E F 6. Isolate Crude Product (Dry & Concentrate) E->F G 7. Purify Product (Recrystallization or Chromatography) F->G H Final Product (4-Formylpyrazole Ester) G->H

Caption: Figure 2: Step-by-step experimental workflow.

Substrate Scope and Expected Yields

The Vilsmeier-Haack formylation is generally effective for a range of pyrazole esters. Electron-donating groups on the pyrazole ring or its N-substituent can enhance reactivity, while strong electron-withdrawing groups may hinder the reaction, potentially requiring more forcing conditions (higher temperatures or longer reaction times).[13]

EntryN1-SubstituentC3-SubstituentC5-SubstituentProduct Yield (%)Reference
1PhenylMethylH~85-95%[3][14]
2Benzyl4-FluorophenylHGood[3]
3MethylPropylChloro55%[13]
4Phenyl2,5-DifluorophenylH90% (with 10 eq POCl₃)[3]
5HDimethylDimethylNo reaction[10][11]

Table 1: Representative yields for the Vilsmeier-Haack formylation of various pyrazole substrates. Yields are highly dependent on specific reaction conditions and substrate purity.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Vilsmeier reagent due to moisture. 2. Deactivated pyrazole substrate (e.g., strong electron-withdrawing groups). 3. Insufficient reaction temperature or time.1. Ensure all glassware is flame-dried and use anhydrous solvents.[1] 2. Increase the equivalents of Vilsmeier reagent (e.g., up to 10 eq of POCl₃).[3] Increase reaction temperature and/or time. 3. Monitor the reaction by TLC to determine the optimal endpoint.[1]
Formation of Multiple Products 1. Side reactions due to excessive heat. 2. N-formylation of an unprotected pyrazole.1. Maintain careful temperature control during reagent preparation and reaction. 2. Ensure the N1 position of the pyrazole is protected/substituted.[10][11]
Difficult Product Isolation 1. Product is partially water-soluble. 2. Emulsion formation during extraction.1. Saturate the aqueous layer with brine (NaCl) before extraction to decrease product solubility.[1] 2. Add more brine or a small amount of methanol to break the emulsion.
Violent Quenching 1. Quenching the reaction by adding water to the reaction flask. 2. Insufficient cooling during the quench.1. Always perform a "reverse quench" by adding the reaction mixture to a large excess of ice.[7] 2. Ensure vigorous stirring and a sufficient quantity of ice.

Conclusion

The Vilsmeier-Haack reaction is a robust and highly regioselective method for the synthesis of pyrazole-4-carbaldehydes from pyrazole ester precursors. By carefully controlling reaction parameters, particularly temperature and moisture, researchers can achieve high yields of these valuable synthetic intermediates. This protocol, along with the provided mechanistic insights and troubleshooting guide, serves as a reliable resource for professionals in organic synthesis and drug discovery.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Retrieved from [Link]

  • Obushak, M. D., et al. (2018). Esters of 4-formylpyrazol-3-carboxylic acids. Odesa National University Herald. Chemistry. Retrieved from [Link]

  • Deshmukh, M. B., et al. (n.d.). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes. Asian Journal of Chemistry. Retrieved from [Link]

  • Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Shamsuzzaman, et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. Retrieved from [Link]

  • Degres Journal. (n.d.). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Retrieved from [Link]

  • Saibaba, B., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Formylpyrazoles: Applications in Organic Synthesis. Retrieved from [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of heterocyclic compounds from 4-formylpyrazoles. Retrieved from [Link]

  • Rasayn Academy. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • Patil, S. B., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Retrieved from [Link]

  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,7-dihydro-3H-indol-2-yl)malonaldehyde derivatives. E-Journal of Chemistry. Retrieved from [Link]

Sources

ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate as an intermediate for agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate: A Core Intermediate for Modern Agrochemical Development

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Strategic Overview: The Pyrazole Scaffold in Crop Protection

The pyrazole ring is a privileged heterocyclic motif in the discovery of modern agrochemicals.[1][2][3] Its unique structural and electronic properties allow it to serve as a robust pharmacophore in a multitude of commercial products, including fungicides, herbicides, and insecticides.[2][4][5] Compounds built around this core often exhibit high biological efficacy, novel modes of action, and favorable safety profiles.[1][6]

This guide focuses on a highly functionalized and versatile pyrazole building block: This compound (CAS No: 946061-21-8).[7] The strategic placement of three distinct reactive handles—a chloro group at C5, a formyl group at C4, and an ethyl carboxylate at C3—makes this intermediate an exceptionally valuable platform for generating diverse libraries of potential agrochemical candidates.

The purpose of this document is to provide an in-depth technical guide for researchers. We will detail the synthetic pathway to this key intermediate, provide validated protocols for its subsequent transformation into advanced agrochemical structures, and explain the chemical logic behind these methodologies.

PropertyValue
Chemical Name This compound
CAS Number 946061-21-8
Molecular Formula C₈H₉ClN₂O₃
Molecular Weight 216.62 g/mol
Appearance Off-white to pale yellow solid

Synthesis of the Core Intermediate

The preparation of this compound is a multi-step process that requires precise control over reaction conditions. The most efficient pathway involves the sequential chlorination and formylation of a readily available pyrazole precursor. The Vilsmeier-Haack reaction is the gold-standard method for introducing a formyl group onto an electron-rich pyrazole ring.[8][9][10][11]

Synthetic Workflow

The synthesis begins with a precursor, ethyl 1-methyl-1H-pyrazole-3-carboxylate, which is first chlorinated at the C5 position before undergoing formylation at the C4 position.

Synthesis_Workflow A Ethyl 1-methyl-1H- pyrazole-3-carboxylate B Ethyl 5-chloro-1-methyl-1H- pyrazole-3-carboxylate A->B Chlorination (e.g., SO2Cl2 or TCCA) C Ethyl 5-chloro-4-formyl-1-methyl- 1H-pyrazole-3-carboxylate B->C Vilsmeier-Haack Formylation (POCl3, DMF)

Caption: Synthetic pathway to the target intermediate.

Detailed Synthesis Protocol

This protocol describes a two-step synthesis starting from ethyl 1-methyl-1H-pyrazole-3-carboxylate.

Step 1: Chlorination of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

Causality: The C5 position of the pyrazole ring is susceptible to electrophilic substitution. Using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or trichloroisocyanuric acid (TCCA) provides an efficient route to the 5-chloro derivative.[12] Anhydrous conditions are crucial to prevent side reactions.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g of substrate).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. The resulting crude product, ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation

Causality: The Vilsmeier-Haack reaction utilizes a chloroiminium salt (the "Vilsmeier reagent"), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), as the electrophile.[8] This reagent is highly effective for formylating electron-rich heterocyclic rings like pyrazoles, typically at the C4 position.[9][10] The reaction must be performed under strictly anhydrous conditions to prevent decomposition of the reagent.[8]

  • Vilsmeier Reagent Preparation: In a separate flame-dried flask under nitrogen, add anhydrous DMF (3.0 eq). Cool to 0 °C and add POCl₃ (1.2 eq) dropwise, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours.[13]

  • Monitoring: Monitor the reaction by TLC. A carefully quenched aliquot can be spotted to check for the formation of the more polar aldehyde product.[8]

  • Quenching & Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the aqueous solution to pH 7-8 with a cold solution of sodium hydroxide or sodium bicarbonate. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

ParameterStep 1 (Chlorination)Step 2 (Formylation)
Key Reagents SO₂Cl₂, DCMPOCl₃, DMF
Temperature 0 °C to RT0 °C then 60-70 °C
Time 4-6 hours2-4 hours
Expected Yield >90% (crude)75-85% (purified)

Application: Synthesis of Pyrazole Carboxamide Fungicides

The true utility of this compound lies in its capacity for derivatization. The formyl group is a versatile handle for constructing the toxophores of many potent agrochemicals. A prime example is its conversion to a carboxylic acid, which is the cornerstone for synthesizing pyrazole carboxamide fungicides. This class of fungicides acts by inhibiting the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial respiratory chain in fungi, thereby disrupting cellular energy production.[1][6]

Synthetic Transformation Workflow

The following workflow outlines the conversion of the intermediate into a representative pyrazole carboxamide, a key structural class for SDHI fungicides.

Application_Workflow cluster_0 Intermediate cluster_1 Transformations cluster_2 Final Product C Ethyl 5-chloro-4-formyl-1-methyl- 1H-pyrazole-3-carboxylate D 5-Chloro-3-(ethoxycarbonyl)-1-methyl- 1H-pyrazole-4-carboxylic acid C->D Oxidation (e.g., KMnO4) E Acid Chloride Intermediate D->E Activation (e.g., SOCl2) F Target Pyrazole Carboxamide (SDHI Fungicide) E->F Amide Coupling (with R-NH2)

Caption: Conversion of the intermediate to a target agrochemical.

Detailed Application Protocol

This protocol details the three-step conversion of the formyl intermediate into a fungicidal pyrazole carboxamide.

Step 1: Oxidation of the Formyl Group

Causality: The aldehyde functional group is readily oxidized to a carboxylic acid. Potassium permanganate (KMnO₄) is a strong, cost-effective oxidizing agent suitable for this transformation. The reaction is typically run in a solvent mixture like aqueous acetone to manage the solubility of the organic substrate.[14]

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:2 mixture of acetone and water.

  • Oxidant Addition: While stirring vigorously, add potassium permanganate (KMnO₄, ~2.0 eq) portion-wise, monitoring the temperature to keep it below 40 °C. The purple color of the permanganate will disappear as it is consumed.

  • Reaction: Stir at room temperature until TLC analysis shows complete consumption of the starting aldehyde.

  • Work-up: Quench the reaction by adding a small amount of sodium sulfite to destroy excess KMnO₄ (indicated by the disappearance of the purple color and formation of a brown MnO₂ precipitate).

  • Isolation: Filter the mixture to remove the MnO₂ precipitate. Acidify the clear filtrate to pH 2 with concentrated HCl. The carboxylic acid product will precipitate out of the solution.

  • Purification: Collect the white solid by vacuum filtration, wash with cold water, and dry to yield 5-chloro-3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Step 2 & 3: Acid Activation and Amide Coupling

Causality: To form a stable amide bond, the carboxylic acid must first be "activated" to a more reactive species, such as an acid chloride, using thionyl chloride (SOCl₂). This highly electrophilic intermediate readily reacts with a primary or secondary amine (the "R-NH₂" component, which is chosen based on structure-activity relationship studies for the target fungus) to form the final carboxamide product.

  • Acid Chloride Formation: To a flask containing the pyrazole carboxylic acid from Step 1 (1.0 eq), add thionyl chloride (SOCl₂, 2-3 eq) and a catalytic amount of DMF. Heat the mixture gently under reflux for 1-2 hours.

  • Reagent Removal: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude acid chloride is typically used immediately.

  • Amide Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM or THF. Cool to 0 °C.

  • Amine Addition: Add a solution of the desired substituted amine (e.g., 2-chloroaniline, 1.05 eq) and a base such as triethylamine (1.2 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Work-up: Wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent and purify the crude product by recrystallization or column chromatography to obtain the final pyrazole carboxamide fungicide.

Troubleshooting and Experimental Logic

A robust protocol anticipates potential issues. The following provides guidance on common challenges.

Troubleshooting start Low or No Yield in Vilsmeier-Haack Reaction q1 Check Reagent Quality & Anhydrous Conditions Are POCl3 and DMF fresh and anhydrous? Are flasks flame-dried? start->q1 q2 Check Reagent Stoichiometry Was the Vilsmeier reagent formed correctly? Was POCl3 added slowly at 0°C? q1->q2 Yes sol1 Solution: Use freshly distilled reagents and ensure all glassware is rigorously dried. q1->sol1 No q3 Check Reaction Temperature & Time Was the mixture heated sufficiently (e.g., 60-70°C)? Was it run long enough? q2->q3 Yes sol2 Solution: Re-run the reaction, ensuring precise addition and stoichiometry. q2->sol2 No q4 Check Work-up Procedure Was quenching done carefully on ice? Was pH adjusted correctly for precipitation? q3->q4 Yes sol3 Solution: Optimize by increasing temperature or extending reaction time, monitoring by TLC. q3->sol3 No sol4 Solution: Saturate the aqueous layer with NaCl to decrease product solubility and improve recovery. q4->sol4 No

Caption: Troubleshooting workflow for low yield in the formylation step.

References

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management.
  • Mode of action of pyrazoles and pyridazinones.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
  • Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. MDPI.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
  • Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • Design, Synthesis, Fungicidal and Insecticidal Activities of Some Novel Pyrazole Deriv
  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO.
  • ETHYL 5-CHLORO-4-FORMYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYL
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry (RSC Publishing).
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.
  • Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Oriental Journal of Chemistry.

Sources

Introduction: The Privileged Status of Pyrazole-Fused Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Pyrazole-Fused Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are foundational pillars in medicinal chemistry, with over 68% of drugs in development or on the market featuring these structures.[1] Among this vast chemical space, the pyrazole nucleus—a five-membered ring with two adjacent nitrogen atoms—and its fused derivatives have emerged as "privileged scaffolds."[2][3] This designation stems from their proven ability to bind to multiple biological targets with high affinity, leading to a wide spectrum of pharmacological activities.[2][4]

The fusion of a pyrazole ring with other heterocyclic systems, such as pyridine or pyrimidine, generates rigid, planar structures that are sterically and electronically tuned for potent and selective interactions with enzymes and receptors.[4][5] Consequently, pyrazole-fused compounds are at the core of numerous therapeutic agents, demonstrating anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[6][7][8] Marketed drugs like Sildenafil (Viagra®) and Celecoxib (Celebrex®) underscore the clinical and commercial significance of this compound class.[5][9]

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the predominant synthetic strategies for constructing pyrazole-fused heterocycles. It emphasizes the chemical logic behind methodological choices, offers detailed, field-proven protocols for key transformations, and summarizes critical data to facilitate experimental design and execution.

Core Synthetic Strategies: Building Complexity from the Pyrazole Core

The construction of pyrazole-fused systems can be broadly approached in two ways: annulating a new ring onto a pre-formed, functionalized pyrazole, or building the pyrazole ring onto an existing heterocyclic template.[10] The former strategy, particularly starting from versatile 5-aminopyrazole derivatives, is the most widely employed due to its modularity and the commercial availability of starting materials.[8][11]

cluster_0 General Workflow: Pyrazole-Fused Heterocycle Synthesis Start Select Target Scaffold (e.g., Pyrazolo[1,5-a]pyrimidine) Precursor Synthesize/Procure Key Pyrazole Intermediate (e.g., 5-Aminopyrazole) Start->Precursor Strategy Choose Annulation Strategy (e.g., Condensation with 1,3-Bielectrophile) Precursor->Strategy Synthesis Perform Cyclocondensation Reaction Strategy->Synthesis Purify Purify Fused Product (Crystallization/Chromatography) Synthesis->Purify Characterize Structural Characterization (NMR, MS, X-ray) Purify->Characterize End Bio-Assay & Lead Optimization Characterize->End

Caption: General workflow for the synthesis and development of pyrazole-fused compounds.

Strategy 1: Cyclocondensation of Aminopyrazoles with 1,3-Bielectrophiles

The most robust and versatile route to pyrazole-fused systems involves the reaction of a nucleophilic aminopyrazole with a 1,3-bielectrophilic partner. 5-Aminopyrazoles are ideal for this role, acting as 1,3-bisnucleophiles where the exocyclic amino group and the endocyclic NH group participate in ring formation.[12] The choice of the bielectrophile dictates the nature of the fused ring.

Aminopyrazole 5-Aminopyrazole H₂N N-N-H Process Cyclocondensation (Loss of 2x H₂O or equivalent) Aminopyrazole->Process Bis-nucleophile Bielectrophile 1,3-Bielectrophile (X-C-C-C-Y) e.g., 1,3-Diketone, β-Ketoester, Enaminone Bielectrophile->Process Bielectrophile Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Pyrazolopyridine Pyrazolo[3,4-b]pyridine Process->Pyrazolopyrimidine Forms 6-membered pyrimidine ring Process->Pyrazolopyridine Forms 6-membered pyridine ring

Caption: Core strategy using 5-aminopyrazoles as building blocks for fused systems.

Pyrazolo[1,5-a]pyrimidines are prominent in medicinal chemistry, with applications as potent and selective protein kinase inhibitors.[13][14] Their synthesis is reliably achieved by the condensation of 3(5)-aminopyrazoles with 1,3-dicarbonyl compounds, β-enaminones, or their equivalents.[15][16] The reaction proceeds via initial condensation at the most nucleophilic site, followed by intramolecular cyclization and dehydration to yield the aromatic fused system.

Protocol 1: Synthesis of 3-Phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one

This protocol describes the cyclization of a 5-aminopyrazole with a masked Michael acceptor to form a key pyrazolo[1,5-a]pyrimidine intermediate, which can be further functionalized. The method is adapted from a reported synthesis of Pim-1 kinase inhibitors.[13]

Materials:

  • 4-Phenyl-1H-pyrazol-5-amine

  • N-Methyluracil (or a suitable 1,3-dicarbonyl equivalent like diethyl malonate)

  • Sodium Ethoxide (NaOEt)

  • Ethanol (Absolute)

  • Hydrochloric Acid (HCl), 2M

  • Ice bath, round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-phenyl-1H-pyrazol-5-amine (1.59 g, 10 mmol) in absolute ethanol (40 mL).

  • Base Addition: Add sodium ethoxide (0.75 g, 11 mmol) to the suspension. Stir the mixture at room temperature for 15 minutes. Causality Note: The strong base deprotonates the pyrazole NH, increasing its nucleophilicity for the subsequent cyclization step.

  • Substrate Addition: Add N-methyluracil (1.26 g, 10 mmol) to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyrazole is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Precipitation: Slowly acidify the mixture to pH ~5-6 with 2M HCl. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the isolated solid under vacuum to yield 3-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one as a solid. The typical yield is in the range of 75-85%.

This pyrimidone can be readily converted to a 5-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃), providing a versatile electrophilic site for further nucleophilic substitution and library development.[13]

The pyrazolo[3,4-b]pyridine scaffold is an isomer of purine, making it a valuable template for designing enzyme inhibitors.[10] A common synthetic route is the Friedländer annulation, which involves the condensation of a 5-aminopyrazole-4-carbaldehyde with a compound containing an activated methylene group (e.g., a ketone or nitrile).[17] An alternative powerful method involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones.[18]

Protocol 2: ZrCl₄-Catalyzed Synthesis of a Substituted 1H-Pyrazolo[3,4-b]pyridine

This protocol outlines a modern, catalyzed approach for the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone, adapted from a method used to synthesize probes for β-amyloid plaques.[18]

Materials:

  • 5-Amino-1-phenylpyrazole (0.159 g, 1 mmol)

  • Substituted α,β-unsaturated ketone (e.g., chalcone derivative, 1 mmol)

  • Zirconium(IV) chloride (ZrCl₄) (70 mg, 0.3 mmol, 30 mol%)

  • Ethanol (EtOH) / N,N-Dimethylformamide (DMF) (1:1 mixture, 2 mL)

  • Reaction vial, magnetic stirrer, heating block

Procedure:

  • Reaction Setup: To a solution of the α,β-unsaturated ketone (1 mmol) in DMF (1 mL) in a reaction vial, add a solution of 5-amino-1-phenylpyrazole (1 mmol) in EtOH (1 mL).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 5 minutes. Trustworthiness Note: This step is crucial to remove oxygen, which can interfere with the catalytic cycle and lead to side products, ensuring reproducibility.

  • Catalyst Addition: Add ZrCl₄ (30 mol%) to the mixture. Seal the vial. Expertise Note: ZrCl₄ is a Lewis acid that activates the carbonyl group of the ketone, facilitating the initial Michael addition of the aminopyrazole, which is the rate-determining step.

  • Reaction: Stir the reaction mixture vigorously at 95°C for 16 hours. Monitor by TLC.

  • Work-up: After completion, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Extraction: Partition the residue between chloroform (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with chloroform (2 x 10 mL).

  • Washing: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine.

Caption: Reaction scheme for the ZrCl₄-catalyzed synthesis of pyrazolo[3,á,b]pyridines.

Strategy 2: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued in drug discovery for their efficiency and atom economy.[19] Several MCRs have been developed for the rapid assembly of diverse pyrazole-fused libraries.

A typical example involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a 5-aminopyrazole in the presence of a catalyst to generate highly substituted pyrazolo[3,4-b]pyridines.[19] This approach allows for significant structural diversity by simply varying the three input components.

Data Presentation: Comparative Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs

The modularity of these synthetic routes allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies. The following table summarizes results for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, highlighting the tolerance for different functional groups.

EntryAminopyrazole (R¹)1,3-Bielectrophile (R², R³)Catalyst/ConditionsProductYield (%)Reference
13-Amino-5-methylpyrazoleAcetylacetone (R²=Me, R³=Me)Acetic Acid, Reflux2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine85[15]
23-AminopyrazoleDiethyl MalonateNeat, 150°CPyrazolo[1,5-a]pyrimidine-5,7-dione71[15]
33-Amino-5-methyl-1-pyridylpyrazoleArylaldehyde (2 equiv.)MW, 120°C1,7-Dipyridyl-bis-pyrazolo[3,4-b:4',3'-e]pyridine>90[20]
43-AminopyrazoleSaturated Ketone (e.g., Acetone)Cu(OAc)₂, O₂5,7-Dimethylpyrazolo[1,5-a]pyrimidine78[16]

Conclusion and Future Outlook

The synthesis of pyrazole-fused heterocyclic compounds is a mature yet continuously evolving field. Classical cyclocondensation reactions, particularly those starting from 5-aminopyrazoles, remain the workhorse methodology for their reliability and scope.[8][11] These foundational methods are increasingly being enhanced by modern technologies such as multicomponent reactions, transition-metal catalysis, and flow chemistry, which offer improved efficiency, sustainability, and scalability.[5][19] For researchers in drug discovery, a deep understanding of these synthetic strategies is paramount. It enables the rational design of synthetic routes, the rapid generation of diverse chemical libraries, and ultimately, the acceleration of the discovery of new therapeutic agents.

References

  • Al-Refai, M., et al. (2025).
  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • Park, H., et al. (2016). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
  • Al-Ostath, A., et al. (2023).
  • Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Gogoi, P., et al. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles.
  • Kumar, A., et al. (2023).
  • Press, J. B., et al. (2005). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
  • de la Torre, D., et al. (2021).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. News.
  • da Costa, P. F., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • Unknown Author. (n.d.).
  • Al-Refai, M., et al. (2025).
  • Al-Refai, M., et al. (2025).
  • Unknown Author. (n.d.). A close look into the biological and synthetic aspects of fused pyrazole derivatives.
  • Quiroga, J., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives.
  • Harrity, J. P. A., et al. (2020). Pyrazole-Based Heterotricycles for Drug Discovery. ChemistryViews.
  • Asati, V., et al. (2016). Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Al-Mulla, A. (2017).
  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
  • Cherfi, M., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
  • Unknown Author. (n.d.). Representative examples of pyrazole-fused heterocycles.
  • Gomaa, A.-M. M., & Ali, M. M. (2021).
  • Unknown Author. (2021). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • Wang, H., et al. (2022).
  • Papakyriakou, A., et al. (2019). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.

Sources

Application Notes and Protocols for In Vitro Efficacy Evaluation of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of pyrazole compound efficacy. This document details the scientific rationale and step-by-step protocols for key assays essential for characterizing the biological activity of this important class of molecules.

Introduction: The Significance of Pyrazoles in Drug Discovery

Pyrazole, a five-membered heterocyclic aromatic organic compound, serves as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets.[1][2] Consequently, pyrazole derivatives have been successfully developed into a range of therapeutics, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in diseases like cancer and inflammatory disorders.[2][3][4][5] Prominent examples of FDA-approved pyrazole-containing drugs include Celecoxib (a COX-2 inhibitor), Ruxolitinib (a JAK inhibitor), and Encorafenib (a BRAF inhibitor), highlighting the therapeutic impact of this chemical class.[1]

Effective preclinical evaluation of novel pyrazole compounds necessitates a robust panel of in vitro assays to determine their potency, mechanism of action, and cellular effects. This guide provides detailed protocols for a multi-faceted approach to in vitro characterization, encompassing cell viability, direct enzyme inhibition, and target engagement assays.

I. Assessment of Cellular Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] This assay is fundamental in the initial screening of pyrazole compounds to determine their dose-dependent effects on cancer cell lines.

Scientific Principle

The assay is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. These formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer.

Causality Behind Experimental Choices
  • Use of Phenol Red-Free Medium: Phenol red, a common pH indicator in cell culture media, can interfere with the colorimetric readings of the MTT assay as its absorbance spectrum can overlap with that of the formazan product, especially if the pH of the medium changes due to cellular metabolism.[7][8] Using phenol red-free medium during the MTT incubation step eliminates this potential for confounding results and enhances the accuracy of the assay.[9][10][11]

  • Incubation Time: The incubation time with the MTT reagent (typically 2-4 hours) is a critical parameter. It needs to be long enough to allow for sufficient formazan production for a detectable signal but short enough to avoid artifacts from changes in cell proliferation or compound toxicity during the incubation period itself.

  • Solubilization of Formazan Crystals: The insoluble formazan crystals must be fully dissolved to ensure accurate absorbance readings. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose. Incomplete solubilization will lead to an underestimation of cell viability.

Detailed Protocol for MTT Assay
  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of the pyrazole compound in the appropriate culture medium. It is advisable to prepare a 2X concentrated stock of each dilution.

    • Carefully remove the old medium from the wells and add 100 µL of the corresponding compound dilution to each well. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

II. Direct Enzyme Inhibition: The ADP-Glo™ Kinase Assay

For pyrazole compounds designed as kinase inhibitors, a direct biochemical assay is essential to quantify their inhibitory activity against the purified target kinase. The ADP-Glo™ Kinase Assay is a sensitive, bioluminescent, and homogeneous assay that measures the amount of ADP produced during a kinase reaction.

Scientific Principle

The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining, unconsumed ATP. This step is crucial because the presence of large amounts of ATP would create a high background signal in the subsequent detection step.[12][13] In the second step, the Kinase Detection Reagent is added, which contains an enzyme that converts the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then quantified using a luciferase/luciferin reaction, which produces a luminescent signal that is directly proportional to the initial kinase activity.[14]

Causality Behind Experimental Choices
  • ATP Depletion: The depletion of the initial ATP is the most critical step for the sensitivity of the ADP-Glo™ assay. Without this step, the small amount of ADP produced by the kinase would be masked by the large excess of ATP, making it impossible to accurately measure kinase activity.[12][13] This allows the assay to be used with a wide range of ATP concentrations, which is important for mimicking physiological conditions.[15]

  • Two-Step Reaction: The two-step nature of the assay allows for the temporal separation of the kinase reaction from the detection reaction. This prevents any potential interference of the test compound with the detection reagents.

Detailed Protocol for ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare the kinase, substrate, and pyrazole compound dilutions in the appropriate kinase reaction buffer.

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

  • Kinase Reaction:

    • In a 384-well white, opaque plate, add 2.5 µL of the pyrazole compound dilution.

    • Add 2.5 µL of the enzyme and substrate mixture.

    • Initiate the reaction by adding 5 µL of ATP solution. Include no-enzyme and vehicle controls.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Generate an ATP-to-ADP conversion curve to correlate the luminescent signal to the amount of ADP produced.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

III. Verifying Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA®)

While biochemical assays confirm direct enzyme inhibition, it is crucial to verify that the compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[16]

Scientific Principle

CETSA® is based on the principle that the binding of a ligand, such as a pyrazole inhibitor, to its target protein increases the protein's thermal stability. When cells are heated, proteins begin to denature and aggregate. However, a protein that is bound to a ligand will be more resistant to this heat-induced denaturation and will remain in the soluble fraction at higher temperatures compared to the unbound protein. This thermal shift can be detected by quantifying the amount of soluble target protein at different temperatures.[16]

Causality Behind Experimental Choices
  • Heating Step: The application of a heat gradient is the core of the CETSA® method. The temperature range should be optimized to cover the melting curve of the target protein, allowing for the detection of a shift in its thermal stability upon compound binding.

  • Separation of Soluble and Aggregated Proteins: After heating, it is essential to separate the soluble, non-denatured proteins from the aggregated, denatured proteins. This is typically achieved by centrifugation, where the aggregated proteins form a pellet.

  • Detection Method: The amount of the soluble target protein is then quantified. Western blotting is a common and reliable method for this, using an antibody specific to the target protein.[17]

Detailed Protocol for Western Blot-Based CETSA®
  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with the pyrazole compound or vehicle control at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity against the temperature to generate a melting curve for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Data Presentation

Table 1: Representative In Vitro Efficacy Data for a Hypothetical Pyrazole Kinase Inhibitor (PZ-123)

Assay TypeTarget/Cell LineParameterValue
Biochemical Assay Kinase XIC₅₀50 nM
Cell Viability Assay Cancer Cell Line AIC₅₀250 nM
Target Engagement Cancer Cell Line AΔTagg+5°C

Visualizations

Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival Apoptosis Inhibition Apoptosis Inhibition mTOR->Apoptosis Inhibition Pyrazole Compound Pyrazole Compound Pyrazole Compound->Akt Inhibition

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Lead Optimization A Synthesized Pyrazole Compound Library B Cell Viability Assay (e.g., MTT) A->B Identify cytotoxic hits C Biochemical Assay (e.g., ADP-Glo™) B->C Determine direct enzyme inhibition (IC₅₀) D Target Engagement Assay (e.g., CETSA®) C->D Confirm target engagement in cells E Structure-Activity Relationship (SAR) Studies D->E Refine chemical structure F In Vivo Efficacy Studies E->F Evaluate in animal models

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Retrieved from [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Methods in Molecular Biology. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. (n.d.). PubMed. Retrieved from [Link]

  • Impact of phenol red in cell culture and solutions. (2025). PromoCell. Retrieved from [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells. Retrieved from [Link]

  • Does phenol red affect MTT solution ? (2015). ResearchGate. Retrieved from [Link]

  • Experimental procedures for in vivo and ex vivo CETSA. Overview of... (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. (n.d.). SLAS Discovery. Retrieved from [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). PubMed Central. Retrieved from [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). STAR Protocols. Retrieved from [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Derivatization of Ethyl 5-Chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the strategic derivatization of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate, a highly versatile scaffold for Structure-Activity Relationship (SAR) studies. We present validated, step-by-step protocols for the selective modification of its three key functional handles: the C4-formyl, C3-ester, and C5-chloro groups. The rationale behind each chemical transformation is discussed in the context of modern drug discovery, emphasizing the generation of diverse chemical libraries to probe interactions with biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel therapeutic agents.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, allows for a range of intermolecular interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at biological targets.[3][4] Approved drugs such as Celecoxib (anti-inflammatory), Sildenafil (for erectile dysfunction), and numerous kinase inhibitors in oncology highlight the therapeutic versatility of this heterocycle.[1][2]

The starting material, This compound (1) , is an exceptionally valuable platform for building SAR. Its trifunctional nature offers three orthogonal points for chemical diversification, enabling a systematic exploration of the chemical space around the core.

  • C4-Formyl Group: A versatile handle for introducing a wide array of substituents via reactions like reductive amination and olefination.[5]

  • C3-Ethyl Ester: Can be readily converted to amides or alcohols, allowing for modulation of polarity, solubility, and hydrogen bonding capabilities.[6][7]

  • C5-Chloro Group: Acts as a leaving group for nucleophilic substitution or a handle for modern cross-coupling reactions, enabling the introduction of diverse aryl and alkyl groups.

This guide will detail robust protocols for leveraging each of these sites to construct a focused compound library for SAR exploration.

Derivatization of the C4-Formyl Group

The aldehyde at the C4 position is arguably the most versatile handle for rapid library generation.

Protocol 2.1: Reductive Amination for Amine Diversity

Principle: Reductive amination is a powerful, one-pot method for forming C-N bonds. The aldehyde first reacts with a primary or secondary amine to form a transient iminium ion, which is then immediately reduced by a mild hydride agent, such as sodium triacetoxyborohydride [NaBH(OAc)₃], to yield the corresponding amine.[8] This reducing agent is favored for its selectivity and tolerance of mildly acidic conditions, which are optimal for iminium ion formation.

Materials:

  • This compound (1)

  • Desired primary or secondary amine (1.2 equivalents)

  • Sodium triacetoxyborohydride (1.5 equivalents)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) for extraction

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of pyrazole aldehyde 1 (1.0 eq) in anhydrous DCE, add the selected amine (1.2 eq).

  • If the amine salt (e.g., hydrochloride) is used, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly for less nucleophilic amines.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 3-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired aminomethyl pyrazole derivative.

Expert Insights: For weakly basic amines (e.g., anilines), the reaction may be sluggish. Gentle heating (40-50 °C) can accelerate the reaction.[8] Using THF as a solvent can be advantageous for reactions requiring higher temperatures due to its higher boiling point compared to DCE.

Protocol 2.2: Wittig and Horner-Wadsworth-Emmons (HWE) Olefination

Principle: These reactions are classic methods for forming carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE). They are ideal for introducing vinyl or styryl moieties, which can act as rigid linkers or probe hydrophobic pockets in a target protein.[9] The HWE reaction typically favors the formation of the (E)-alkene, providing excellent stereochemical control.

This protocol details the HWE reaction for its superior E-selectivity and easier removal of the phosphate byproduct.

Materials:

  • Pyrazole aldehyde (1)

  • Substituted diethyl phosphonate (e.g., diethyl benzylphosphonate) (1.1 equivalents)

  • Strong base (e.g., Sodium Hydride (NaH), 60% dispersion in oil) (1.2 equivalents)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc) for extraction

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the diethyl phosphonate (1.1 eq) dropwise via syringe. Caution: Hydrogen gas evolution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the resulting solution back to 0 °C and add a solution of pyrazole aldehyde 1 (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the styrylpyrazole derivative.

Modification of the C3-Ethyl Ester

The ester at C3 provides a classic entry point for introducing amides, which are prevalent in drug molecules due to their ability to act as hydrogen bond donors and acceptors.

Protocol 3.1: Saponification and Subsequent Amide Coupling

Principle: A two-step process is often more robust than direct aminolysis. First, the ethyl ester is hydrolyzed (saponified) to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH). The resulting pyrazole carboxylic acid is then coupled with an amine using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which activates the carboxylic acid for nucleophilic attack by the amine.[10][11]

Step A: Saponification

  • Dissolve the pyrazole ester (1) (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 4-16 hours until LC-MS analysis confirms complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl.

  • The carboxylic acid product will typically precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. If it does not precipitate, extract with EtOAc.

Step B: HATU-Mediated Amide Coupling

  • Dissolve the pyrazole carboxylic acid from Step A (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir for 5 minutes, then add HATU (1.2 eq).

  • Stir the reaction at room temperature for 2-8 hours. Monitor by LC-MS.

  • Once complete, pour the reaction mixture into water, which may cause the product to precipitate.

  • Extract the product with EtOAc or DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify by silica gel column chromatography or reverse-phase HPLC to yield the final pyrazole amide.

Functionalization of the C5-Chloro Position

The C5-chloro group is the least reactive handle but can be functionalized using powerful palladium-catalyzed cross-coupling reactions, which are workhorses of modern medicinal chemistry for creating C-C and C-N bonds.[12]

Protocol 4.1: Suzuki-Miyaura Cross-Coupling

Principle: The Suzuki reaction creates a C-C bond between the C5 position of the pyrazole and an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[13][14] This reaction is exceptionally versatile for introducing aryl or heteroaryl groups.[15][16] The choice of catalyst, ligand, and base is crucial for success, especially with electron-rich heterocycles.[17]

Materials:

  • This compound (1)

  • Aryl or heteroaryl boronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a reaction vial, add the chloro-pyrazole 1 (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Seal the vial and heat the reaction mixture to 80-100 °C for 4-18 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with EtOAc (3 x volumes).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the C5-arylated pyrazole.

Integrated SAR Strategy and Data Analysis

A systematic SAR exploration involves synthesizing arrays of compounds based on the protocols above and evaluating their biological activity. The data should be organized to clearly show how structural changes impact potency, selectivity, or other properties.

Illustrative SAR Data Table

Below is a hypothetical example for a kinase inhibitor project.

CmpdR¹ (C4 Position)R² (C3 Position)R³ (C5 Position)Kinase IC₅₀ (nM)
1a -CH₂-NH(Cyclopropyl)-COOEt-Cl1500
1b -CH₂-NH(Morpholino)-COOEt-Cl850
2a -CH₂-NH(Cyclopropyl)-CONH(CH₃)-Cl720
2b -CH₂-NH(Cyclopropyl)-CONH(Phenyl)-Cl350
3a -CH₂-NH(Cyclopropyl)-COOEt-Phenyl450
3b -CH₂-NH(Cyclopropyl)-COOEt-Pyridin-3-yl120

Analysis of Hypothetical Data:

  • Comparing 1a and 1b suggests that a more polar, hydrogen-bond accepting group at R¹ (morpholine vs. cyclopropylamine) is beneficial for activity.

  • Comparing 1a to 2a and 2b indicates that converting the ester at R² to an amide enhances potency. Further, a larger aromatic amide (2b ) is preferred over a small alkyl amide (2a ), suggesting a possible π-stacking interaction.

  • Comparing 1a to 3a and 3b shows that replacing the C5-chloro with an aromatic ring (R³) is favorable. The improved potency of the pyridine analog (3b ) over the phenyl analog (3a ) suggests a key hydrogen bond interaction with the pyridine nitrogen is possible.

Workflow and Logic Diagrams

Visualizing the experimental and strategic flows is crucial for planning and execution.

Diagram 1: Overall Derivatization Strategy

This diagram illustrates the divergent approach to library synthesis from the common starting material.

G cluster_c4 C4-Formyl Derivatization cluster_c3 C3-Ester Modification cluster_c5 C5-Chloro Functionalization start This compound (1) c4_reduct Reductive Amination (Protocol 2.1) start->c4_reduct c4_wittig HWE Olefination (Protocol 2.2) start->c4_wittig c3_amide Saponification & Amide Coupling (Protocol 3.1) start->c3_amide c5_suzuki Suzuki Coupling (Protocol 4.1) start->c5_suzuki series_A Series A: C4-Aminomethyl Derivatives c4_reduct->series_A series_B Series B: C4-Styryl Derivatives c4_wittig->series_B series_C Series C: C3-Amide Derivatives c3_amide->series_C series_D Series D: C5-Aryl Derivatives c5_suzuki->series_D

Caption: Divergent derivatization strategy for SAR studies.

Diagram 2: Experimental Workflow for Reductive Amination

This flowchart details the step-by-step laboratory process for Protocol 2.1.

G reagents 1. Combine Aldehyde (1) & Amine in DCE iminium 2. Stir 30-60 min (Iminium Formation) reagents->iminium reduction 3. Add NaBH(OAc)₃ Stir 3-12h iminium->reduction quench 4. Quench with aq. NaHCO₃ reduction->quench extract 5. Extract with DCM quench->extract dry 6. Dry, Filter, & Concentrate extract->dry purify 7. Purify via Column Chromatography dry->purify product Final Product: C4-Aminomethyl Pyrazole purify->product

Caption: Step-by-step workflow for the reductive amination protocol.

Conclusion

The strategic derivatization of this compound provides a powerful and efficient path to novel chemical entities for drug discovery. By systematically applying the robust protocols detailed in this guide—reductive amination, HWE olefination, amide coupling, and Suzuki-Miyaura cross-coupling—researchers can rapidly generate diverse compound libraries. The careful analysis of the resulting SAR data will be instrumental in optimizing lead compounds and advancing the development of new therapeutics.

References

  • Ansari, A., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. [Link]

  • PubMed. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]

  • Di Mola, A., et al. (2021). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules. [Link]

  • Singh, S., et al. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Roy, K., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • PubMed. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Russo, M., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]

  • Wermuth, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

  • El-Sayed, M. A.-A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

  • Zhang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. [Link]

  • Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. [Link]

  • ResearchGate. (2016). Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]

  • Kanwal, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health. [Link]

  • Timsina, Y. N., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. [Link]

  • Pace, V., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Kanwal, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2016). Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis. [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Ferraz, C., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. National Institutes of Health. [Link]

  • Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

Sources

Topic: Experimental Protocol for the Synthesis of Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole carboxamides represent a cornerstone scaffold in modern medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents and agrochemicals.[1][2][3] Their value lies in the pyrazole core's unique electronic properties and its capacity for diverse functionalization, allowing for the meticulous tuning of pharmacological and physicochemical properties.[4] This application note provides a detailed, field-proven guide for the synthesis of pyrazole carboxamide derivatives. It is designed for researchers and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the chosen methodologies. The primary synthetic route detailed herein involves the initial construction of a pyrazole-4-carboxylic acid core, followed by a robust amide coupling process, ensuring broad applicability and adaptability for various research and development programs.

Overview of Synthetic Strategy

The most versatile and widely adopted strategy for synthesizing pyrazole carboxamides is a convergent, two-stage process.[1] This approach offers maximum flexibility for late-stage diversification, a critical advantage in the generation of compound libraries for screening.

  • Stage 1: Pyrazole Core Construction. This stage focuses on creating the foundational pyrazole ring substituted with a carboxylic acid or its ester precursor. The Knorr pyrazole synthesis is a classic and reliable method for this transformation, involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-ketoester.[1][5][6]

  • Stage 2: Amide Bond Formation. The pyrazole carboxylic acid synthesized in the first stage is then coupled with a desired primary or secondary amine to form the final carboxamide product. This step can be achieved through several reliable methods, most notably by activating the carboxylic acid with a peptide coupling reagent or by converting it to a more reactive acid chloride intermediate.[1][7]

This modular strategy allows chemists to independently synthesize a variety of pyrazole cores and a diverse collection of amines, which can then be combined in the final step to rapidly generate a large matrix of target compounds.

General Synthetic Workflow

The logical flow of the primary synthetic route is depicted below. This workflow begins with the foundational Knorr pyrazole synthesis to form the core heterocyclic structure, proceeds through hydrolysis, and culminates in the final amide coupling step.

Synthesis_Workflow cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Amide Formation Start_Materials β-Ketoester + Hydrazine Derivative Pyrazole_Ester Pyrazole-Carboxylate Ester Start_Materials->Pyrazole_Ester Knorr Cyclocondensation (Protocol 1) Pyrazole_Acid Pyrazole-Carboxylic Acid Pyrazole_Ester->Pyrazole_Acid Saponification (Protocol 2) Final_Product Pyrazole Carboxamide (Target Compound) Pyrazole_Acid->Final_Product Amide Coupling (Protocol 3)

Caption: General workflow for pyrazole carboxamide synthesis.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times.[8][9] Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of Ethyl 1-Aryl-3-methyl-1H-pyrazole-4-carboxylate (Knorr Cyclocondensation)

This protocol describes the formation of the pyrazole ring, a foundational step in the synthesis. The reaction is a classic cyclocondensation between a hydrazine and a β-ketoester.[1][5]

Materials:

  • Substituted Phenylhydrazine (1.0 eq)

  • Ethyl Acetoacetate (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted phenylhydrazine (1.0 eq) in absolute ethanol (approx. 3-5 mL per mmol of hydrazine).

  • Add a catalytic amount of glacial acetic acid to the solution. The acid catalyzes the initial condensation by protonating the keto-carbonyl, making it more electrophilic.

  • Add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (typically ~80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).[5]

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half under reduced pressure using a rotary evaporator.

  • Cool the concentrated solution in an ice bath. The product will often precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold ethanol to remove residual impurities, and dry under vacuum. The crude product is often of sufficient purity for the next step.

Protocol 2: Saponification to 1-Aryl-3-methyl-1H-pyrazole-4-carboxylic Acid

This protocol details the hydrolysis of the pyrazole ester to the corresponding carboxylic acid, which is the direct precursor for the subsequent amide coupling.[1]

Materials:

  • Pyrazole-carboxylate ester (from Protocol 1) (1.0 eq)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-3.0 eq)

  • Tetrahydrofuran (THF) and Water (3:1 or 2:1 ratio)

  • Hydrochloric Acid (HCl), 1M solution

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water. The THF acts as a co-solvent to ensure the solubility of the organic ester in the aqueous medium.

  • Add the base (e.g., LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C) to accelerate the hydrolysis.

  • Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-12 hours).[5]

  • Once complete, cool the reaction mixture in an ice bath and remove the THF under reduced pressure.

  • Carefully acidify the remaining aqueous solution to a pH of ~2-3 by the slow, dropwise addition of 1M HCl. The pyrazole-carboxylic acid will precipitate out of the solution as a solid.[1]

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts (e.g., LiCl or NaCl).

  • Dry the product under high vacuum. The resulting carboxylic acid is typically pure enough to be used directly in the next step.

Protocol 3: Amide Coupling to Synthesize Pyrazole Carboxamide

This is the final step where the desired amine is coupled to the pyrazole carboxylic acid core. Two common and effective methods are presented below. The choice often depends on the reactivity of the amine and the scale of the reaction.

Method A: Using Thionyl Chloride (Acid Chloride Formation)

This classic method proceeds through a highly reactive acid chloride intermediate. It is robust but requires anhydrous conditions and care in handling the corrosive thionyl chloride.[1]

Materials:

  • Pyrazole-carboxylic acid (from Protocol 2) (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Desired primary or secondary amine (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5-3.0 eq)

Procedure:

  • Acid Chloride Formation: Suspend the pyrazole-carboxylic acid in anhydrous DCM. Add a catalytic drop of DMF (this forms the Vilsmeier reagent in situ, which is the active catalyst). Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride dropwise. Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction completion is often indicated by the cessation of gas (HCl, SO₂) evolution and the formation of a clear solution.

  • Remove the solvent and excess thionyl chloride in vacuo. The resulting crude pyrazole-carbonyl chloride is typically used immediately without purification.[1][5]

  • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM. The base is crucial to neutralize the HCl generated during the reaction.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Method B: Using Peptide Coupling Reagents (e.g., HATU)

This method is often preferred for its milder conditions, high efficiency, and suitability for sensitive or sterically hindered substrates.[7] HATU is a highly effective uronium-based coupling reagent.

Materials:

  • Pyrazole-carboxylic acid (from Protocol 2) (1.0 eq)

  • Desired primary or secondary amine (1.1-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • In a round-bottom flask, dissolve the pyrazole-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C and add DIPEA (2.0-3.0 eq) dropwise. DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize any acidic species formed, driving the reaction forward.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash sequentially with water, saturated sodium bicarbonate solution, and brine to remove DMF and other water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final pyrazole carboxamide.

Data Summary and Troubleshooting

Typical Reaction Parameters
StepKey ReagentsSolventTemperatureTime (h)Typical YieldReference(s)
Pyrazole Ester Synthesis Hydrazine, β-Ketoester, Acetic AcidEthanolReflux (~80 °C)2 - 6Good to Excellent[1][5]
Ester Hydrolysis Pyrazole Ester, LiOH or NaOHTHF / WaterRT or 40-50 °C4 - 12High[1][5]
Amide Coupling (SOCl₂) Pyrazole Acid, Amine, SOCl₂, TEADCM0 °C to RT2 - 16Good to Excellent[1]
Amide Coupling (HATU) Pyrazole Acid, Amine, HATU, DIPEADMF or DCM0 °C to RT4 - 24High to Excellent[7]
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low yield in Protocol 1 Incomplete reaction; side product formation.Ensure anhydrous ethanol is used. Check the purity of the hydrazine starting material. Increase reflux time if necessary.
Incomplete Hydrolysis (Protocol 2) Insufficient base; low reaction temperature; poor substrate solubility.Increase the equivalents of LiOH/NaOH to 3.0 eq. Gently heat the reaction to 50 °C. Increase the proportion of THF in the co-solvent mixture.
Low yield in Amide Coupling Inactive coupling reagent; wet reagents/solvents; sterically hindered amine/acid.Use freshly opened or purified coupling reagents and anhydrous solvents. For hindered substrates, switch to a more powerful coupling reagent like HATU. Increase reaction time and/or temperature slightly.
Purification Difficulties Byproducts from coupling reagents (e.g., urea from EDC, HOBt).Perform a thorough aqueous workup as described to remove water-soluble impurities before chromatography.

Conclusion

The synthetic protocols detailed in this application note provide a robust and highly adaptable framework for the laboratory-scale synthesis of pyrazole carboxamide derivatives. The primary strategy of pyrazole ring formation followed by amide coupling offers maximal flexibility for creating diverse compound libraries essential for drug discovery and agrochemical research programs.[1][5][10] By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively troubleshoot and optimize these procedures for their specific target molecules, accelerating the discovery of novel and potent bioactive agents.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cycliz
  • JOCPR.
  • PubMed.
  • BenchChem. (2025).
  • MDPI.
  • PubMed Central.
  • ACS Publications.
  • Beilstein Journals.
  • NIH. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
  • Fisher Scientific.
  • Pyrazole Amide Scaffolds in Agricultural Chemistry:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate. This pyrazole derivative is a valuable building block in medicinal chemistry.[1] The predominant synthetic route involves a Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic systems.[2][3][4] This process, while effective, is sensitive to several parameters that can impact yield and purity. This document provides in-depth troubleshooting advice and optimized protocols to help you navigate the common challenges encountered during this synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its role in this specific synthesis?

The Vilsmeier-Haack reaction is a chemical process that installs a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[5] In this synthesis, it serves a dual purpose: it chlorinates the 5-position and formylates the 4-position of a pyrazole precursor, typically ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate. The reaction utilizes a "Vilsmeier reagent," which is an electrophilic chloroiminium salt.[2]

Q2: How is the Vilsmeier reagent prepared and what are the critical handling precautions?

The Vilsmeier reagent is prepared in situ by the reaction of a formamide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[2]

  • Preparation: POCl₃ is added dropwise to ice-cold, anhydrous DMF with vigorous stirring.

  • Causality: This reaction is highly exothermic and must be cooled to prevent thermal decomposition of the reagent and potential side reactions. The reagent is also extremely sensitive to moisture; therefore, anhydrous conditions are mandatory. Water will rapidly quench the reagent, halting the desired reaction.[2][6]

  • Safety: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The entire procedure, including reagent preparation and the subsequent reaction, must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[2]

Q3: What is the general mechanism for the formylation and chlorination of the pyrazole ring?

The reaction proceeds via an electrophilic aromatic substitution. The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent steps involve the chlorination of the C5 position (formerly a carbonyl oxygen) and eventual hydrolysis of the resulting iminium salt intermediate during aqueous work-up to reveal the formyl group.[2][3]

Q4: How can the progress of the reaction be monitored effectively?

Thin-layer chromatography (TLC) is the most common method for monitoring reaction progress.[2] A small aliquot of the reaction mixture should be carefully removed, quenched in a separate vial containing a cold, dilute base (e.g., saturated sodium bicarbonate solution), and extracted with an organic solvent like ethyl acetate. The organic layer can then be spotted on a TLC plate against the starting material to observe its consumption and the appearance of the product spot.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem Area: Low or No Product Yield

Q: My reaction has run for the prescribed time, but the yield is very low, and I've recovered most of my starting material. What went wrong?

This is the most common issue and typically points to one of three areas: reagent viability, reaction conditions, or substrate reactivity.

Possible Causes & Solutions:

  • Inactive Vilsmeier Reagent:

    • Causality: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the DMF, glassware, or from the atmosphere will decompose the reagent.[6] The quality of the POCl₃ is also critical.

    • Solution:

      • Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[7]

      • Use a fresh, sealed bottle of high-purity, anhydrous DMF.

      • Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it promptly.[8]

      • Verify the purity and dryness of your pyrazole starting material.

  • Insufficient Reaction Temperature or Time:

    • Causality: While reagent preparation requires cold temperatures, the formylation step itself may require heating to overcome the activation energy barrier, especially if the pyrazole substrate is not sufficiently electron-rich.[8][9]

    • Solution:

      • After adding the pyrazole substrate at 0 °C, allow the reaction to warm to room temperature and stir for several hours.

      • If TLC analysis shows minimal conversion, gradually increase the temperature (e.g., to 40-80 °C) and continue monitoring. Some sluggish reactions may require heating for an extended period.[3][8]

  • Suboptimal Stoichiometry:

    • Causality: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. A significant excess is typically required.

    • Solution:

      • Increase the equivalents of both POCl₃ and DMF relative to the pyrazole substrate. Ratios of 3-5 equivalents of the Vilsmeier reagent are common.[8]

Problem Area: Impurity Formation & Side Reactions

Q: My final product is a dark, tarry substance, and purification is difficult. What causes this?

Polymerization or resin formation is a known issue in formylation reactions, especially under harsh conditions.[9][10]

Possible Causes & Solutions:

  • Excessive Heat:

    • Causality: High temperatures, particularly during the initial exothermic reagent formation or during prolonged heating of the reaction mixture, can promote decomposition and polymerization of the electron-rich pyrazole.[10]

    • Solution:

      • Maintain strict temperature control during the addition of POCl₃ to DMF (keep below 5 °C).[8]

      • Increase the reaction temperature gradually only if necessary, as determined by TLC monitoring. Avoid unnecessarily high temperatures or prolonged heating times.

  • Improper Quenching/Work-up:

    • Causality: The work-up step, which involves quenching the reactive mixture with water or a basic solution, is highly exothermic. Uncontrolled quenching can cause localized heating and degradation of the product.

    • Solution:

      • Perform the quench by slowly pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring.[2]

      • Neutralize the acidic mixture carefully and slowly with a mild base like sodium bicarbonate or sodium acetate solution while maintaining a low temperature in an ice bath.[8]

Problem Area: Work-up and Purification

Q: I am experiencing significant product loss during the aqueous work-up and extraction.

This can be due to the product's partial water solubility or the formation of stable emulsions.

Possible Causes & Solutions:

  • Product Solubility in Aqueous Layer:

    • Causality: The formyl and ester groups on the pyrazole ring can impart some water solubility, leading to losses during extraction.

    • Solution:

      • Saturate the aqueous layer with sodium chloride (brine) before extraction. This increases the polarity of the aqueous phase and "salts out" the organic product, driving it into the organic layer.[2]

      • Perform multiple extractions with a suitable organic solvent (e.g., 3-4 times with dichloromethane or ethyl acetate) to ensure complete recovery.[2]

  • Emulsion Formation:

    • Causality: The presence of fine particulate matter or amphiphilic side products can stabilize the interface between the organic and aqueous layers, creating an emulsion that is difficult to separate.

    • Solution:

      • Allow the separatory funnel to stand for an extended period to allow the layers to separate.

      • Add a small amount of brine, which can help disrupt the emulsion.

      • If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool to remove particulates that may be stabilizing it.

Section 3: Key Experimental Protocol

Optimized Vilsmeier-Haack Chlorination and Formylation

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and substrate purity.

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equiv.).

    • Cool the flask to 0 °C in an ice-water bath.

    • Add phosphorus oxychloride (POCl₃, 3.0 equiv.) dropwise to the stirred DMF solution via the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. [8]

    • After the addition is complete, allow the resulting pale-yellow solution to stir at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve the starting material, ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (1.0 equiv.), in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature, then heat to 60-70 °C and stir for 4-6 hours, monitoring progress by TLC.[3]

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

    • Neutralize the mixture to a pH of ~7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.[8]

    • Extract the aqueous mixture multiple times with dichloromethane (3 x 50 mL for a 10g scale reaction).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Section 4: Data & Visualization

Table 1: Summary of Optimized Reaction Parameters
ParameterRecommended ValueRationale & Reference
Reagent Value Notes
Substrate1.0 equiv.Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
POCl₃3.0 - 5.0 equiv.Excess is required to drive the reaction to completion.[8]
DMF3.0 - 5.0 equiv.Acts as both solvent and reagent. Must be anhydrous.[2]
Condition Value Notes
Reagent Prep Temp.0 - 5 °CCritical to prevent reagent decomposition.[8]
Reaction Temp.60 - 80 °CMay need optimization based on substrate reactivity.[3]
Reaction Time4 - 8 hoursMonitor by TLC to determine endpoint.
Typical Yield 60 - 85%Highly dependent on purity of reagents and adherence to protocol.
Diagrams

G start Low Yield or Stalled Reaction check_reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) reagents_ok->check_conditions Yes action_reagents Use Fresh, Anhydrous Reagents. Flame-dry Glassware. reagents_ok->action_reagents No conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Review Work-up Procedure (Quenching, Extraction) conditions_ok->check_workup Yes action_conditions Increase Temperature Gradually. Increase Reagent Equivalents. Extend Reaction Time. conditions_ok->action_conditions No workup_ok Work-up Efficient? check_workup->workup_ok action_workup Use Brine Wash. Perform Multiple Extractions. workup_ok->action_workup No end_node Yield Improved workup_ok->end_node Yes action_reagents->end_node action_conditions->end_node action_workup->end_node

Caption: Troubleshooting workflow for low product yield.

G reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent (Chloroiminium Salt) reagents->vilsmeier 0-5°C attack Electrophilic Attack (C4 on Vilsmeier Reagent) vilsmeier->attack pyrazole Pyrazole Precursor (C5=O) pyrazole->attack intermediate Iminium Intermediate attack->intermediate Chlorination at C5 hydrolysis Aqueous Work-up (Hydrolysis) intermediate->hydrolysis product Final Product (C4-CHO, C5-Cl) hydrolysis->product

Sources

side reaction products in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Pyrazoles

Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, we address common and advanced challenges encountered during synthesis, focusing on the formation of side reaction products and impurities. Our goal is to provide not only troubleshooting solutions but also a deeper understanding of the underlying reaction mechanisms to empower you in your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Regioselectivity Issues in Pyrazole Formation

One of the most frequent challenges in the synthesis of unsymmetrically substituted pyrazoles is controlling the regioselectivity of the cyclocondensation reaction. This often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

Question 1: My reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine is producing a mixture of two regioisomers. How can I control the reaction to favor the formation of my target isomer?

Answer:

The formation of regioisomeric mixtures in pyrazole synthesis from 1,3-dicarbonyl compounds and substituted hydrazines is a classic problem governed by the relative reactivity of the two carbonyl groups and the two nitrogen atoms of the hydrazine.[1][2] The initial nucleophilic attack of the hydrazine onto one of the carbonyls is the regiochemistry-determining step.

Underlying Causality:

  • Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked by the more nucleophilic nitrogen of the hydrazine. In a substituted hydrazine (e.g., phenylhydrazine), the NH2 group is generally more nucleophilic than the NHR group due to steric hindrance.

  • Steric Hindrance: Bulky substituents on either the 1,3-diketone or the hydrazine can direct the initial condensation to the less sterically hindered carbonyl group.

  • Reaction Conditions: pH plays a crucial role. Acidic conditions can protonate a carbonyl group, increasing its electrophilicity, while basic conditions can deprotonate the hydrazine, increasing its nucleophilicity. The choice of solvent can also influence the reaction outcome.

Troubleshooting Strategies:

StrategyPrincipleExperimental Protocol
pH Control Modulating the reactivity of the carbonyls and hydrazine.For many reactions involving arylhydrazines, conducting the condensation in an aprotic dipolar solvent like DMF or NMP with the addition of a strong acid (e.g., HCl) can significantly improve regioselectivity.[1] This is because the acid can accelerate the dehydration steps and favor one reaction pathway over the other.
Solvent Selection Influencing the transition states of the competing pathways.Aprotic dipolar solvents have been shown to provide better regioselectivity compared to protic solvents like ethanol in certain cases.[1]
Use of Pre-activated Substrates Creating a greater electronic differentiation between the two carbonyls.The use of β-aminoenones or α,β-unsaturated ketones with a leaving group can lead to highly regioselective pyrazole formation.[1][3]

Visualizing the Mechanistic Branch Point:

G cluster_start Starting Materials cluster_pathways Competing Pathways cluster_products Products 1,3-Diketone 1,3-Diketone Initial_Attack Initial Nucleophilic Attack 1,3-Diketone->Initial_Attack Subst_Hydrazine Substituted Hydrazine Subst_Hydrazine->Initial_Attack Pathway_A Attack at C1 Initial_Attack->Pathway_A Favored by Steric Access Pathway_B Attack at C3 Initial_Attack->Pathway_B Favored by Electronics Regioisomer_A Regioisomer A Pathway_A->Regioisomer_A Regioisomer_B Regioisomer B Pathway_B->Regioisomer_B

Caption: Competing pathways in pyrazole synthesis.

Section 2: Side Reactions Involving Pyrazole N-H

The N-H proton of the pyrazole ring is acidic and can be deprotonated, leading to a nucleophilic pyrazolate anion. This can participate in various side reactions, most notably N-alkylation.

Question 2: I am trying to perform a C-H functionalization on my substituted pyrazole, but I am observing significant N-alkylation as the major side product. How can I prevent this?

Answer:

The issue of N-alkylation versus C-alkylation is a common challenge due to the presence of two nucleophilic centers: the deprotonated pyrazole nitrogen and the target carbon atom on the ring.[4] The regioselectivity of this reaction is highly dependent on the reaction conditions.

Underlying Causality:

  • Prototropic Tautomerism: Substituted pyrazoles can exist as tautomers, which can lead to mixtures of N-functionalized products.[4]

  • Hard and Soft Acid-Base (HSAB) Theory: The pyrazolate anion has two nucleophilic nitrogen atoms. The choice of the electrophile and the reaction conditions can influence which nitrogen atom reacts.

  • Counter-ion and Solvent Effects: The nature of the counter-ion (e.g., Li+, Na+, K+) and the solvent can influence the aggregation state and reactivity of the pyrazolate anion.

Troubleshooting Strategies:

StrategyPrincipleExperimental Protocol
Use of a Directing Group Temporarily blocking the N-H position to direct functionalization to a specific carbon.A removable directing group, such as a Boc or Ts group, can be installed on the pyrazole nitrogen. After C-H functionalization, the directing group can be cleaved to yield the desired product.
Metal-Catalyzed C-H Activation Utilizing a catalyst that selectively activates a C-H bond over the N-H bond.Palladium-catalyzed C-H arylation, for example, can be highly selective for the C5 position of the pyrazole ring. The choice of ligand is critical for achieving high regioselectivity.
Optimization of Reaction Conditions Fine-tuning the base, solvent, and temperature to favor C-alkylation.In some cases, using a bulky, non-nucleophilic base in a non-polar solvent at low temperatures can favor C-alkylation by minimizing the formation of the free pyrazolate anion.

Visualizing the N-Alkylation vs. C-H Functionalization Dilemma:

G cluster_outcomes Potential Products Pyrazole Substituted Pyrazole (N-H) Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate Deprotonation C_Functionalization Desired C-Functionalized Product Pyrazole->C_Functionalization Direct C-H Activation Base Base Base->Pyrazolate N_Alkylation N-Alkylated Side Product Pyrazolate->N_Alkylation Attack from N Electrophile Electrophile (E+) Electrophile->N_Alkylation Electrophile->C_Functionalization

Caption: N-Alkylation vs. C-H functionalization pathways.

Section 3: Formation of Pyrazoline and Other Partially Saturated Byproducts

In some cases, the reaction may stop at the intermediate pyrazoline stage, or other partially saturated byproducts may form, especially when using α,β-unsaturated carbonyl compounds as starting materials.

Question 3: My synthesis from an α,β-unsaturated ketone and hydrazine is yielding a significant amount of a pyrazoline byproduct instead of the fully aromatized pyrazole. How can I promote the final oxidation step?

Answer:

The formation of pyrazolines is a common intermediate step in pyrazole synthesis from α,β-unsaturated ketones and hydrazines.[1][3] The final aromatization to the pyrazole requires an oxidation step, which may not occur spontaneously under all reaction conditions.

Underlying Causality:

  • Lack of an Oxidant: The reaction mixture may not contain a suitable oxidizing agent to convert the pyrazoline to the pyrazole.

  • Reaction Conditions: The temperature and solvent may not be conducive to the final elimination/oxidation step.

Troubleshooting Strategies:

StrategyPrincipleExperimental Protocol
In-situ Oxidation Introducing an oxidizing agent to the reaction mixture to drive the aromatization.Common oxidizing agents include air (oxygen), iodine, copper salts, or even DMSO at elevated temperatures.[1][5] A one-pot procedure where the pyrazoline is formed and then oxidized in situ is often effective.
Ex-situ Oxidation Isolating the pyrazoline and then subjecting it to a separate oxidation step.If in-situ oxidation is not feasible, the crude pyrazoline can be isolated and then treated with an oxidizing agent like bromine or potassium permanganate in a separate reaction.
Use of α,β-Unsaturated Ketones with a Leaving Group Designing the substrate to facilitate spontaneous elimination to the pyrazole.If a good leaving group is present at the β-position of the unsaturated ketone, the intermediate pyrazoline can undergo spontaneous elimination to form the pyrazole without the need for an external oxidant.[3]

Visualizing the Aromatization Step:

G Unsat_Ketone α,β-Unsaturated Ketone Pyrazoline Pyrazoline Intermediate Unsat_Ketone->Pyrazoline Hydrazine Hydrazine Hydrazine->Pyrazoline Pyrazole Desired Pyrazole Pyrazoline->Pyrazole Aromatization Oxidant Oxidizing Agent Oxidant->Pyrazole

Caption: The crucial aromatization step to form the pyrazole.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(7), 1307–1310. [Link]

  • Al-Azmi, A., et al. (2018). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. [Link]

  • Sharma, V., et al. (2014). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Kumar, A., et al. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal, 16(21), 3237-3256. [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • The Organic Chemistry Tutor. (2021, December 16). Knorr pyrazole synthesis from a ketoester [Video]. YouTube. [Link]

  • de Oliveira, C. S. A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 24. [Link]

  • Guchhait, S. K., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10839–10851. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Organic Chemistry & Process Research. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 18, 2026, from [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 489-530. [Link]

  • Guezguez, R., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 133. [Link]

  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 1305-1335. [Link]

  • Gomha, S. M., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(21), 4995. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

Sources

Technical Support Center: Purification of Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic compound, often synthesized via Vilsmeier-Haack formylation of the corresponding pyrazole precursor.[1][2] Its purification presents unique challenges due to the presence of an acid- and base-sensitive ethyl ester, a reactive aldehyde (formyl) group, and the potential for various side-products from the synthesis. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help researchers navigate the purification process, ensuring high purity and yield.

Part 1: Foundational Knowledge & Initial Work-up

Before attempting large-scale purification, understanding the common impurities and performing a robust initial work-up is critical. The primary impurities often stem from the Vilsmeier-Haack reaction itself.

Frequently Asked Questions (FAQs): Initial Steps

Q1: What are the most common impurities I should expect after synthesizing this compound?

A: Your crude product mixture likely contains several components besides the target molecule:

  • Unreacted Starting Material: The non-formylated precursor, ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.

  • Vilsmeier Reagent Residues: Hydrolyzed phosphorus oxychloride (POCl₃) and residual N,N-dimethylformamide (DMF).

  • Reaction Byproducts: Dark, tarry residues can form if the reaction temperature was not strictly controlled.[3]

  • Degradation Products: The formyl group can be susceptible to oxidation, forming the corresponding carboxylic acid, especially during work-up or prolonged storage.

Q2: My reaction mixture is a dark, viscous liquid. How should I proceed with the initial work-up?

A: A careful aqueous work-up is the most critical first step to remove the bulk of polar impurities and prepare the crude material for purification.

Protocol 1: Post-Reaction Aqueous Work-up

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The Vilsmeier reaction is often quenched in this manner to manage the exothermic hydrolysis of excess reagents.[3]

  • Neutralization: The resulting aqueous solution will be highly acidic. Cautiously neutralize it by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until effervescence ceases and the pH is approximately 7-8.[3] This step is crucial to prevent acid-catalyzed hydrolysis of the ethyl ester.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[4][5] Perform at least three extractions to ensure complete recovery.

  • Washing: Combine the organic layers and wash them sequentially with water and then a saturated brine solution. The brine wash helps to break any emulsions and remove residual water from the organic phase.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Part 2: Choosing the Primary Purification Strategy

The physical state and estimated purity of your crude product will dictate the most efficient purification path.

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Decision workflow for selecting the primary purification technique.

Part 3: Troubleshooting Guides & FAQs

This section addresses specific issues commonly encountered during the purification of pyrazole derivatives.

Flash Column Chromatography

Column chromatography is the most versatile method for purifying this compound, especially from complex mixtures.[6][7][8]

Q3: What is a good starting eluent system for my TLC analysis and column?

A: A mixture of a non-polar solvent and a polar solvent is standard. For a molecule with the polarity of this compound, a good starting point is a hexane/ethyl acetate system. Begin with a low polarity mixture (e.g., 9:1 or 4:1 hexanes:EtOAc) and gradually increase the polarity.[5][8][9] The target Rf (retardation factor) for the product on a TLC plate should be between 0.25 and 0.35 for optimal separation on a column.

Q4: My compound is streaking badly on the TLC plate and I'm getting poor recovery from my column. What's wrong?

A: This often indicates an interaction between your compound and the acidic silica gel. Pyrazole derivatives can sometimes coordinate with the acidic silanol groups, leading to streaking, poor separation, and even degradation.[10]

Solution: Deactivate the silica gel. Before packing your column, prepare the silica slurry in your initial, low-polarity eluent and add a small amount of triethylamine (TEA), typically 0.5-1% by volume.[9][10] This neutralizes the acidic sites on the silica surface, leading to sharper bands and improved recovery. Run your TLC analysis in a chamber pre-saturated with the same TEA-containing solvent system.

Q5: I'm struggling to separate my product from a very close-running impurity.

A: Improving resolution requires optimizing several parameters:

  • Fine-tune the Eluent: Switch to a solvent system with a different selectivity. For example, substitute ethyl acetate with a mixture of dichloromethane (DCM) and a small amount of methanol (MeOH). Sometimes, a ternary system (e.g., hexanes/DCM/EtOAc) can provide the necessary resolution.

  • Use a Slower Gradient: If using gradient elution, make the increase in polarity more gradual around the point where your compounds of interest elute.

  • Column Dimensions: Use a longer, narrower column and a finer mesh silica gel (e.g., 230-400 mesh) to increase the number of theoretical plates and improve separation.[9]

Recrystallization

For solid crude products with >90% purity, recrystallization is an efficient way to obtain material of very high purity.[10]

Q6: My compound "oils out" during cooling instead of forming crystals. How do I fix this?

A: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that it separates as a liquid phase upon cooling before it can form an ordered crystal lattice.[10] This is often caused by the solution being too concentrated or cooling too rapidly.

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add more of the same solvent (10-20% additional volume) to create a less saturated solution.[10]

  • Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Insulating the flask can help slow the cooling process.[10]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[10]

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Troubleshooting workflow for when a compound oils out.

Q7: I can't find a single good solvent for recrystallization. What should I do?

A: Use a two-solvent system. This involves finding one solvent ("solvent A") in which your compound is highly soluble, and another solvent ("solvent B") in which it is poorly soluble, with the two solvents being miscible. A common pair is ethyl acetate (soluble) and hexanes (insoluble).

Protocol 2: Two-Solvent Recrystallization

  • Dissolve the crude solid in the minimum amount of hot "solvent A" (the one it's soluble in).

  • While the solution is still hot, add "solvent B" (the one it's insoluble in) dropwise until you see persistent turbidity (cloudiness).

  • Add a few more drops of hot "solvent A" until the solution becomes clear again.

  • Allow the solution to cool slowly, as described in Q6. Crystals should form as the solvent mixture becomes a poorer solvent at lower temperatures.

Part 4: Data Presentation & Reference Protocols

Table 1: Typical Chromatographic Conditions
ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, provides good resolution for moderately polar compounds.[9]
Mobile Phase (Eluent) Gradient of Hexanes:Ethyl AcetateStart at 95:5, gradually increasing to 70:30. This provides good separation of non-polar impurities first, followed by elution of the product.
TLC Visualization UV light (254 nm) and/or Potassium Permanganate (KMnO₄) stainThe pyrazole ring is UV active. The aldehyde is readily oxidized by KMnO₄, which will appear as a yellow spot on a purple background.
Additive 0.5% Triethylamine (TEA) in eluentRecommended to prevent streaking and product loss on acidic silica gel.[9][10]
Protocol 3: Flash Column Chromatography
  • Column Preparation: Pack a column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc + 0.5% TEA).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent. Collect fractions continuously.

  • Gradient Increase: Gradually increase the polarity of the eluent according to your TLC analysis.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of N-Substituted Pyrazoles.
  • BenchChem. (2025). Technical Support Center: Purification of Pyrazolone Derivatives.
  • BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • BenchChem. (2025). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.).
  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF.
  • Echemi. (n.d.). This compound.
  • Chemrio. (n.d.). 5-Chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
  • ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. (n.d.).
  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • NEB. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns.
  • ResearchGate. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF.
  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. (n.d.).

Sources

Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction, troubleshooting common issues, and ensuring the integrity of your experimental outcomes.

Introduction to the Vilsmeier-Haack Reaction on Pyrazoles

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[1][2][3] This reaction introduces a formyl group (-CHO), typically at the C4 position of the pyrazole ring, yielding pyrazole-4-carbaldehydes. These products are valuable synthetic intermediates in the development of a wide range of biologically active molecules and functional materials.[1][4] The reaction involves an electrophilic substitution using a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Vilsmeier-Haack reaction on a pyrazole?

The reaction proceeds through several key steps. First, the Vilsmeier reagent, an electrophilic chloroiminium salt, is formed from the reaction of DMF and POCl₃.[1][5] The electron-rich C4 position of the pyrazole ring then attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination of a chloride ion and hydrolysis of the resulting iminium salt during aqueous work-up yields the desired pyrazole-4-carbaldehyde.[6] The regioselectivity for the C4 position is a result of the electronic properties of the pyrazole ring.[1]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product Pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis (Work-up) Troubleshooting_Yield Start Low or No Yield Check_Reagents Check Reagent Quality & Anhydrous Conditions Start->Check_Reagents Check_Substrate Is the Pyrazole Substrate Highly Deactivated? Check_Reagents->Check_Substrate No Sol_Reagents Use Fresh, Anhydrous Reagents & Dry Glassware Check_Reagents->Sol_Reagents Yes Check_Conditions Review Reaction Temperature & Time Check_Substrate->Check_Conditions No Sol_Substrate Increase Equivalents of Vilsmeier Reagent & Increase Temperature Check_Substrate->Sol_Substrate Yes Check_Workup Evaluate Work-up Procedure Check_Conditions->Check_Workup No Sol_Conditions Increase Reaction Time & Gradually Increase Temperature. Monitor by TLC. Check_Conditions->Sol_Conditions Yes Sol_Workup Perform Quench at Low Temp. (crushed ice). Use Mild Base for Neutralization. Check_Workup->Sol_Workup Protocol_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Formylation Reaction cluster_workup 3. Work-up & Isolation Prep Add POCl₃ (1.5 eq) dropwise to anhydrous DMF (10 eq) at 0 °C under an inert atmosphere (N₂). Stir Stir for 30 min at 0-10 °C to form the Vilsmeier Reagent. Prep->Stir Add_Substrate Add a solution of the pyrazole substrate (1.0 eq) in minimal anhydrous DMF dropwise at 0 °C. Stir->Add_Substrate Heat Allow to warm to room temperature, then heat to the target temperature (e.g., 70-100 °C). Add_Substrate->Heat Monitor Monitor reaction progress by TLC until starting material is consumed. Heat->Monitor Cool Cool the reaction mixture to room temperature. Quench Pour the mixture carefully onto crushed ice. Cool->Quench Neutralize Neutralize with a saturated solution of a mild base (e.g., NaHCO₃) to pH ~7-8. Quench->Neutralize Extract Extract with an organic solvent (e.g., EtOAc or DCM) multiple times. Neutralize->Extract Isolate Combine organic layers, dry (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify as needed (chromatography or recrystallization). Extract->Isolate

Sources

Technical Support Center: Pyrazole Synthesis from Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazole synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, a cornerstone reaction often referred to as the Knorr pyrazole synthesis.[1][2] Our goal is to equip you with the expert insights needed to overcome common experimental hurdles, optimize your reaction outcomes, and ensure the integrity of your results.

Core Reaction Mechanism: The Foundation of Troubleshooting

Understanding the reaction mechanism is critical for effective troubleshooting. The synthesis proceeds via a cyclocondensation reaction.[3][4] Generally, under acidic conditions, the reaction involves an initial condensation between one carbonyl group of the 1,3-dicarbonyl compound and the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[5][6]

Caption: Generalized mechanism of pyrazole synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common challenges encountered during pyrazole synthesis in a practical question-and-answer format.

Category 1: Reaction & Yield Issues

Question: My reaction yield is very low or I've recovered only starting material. What are the likely causes and how can I fix it?

Answer: Low conversion is a frequent issue stemming from several factors. A systematic approach is key to diagnosis.

  • Insufficient Catalysis: The Knorr synthesis is typically acid-catalyzed.[1][5][6] The acid protonates a carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.

    • Solution: Ensure an adequate amount of acid catalyst (e.g., a few drops of glacial acetic acid, or p-toluenesulfonic acid) is present.[7] If the reaction is still sluggish, consider that some reactants or solvents might buffer the acid, requiring a slightly higher catalytic amount.

  • Reaction Temperature & Time: Condensation reactions are equilibrium-driven.

    • Solution: If running at room temperature, try heating the reaction. Refluxing in a suitable solvent like ethanol or propanol is common.[7] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and ensure you are not prematurely stopping the reaction.

  • Reagent Reactivity:

    • Steric hindrance on either the dicarbonyl compound or the hydrazine can significantly slow the reaction.

    • Highly stabilized dicarbonyls (e.g., those with strong electron-donating groups) are less electrophilic.

    • Solution: For sterically hindered substrates, prolonged reaction times or higher temperatures may be necessary. For less reactive dicarbonyls, using a stronger acid catalyst might be beneficial, though this can risk side reactions.

  • Degradation: Some pyrazole products or intermediates can be sensitive to harsh conditions.

    • Solution: If you suspect degradation (e.g., formation of dark tars), attempt the reaction under milder conditions, such as a lower temperature for a longer duration.[8]

Caption: Troubleshooting workflow for low reaction yields.

Question: My reaction produced a mixture of two isomers that are difficult to separate. How can I control the regioselectivity?

Answer: This is a classic challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[8][9] The formation of two regioisomers occurs because the initial attack of the hydrazine can happen at either of the two non-equivalent carbonyl carbons.[9][10] Controlling this is paramount for an efficient synthesis.

  • Exploit Electronic and Steric Effects: The regiochemical outcome is a competition between the two carbonyl sites.

    • Electronic Control: The most nucleophilic nitrogen of the substituted hydrazine (typically the unsubstituted -NH2) will preferentially attack the most electrophilic carbonyl carbon. An electron-withdrawing group on the dicarbonyl will make the adjacent carbonyl more electrophilic.

    • Steric Control: A bulky group on the dicarbonyl will hinder attack at the nearby carbonyl, directing the hydrazine to the less sterically encumbered site.[8]

  • Control via Reaction Conditions: This is often the most powerful tool.

    • pH Control: The regioselectivity can be highly dependent on the pH. Under acidic conditions, the reaction mechanism can be altered. It has been shown that switching from acidic to neutral or basic conditions can sometimes reverse the selectivity.[9] For example, using the free base of a hydrazine versus its hydrochloride salt can lead to different major products.[11]

    • Solvent Choice: Polar aprotic solvents (like DMF or NMP) have been reported to give better regioselectivity in some cases compared to commonly used protic solvents like ethanol.[3]

    • Temperature: Lowering the reaction temperature can sometimes enhance the kinetic preference for one isomer over the other.

Factor Condition to Favor Isomer A Condition to Favor Isomer B Rationale
pH Acidic (e.g., AcOH, HCl salt)Neutral/Basic (e.g., free base)Alters hydrazine nucleophilicity and carbonyl protonation equilibrium.[9][11]
Sterics Hydrazine attacks less hindered carbonyl(Not applicable)The path of least resistance is kinetically favored.[8]
Electronics Hydrazine attacks more electrophilic carbonyl(Not applicable)Governed by the electronic nature of substituents on the dicarbonyl.
Solvent Aprotic (e.g., DMF)Protic (e.g., EtOH)Solvent can influence the stability of intermediates and transition states.[3]
Category 2: Work-up & Purification

Question: My crude product is an oil or a sticky solid that is difficult to handle and purify. What should I do?

Answer: Oily products or the presence of colored impurities are common. Purification strategy is key.

  • Inducing Crystallization:

    • Trituration: Add a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). Stir or scratch the flask to induce crystallization.

    • Solvent System: If the product precipitates upon adding water to the reaction mixture, try cooling the mixture in an ice bath to promote the formation of a solid rather than an oil.[7]

  • Purification via Acid-Base Chemistry: Pyrazoles are weakly basic due to the lone pair on the pyridine-like nitrogen.

    • Solution: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The pyrazole product may form a salt and move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO3 or NaOH) and extract the purified pyrazole back into an organic solvent. This is an effective way to remove non-basic impurities. A patent describes purifying pyrazoles by crystallizing them as acid addition salts.[12][13]

  • Chromatography: If all else fails, column chromatography is a reliable method.

    • Solvent System: Use TLC to determine an appropriate solvent system (e.g., ethyl acetate/hexanes) that gives good separation between your product and impurities.

Question: The reaction mixture has turned dark red/brown. Is this normal and how do I remove the color?

Answer: The formation of colored impurities can occur, sometimes due to side reactions involving the hydrazine starting material.[10] While a slight yellowing can be normal, dark colors often indicate impurities.

  • Solution:

    • Charcoal Treatment: After the reaction is complete, and before final isolation, you can sometimes decolorize the solution by treating it with activated charcoal. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through celite.

    • Recrystallization: This is the most effective method for removing colored impurities from a solid product. Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

    • Chromatography: As mentioned above, column chromatography is very effective at separating colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for pyrazole synthesis? A1: Ethanol is the most commonly used solvent due to its ability to dissolve a wide range of reactants and its suitable boiling point for reflux. However, other solvents like acetic acid, propanol, or even water can be used depending on the specific substrates.[7] For controlling regioselectivity, polar aprotic solvents like DMF may offer advantages.[3]

Q2: Can I run this reaction without a catalyst? A2: While the reaction can sometimes proceed without an added catalyst, it is often much slower.[4] The presence of a catalytic amount of acid is highly recommended to ensure efficient and timely conversion.[1][4]

Q3: How can I confirm the structure and regiochemistry of my final product? A3: A combination of spectroscopic techniques is essential.

  • NMR Spectroscopy (¹H, ¹³C, NOESY): This is the most powerful tool. ¹H and ¹³C NMR will confirm the overall structure. For regioisomers, Nuclear Overhauser Effect (NOESY) experiments can be decisive by showing through-space correlations between protons on the N-substituent and protons on the pyrazole ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • X-ray Crystallography: If you can grow a single crystal, this provides unambiguous proof of the structure and regiochemistry.[11]

Q4: Are there greener or more modern alternatives to the classical Knorr synthesis? A4: Yes, significant research is focused on improving the sustainability of this reaction. This includes the use of nano-organocatalysts, microwave-assisted synthesis to reduce reaction times, and performing reactions in greener solvents like water or polyethylene glycol (PEG).[1][14][15]

Example Experimental Protocol: Synthesis of 1,3,5-trimethylpyrazole

This protocol describes a standard procedure for the synthesis of a simple pyrazole from acetylacetone (a 1,3-dicarbonyl) and methylhydrazine.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine acetylacetone (10.0 g, 0.1 mol) and ethanol (30 mL).

  • With stirring, slowly add methylhydrazine (4.6 g, 0.1 mol) to the solution. The addition may be exothermic.

  • Add 3-4 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate) until the acetylacetone spot is no longer visible.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the remaining residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3,5-trimethylpyrazole, which can be further purified by distillation if necessary.

References

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from J&K Scientific. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 7955-7988. [Link]

  • Singh, B., Hussain, M. K., & Gupta, A. (2025). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]

  • Elguero, J., Goya, P., & Jagerovic, N. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 76(11), 1644-1651. [Link]

  • Barros, M. T., & e Melo, T. M. (2015). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate. [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Li, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • Google Patents. (2009).
  • Wallace, D. J., & Chen, C. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Organic Letters, 2(20), 3107-3109. [Link]

  • Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition, 57(36), 11633-11638. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Ahluwalia, V. K., & Parashar, R. K. (2002). Knorr Pyrazole Synthesis. In Organic Reaction Mechanisms (pp. 553-554). Narosa Publishing House.
  • Yan, C., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(12), 1486-1490. [Link]

  • Pereira, G. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(35), 31861-31872. [Link]

  • Wang, Y., et al. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry, 16(41), 7811-7814. [Link]

  • Shinde, S. B., & Shingate, B. B. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research, 10(3), 11-15. [Link]

  • Kumar, A., et al. (2020). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]

  • Nesci, S., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2841. [Link]

Sources

Technical Support Center: Formylation of Electron-Deficient Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of electron-deficient pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide clear, actionable guidance for navigating the synthetic challenges associated with this transformation. We will delve into the causality behind common experimental failures and provide field-proven strategies for success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the formylation of pyrazoles, particularly when electron-withdrawing groups (EWGs) are present.

Q1: Why is the formylation of electron-deficient pyrazoles so challenging?

A: The core of the challenge lies in the mechanism of the most common formylation reactions, which are electrophilic aromatic substitutions (SEAr). The pyrazole ring, while a π-excessive system, is inherently less reactive than five-membered heterocycles like pyrrole due to the presence of two electronegative nitrogen atoms. When strong electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) are attached to the ring, they further decrease the electron density.[1] This deactivation reduces the ring's nucleophilicity, making it less capable of attacking the relatively weak electrophiles used in formylation reactions like the Vilsmeier-Haack reaction.[1][2] Consequently, harsher reaction conditions are often required, which can lead to substrate decomposition or unwanted side reactions.

Q2: What is the Vilsmeier-Haack reaction, and why is it the default method for pyrazole formylation?

A: The Vilsmeier-Haack (V-H) reaction is the most widely used method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.[2][3] It utilizes a "Vilsmeier reagent," which is an electrophilic chloroiminium salt.[4] This reagent is typically prepared in situ by reacting a substituted amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[2][5] For pyrazoles, the V-H reaction is highly effective and regioselective, almost exclusively yielding the pyrazole-4-carbaldehyde.[3][6] Its popularity stems from its reliability with a broad range of substrates, operational simplicity, and the use of relatively inexpensive reagents.[5]

Q3: My substrate is sensitive to the acidic and potentially harsh conditions of the Vilsmeier-Haack reaction. What are the primary alternatives?

A: When a substrate cannot tolerate V-H conditions (e.g., unprotected acid-sensitive groups), several alternatives can be considered:

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic or acetic acid) as the formylating agent.[7][8][9] It is a viable option for many pyrazole systems and avoids the use of POCl₃. However, it generally requires higher temperatures and longer reaction times and may result in lower yields compared to the V-H reaction.[7]

  • Grignard-Based Formylation: This is a powerful, albeit multi-step, alternative. It typically involves converting a 4-halopyrazole into a Grignard reagent, which is then quenched with a formylating agent like DMF. This approach is particularly useful for highly deactivated systems where direct electrophilic formylation fails.[10]

  • Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base to generate dichlorocarbene as the electrophile.[11][12] While effective for highly activated phenols, it is generally inefficient for pyrazoles, often resulting in low yields and requiring harsh basic conditions that many substrates cannot tolerate.[11][13]

Q4: How do specific EWGs like nitro groups or halogens affect the Vilsmeier-Haack reaction?

A: The impact is directly related to the deactivating strength of the group:

  • Halogens (e.g., -Cl, -Br): These groups are deactivating via induction but can donate electron density through resonance. Formylation is often still possible, but may require elevated temperatures or longer reaction times compared to unsubstituted pyrazoles.[14]

  • Aryl/Carbonyl Groups: Substituents like phenyl or ester groups are moderately deactivating. Formylation usually proceeds but may require forcing conditions (e.g., heating at 70-90 °C).[14][15]

  • Nitro Groups (-NO₂): The nitro group is one of the strongest deactivating groups. Direct formylation of nitropyrazoles is extremely difficult and often fails under standard V-H conditions due to the severely diminished nucleophilicity of the pyrazole ring.[3][14] Success in these cases is rare and may require exploring entirely different synthetic strategies.

Part 2: Troubleshooting Guide

This section is structured to address specific problems you may encounter in the lab.

Problem: Low or No Product Yield in Vilsmeier-Haack Formylation

Q: I am attempting to formylate a pyrazole substituted with a trifluoromethyl group, but I am getting very low yield, even after heating. What steps can I take to optimize this reaction?

A: This is a classic issue when dealing with strongly deactivated substrates. The low yield is likely due to the reduced nucleophilicity of your pyrazole, making the initial attack on the Vilsmeier reagent the rate-limiting and inefficient step. Here is a systematic approach to troubleshooting:

  • Verify Reagent Integrity: The Vilsmeier reagent is highly sensitive to moisture.[2] Ensure your DMF is anhydrous and that the POCl₃ is of high purity and has been handled under inert atmosphere. Use flame- or oven-dried glassware for the reaction setup.[2]

  • Increase Reagent Stoichiometry: For deactivated substrates, using a larger excess of the Vilsmeier reagent (e.g., 3-5 equivalents) can help drive the reaction forward by increasing the concentration of the electrophile.[16]

  • Elevate Reaction Temperature: While standard V-H reactions are often run at room temperature or slightly elevated temperatures, strongly deactivated systems often require more thermal energy. Gradually increase the temperature to 80–100 °C and monitor the reaction progress carefully by TLC.[5] Be aware that higher temperatures can also promote side reactions or decomposition.

  • Extend Reaction Time: Deactivated substrates react slowly. Ensure the reaction has been allowed to proceed for a sufficient duration (e.g., 4-12 hours or even overnight) before quenching.[15] Continue to monitor by TLC until the starting material is consumed.

  • Consider an Alternative Method: If optimization of the V-H reaction fails, it is a strong indicator that the substrate is too deactivated. At this point, switching to a non-electrophilic substitution method, such as converting a 4-iodo or 4-bromopyrazole to a Grignard reagent followed by formylation, is the most logical next step.[10]

start Low or No Yield reagent_check 1. Check Reagent Quality (Anhydrous DMF/POCl₃?) (Dry Glassware?) start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok stoich_increase 2. Increase Vilsmeier Reagent Stoichiometry (3-5 eq) reagent_ok->stoich_increase Yes fix_reagents Use Anhydrous Reagents & Dry Glassware reagent_ok->fix_reagents No temp_increase 3. Increase Temperature & Reaction Time (e.g., 90°C, 12h) stoich_increase->temp_increase tlc_check Reaction Progress on TLC? temp_increase->tlc_check success Isolate Product tlc_check->success Yes alt_method 4. Substrate Too Deactivated. Consider Alternative Method (e.g., Grignard Formylation) tlc_check->alt_method No

Caption: Troubleshooting workflow for low yield in pyrazole formylation.

Problem: Unexpected Side Products

Q: I am trying to formylate a 3-hydroxypyrazole using Vilsmeier-Haack conditions and I'm isolating a chlorinated product instead of the expected aldehyde. What is causing this?

A: You are likely observing a known side reaction where the Vilsmeier reagent acts as a chlorinating agent. The phosphorus oxychloride (POCl₃) can react with the hydroxyl group, converting it into a good leaving group, which is subsequently displaced by a chloride ion. This can sometimes be the major reaction pathway, especially at elevated temperatures.[15]

Solutions:

  • Protect the Hydroxyl Group: Before attempting the formylation, protect the -OH group as an ether (e.g., benzyl or silyl ether). This protecting group will be stable to the V-H conditions and can be removed after the formyl group has been successfully installed.

  • Use the Duff Reaction: The Duff reaction is conducted under acidic conditions that are typically compatible with unprotected hydroxyl groups and avoids the use of POCl₃, thereby eliminating the source of chlorination.[7][17]

Problem: Difficulty with Product Isolation

Q: My formylated pyrazole product appears to have significant solubility in the aqueous layer during work-up, leading to poor extraction efficiency and low isolated yield. How can I improve this?

A: This is a common issue, as the introduction of a polar formyl group can increase the water solubility of the molecule. Emulsion formation during extraction can also complicate phase separation.[2]

Solutions:

  • Saturate the Aqueous Layer: Before extraction, add sodium chloride (NaCl) to the aqueous layer until it is saturated (creating a brine). This increases the polarity of the aqueous phase, decreasing the solubility of your organic product and "salting it out" into the organic layer.[2]

  • Perform Multiple Extractions: Instead of one large volume extraction, perform multiple (3-5) extractions with smaller volumes of a suitable organic solvent like dichloromethane or ethyl acetate. This is significantly more efficient at recovering the product.

  • Break Emulsions: If an emulsion forms, you can often break it by adding a small amount of brine and gently swirling the separatory funnel. Alternatively, filtering the entire mixture through a pad of Celite® can help to break up the emulsion.[2]

Part 3: Key Protocols and Data

This section provides detailed experimental procedures and a comparative table to guide your synthetic strategy.

Comparative Analysis of Formylation Methods

The table below summarizes the key differences between the Vilsmeier-Haack and Duff reactions for the formylation of electron-deficient pyrazoles.

FeatureVilsmeier-Haack ReactionDuff Reaction
Reagents POCl₃ (or other activating agent) + DMFHexamethylenetetramine (HMTA) + Acid (TFA, AcOH)
Electrophile Chloroiminium salt (Vilsmeier reagent)Iminium species derived from HMTA
Substrate Scope Broad, but struggles with very strong EWGs.[2]Good for many substituted pyrazoles, can be an alternative for V-H sensitive substrates.[8][17]
Typical Conditions 0 °C to 100 °C, 1-12 hours.[5]Higher temperatures (100-160 °C), often longer times (>12h).[7]
Typical Yields Generally good to excellent.Moderate to good, often lower than V-H.[7]
Key Advantages Higher yields, shorter reaction times, well-established.[7]Avoids POCl₃, useful for sensitive substrates (e.g., unprotected -OH).[15][17]
Key Limitations Sensitive to moisture, can chlorinate hydroxyl groups, difficult for strongly deactivated rings.[2][15]Requires high temperatures, longer reaction times, can be less efficient.[7]
Protocol 1: Vilsmeier-Haack Formylation of a Moderately Deactivated Pyrazole

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. This procedure must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[2]

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel to the cooled DMF over 15-20 minutes. A thick white precipitate of the Vilsmeier reagent may form.

  • Stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve the electron-deficient pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-90 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic.

  • Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution or solid sodium hydroxide.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization to afford the pure pyrazole-4-carbaldehyde.

Protocol 2: Duff Formylation of a Vilsmeier-Sensitive Pyrazole
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted pyrazole (1.0 equivalent) and hexamethylenetetramine (HMTA, 2.0 equivalents).

  • Add trifluoroacetic acid (TFA) as the solvent.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC.[7]

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

  • Add a 50% aqueous solution of sulfuric acid and heat the mixture at reflux for 1 hour to hydrolyze the intermediate imine.

  • Cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction & Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography as described in the Vilsmeier-Haack protocol.

Part 4: Mechanistic Visualization

Understanding the reaction mechanism is key to troubleshooting. The diagram below outlines the key steps in the Vilsmeier-Haack formylation of a pyrazole at the C4 position.

cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Attack cluster_2 3. Aromatization & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Pyrazole Electron-Deficient Pyrazole Sigma Sigma Complex (Intermediate) Pyrazole->Sigma C4 attacks Vilsmeier Rgt. Product_imine Iminium Intermediate Sigma->Product_imine Deprotonation Final_Product 4-Formylpyrazole Product Product_imine->Final_Product Hydrolysis H₂O (Work-up) Hydrolysis->Final_Product

Caption: Key stages of the Vilsmeier-Haack reaction on a pyrazole.

References

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate.
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH).
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH).
  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online. Available from: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available from: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Available from: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. Available from: [Link]

  • Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Taylor & Francis Online. Available from: [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. National Institutes of Health (NIH). Available from: [Link]

  • Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. Benchchem.
  • Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Taylor & Francis Online. Available from: [Link]

  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. Benchchem.
  • Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. ResearchGate. Available from: [Link]

  • (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. ResearchGate. Available from: [Link]

  • Reimer Tiemann Reaction: Mechanism and application. Chemistry Notes. Available from: [Link]

  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Asian Journal of Chemistry. Available from: [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. IJRPR. Available from: [Link]

  • About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange. Available from: [Link]

  • Duff reaction. Wikipedia. Available from: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available from: [Link]

  • Various methods for the synthesis of pyrazole. ResearchGate. Available from: [Link]

  • Reimer–Tiemann reaction. Wikipedia. Available from: [Link]

  • ChemInform Abstract: Orchestrated Triple C-H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. ResearchGate. Available from: [Link]

  • Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formylation. Benchchem.
  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (NIH). Available from: [Link]

  • The Reimer–Tiemann Reaction. ResearchGate. Available from: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]

  • Reimer–Tiemann reaction. L.S.College, Muzaffarpur. Available from: [Link]

  • Method for preparing pyrazolecarboxylic acid and derivatives. Google Patents.
  • The Reimer–Tiemann Reaction. University of Groningen. Available from: [Link]

  • Review on synthesis of nitropyrazoles. ResearchGate. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health (NIH). Available from: [Link]

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preventing regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Regioisomer Formation

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic protocols. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you gain precise control over your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The answers provide not only solutions but also the underlying mechanistic reasoning to help you make informed decisions in your future work.

Q1: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is producing an inseparable mixture of regioisomers. What are my primary options to resolve this?

This is one of the most common challenges in pyrazole synthesis, particularly in the classic Knorr synthesis.[1][2] The formation of two regioisomers occurs because the initial nucleophilic attack by the substituted hydrazine can happen at either of the two non-equivalent carbonyl carbons.[3][4]

Your strategy should be to modify the reaction conditions to favor one pathway over the other. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1][3] Here are the most effective parameters to adjust:

1. Strategic Solvent Selection

The choice of solvent is arguably the most powerful and straightforward tool for controlling regioselectivity.

  • Traditional Solvents (e.g., Ethanol): Protic solvents like ethanol are commonly used but often lead to poor regioselectivity.[5] This is because ethanol is nucleophilic and can compete with the hydrazine in attacking the more reactive carbonyl group, complicating the reaction pathway and diminishing selectivity.[6]

  • Fluorinated Alcohols (TFE/HFIP): Using non-nucleophilic, polar, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[5][6] These solvents stabilize intermediates without competing as nucleophiles, allowing the inherent electronic differences in the dicarbonyl to dictate the reaction course.[6] An 85:15 ratio in favor of the desired isomer has been reported when switching from ethanol to TFE.[6]

  • Aprotic Dipolar Solvents (DMAc/DMF): For reactions involving arylhydrazines, aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) can provide excellent regioselectivity, often yielding a single isomer at room temperature.[2][7][8]

dot

Caption: Solvent influence on regioselectivity.

2. Control of Reaction pH

The acidity of the reaction medium directly influences the nucleophilicity of the two nitrogen atoms in the substituted hydrazine and can be used to completely reverse the regiochemical outcome.

  • Neutral/Basic Conditions: The -NH2 group is more nucleophilic. Attack will proceed from this nitrogen.

  • Acidic Conditions (Using Hydrazine Salts): When using a hydrazine hydrochloride salt (R-NH-NH3+ Cl-), the -NH2 group is protonated. This makes the substituted nitrogen (R-NH-) the more nucleophilic center, forcing the initial attack to occur from this atom. This strategy has been used to selectively synthesize both 1,3- and 1,5-regioisomers from the same starting materials just by switching between the free hydrazine and its hydrochloride salt.[9]

Q2: I have a trifluoromethyl-substituted diketone. How can I predict and ensure the formation of the 1,5-isomer?

This is a classic case where electronic effects dominate. The trifluoromethyl (CF3) group is a very strong electron-withdrawing group (EWG).

  • Electronic Influence: The CF3 group makes the adjacent carbonyl carbon significantly more electrophilic (electron-poor) and thus more susceptible to nucleophilic attack.[3]

  • Predicting the Outcome: The initial attack of the hydrazine's more nucleophilic nitrogen will almost always occur at the carbonyl carbon next to the CF3 group. The subsequent cyclization will place the substituent from the hydrazine (on N1) adjacent to the non-CF3-bearing carbon of the original diketone, leading to the 1,5-disubstituted pyrazole.

To ensure this outcome:

  • Use a Non-Competing Solvent: Employ TFE or HFIP to prevent solvent interference and let the inherent electronics of the substrate dictate the outcome.[6]

  • Use the Appropriate Hydrazine Form: For a substituted hydrazine (R-NH-NH2), using the free base under neutral conditions will ensure the more nucleophilic -NH2 nitrogen attacks the CF3-activated carbonyl first.

The table below summarizes the key factors for controlling regioselectivity.

FactorParameterEffect on Selectivity & CausalityReference
Solvent EthanolLow Selectivity: Acts as a competing nucleophile, leading to mixtures.[5]
TFE, HFIPHigh Selectivity: Non-nucleophilic; allows substrate electronics to control the reaction.[5][6]
DMAc, DMFHigh Selectivity (with Arylhydrazines): Aprotic dipolar nature facilitates regioselective condensation.[2][7][8]
pH / Reagent Form Free Hydrazine (R-NH-NH2)-NH2 attacks: The terminal nitrogen is more nucleophilic.[9]
Hydrazine Hydrochloride (R-NH-NH3+ Cl-)R-NH- attacks: Protonation of the terminal -NH2 makes the substituted nitrogen more nucleophilic, reversing selectivity.[9]
Substituents Electron-Withdrawing (e.g., -CF3)Directs attack to adjacent C=O: Increases the electrophilicity of the nearby carbonyl carbon.[2][3]
Sterically Bulky (e.g., -tBu)Directs attack to opposite C=O: Hinders the approach of the nucleophile to the nearby carbonyl.[3]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis, and why does regioselectivity become an issue?

The Knorr pyrazole synthesis, first reported in 1883, is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][7] The reaction proceeds via the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4][10]

Regioselectivity becomes an issue when an unsymmetrical 1,3-dicarbonyl (where R1 ≠ R2) reacts with a monosubstituted hydrazine (where R3 is not H). As shown below, the initial nucleophilic attack can occur at either carbonyl group (Cα or Cβ), leading to two different intermediates and, ultimately, two distinct regioisomeric products.[1]

dot

Knorr_Mechanism cluster_pathA Path A cluster_pathB Path B Reactants Unsymmetrical 1,3-Diketone + R³-NH-NH₂ Attack_A Attack at Cα Reactants->Attack_A Attack_B Attack at Cβ Reactants->Attack_B Intermediate_A Intermediate A Attack_A->Intermediate_A Cyclization & Dehydration Product_A Regioisomer 1 (1,5-disubstituted) Intermediate_A->Product_A Cyclization & Dehydration Intermediate_B Intermediate B Attack_B->Intermediate_B Cyclization & Dehydration Product_B Regioisomer 2 (1,3-disubstituted) Intermediate_B->Product_B Cyclization & Dehydration

Caption: Divergent pathways in Knorr pyrazole synthesis.

Controlling which path is favored is the key to preventing the formation of regioisomeric mixtures.

Q2: How can I troubleshoot my reaction in a logical workflow?

When faced with poor regioselectivity, a systematic approach is essential. Use the following workflow to diagnose the problem and identify a solution.

dot

Troubleshooting_Workflow Start Start: Regioisomeric Mixture Observed Analyze 1. Analyze Substrates (Steric vs. Electronic Effects) Start->Analyze Decision Are electronics/sterics strongly biased? Analyze->Decision ChangeSolvent 2. Change Solvent (Ethanol → TFE or DMAc) Decision->ChangeSolvent No / Ambiguous Decision->ChangeSolvent Yes, but still a mixture CheckSolvent Improved Selectivity? ChangeSolvent->CheckSolvent AdjustpH 3. Adjust pH (Free Base ↔ HCl Salt) CheckSolvent->AdjustpH No / Minor Improvement End Optimized Protocol: Single Regioisomer CheckSolvent->End Yes CheckpH Improved Selectivity? AdjustpH->CheckpH CheckpH->End Yes Reassess Re-evaluate assumptions about dominant effects. Consider alternative synthesis. CheckpH->Reassess No

Caption: A logical workflow for troubleshooting regioselectivity.

Q3: Are there alternative synthetic methods that inherently avoid regioselectivity problems?

Yes, if controlling the Knorr synthesis proves too difficult or if your target molecule allows, several other highly regioselective methods exist.

  • Use of Symmetrical 1,3-Diketones: The simplest solution is to design your synthesis around a symmetrical dicarbonyl compound if possible. This completely eliminates the possibility of forming regioisomers.

  • Synthesis from Alkynes and Hydrazones: The reaction of N-alkylated tosylhydrazones with terminal alkynes has been shown to provide 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[11] This method offers an excellent alternative when the Knorr synthesis fails.[11]

  • 1,3-Dipolar Cycloadditions: Reactions involving the [3+2] cycloaddition of diazo compounds with alkynes or alkenes can provide pyrazoles and pyrazolines with high regiocontrol, though the synthesis of the required diazo compound can be a consideration.[2][12]

  • Multi-Component Reactions (MCRs): Modern organic chemistry has produced numerous MCRs that build the pyrazole core in a single, highly regioselective step from simple starting materials, often under transition-metal-free conditions.[13][14][15]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using TFE

This protocol is adapted from methodologies that leverage fluorinated alcohols to achieve high regioselectivity.[5][6] It is designed for the reaction of an unsymmetrical diketone bearing an electron-withdrawing group (EWG) with a substituted hydrazine.

Objective: To synthesize the 1,5-R³,R¹-substituted pyrazole, where R¹ is adjacent to an EWG.

Materials:

  • 1,3-Diketone (e.g., 1-(Trifluoromethyl)-1,3-butanedione) (1.0 eq)

  • Substituted Hydrazine (e.g., Methylhydrazine) (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Standard glassware for reflux

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of approximately 0.2 M.

  • Reagent Addition: Slowly add the substituted hydrazine (1.1 eq) to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the TFE under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired pyrazole regioisomer.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The regiochemistry can be unambiguously determined using 2D NMR techniques like NOESY.

Expected Outcome: This protocol should yield the desired 1,5-regioisomer with significantly higher selectivity compared to the same reaction run in ethanol.[6]

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Spencer, J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry, 73(9), 3523-9. [Link]

  • Pereira, G. S., et al. (2014). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]

  • Aouad, M. R., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]

  • Ma, L., Ou, P., & Huang, X. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Ali, O. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Ma, L., Ou, P., & Huang, X. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry, 18(39), 7895-7899. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3‐ and 1,5‐substituted pyrazoles 23 through... ResearchGate. [Link]

  • ResearchGate. (n.d.). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. ResearchGate. [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing. [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Journal of Organic Chemistry, 90(10), 3769-3778. [Link]

  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2118-2163. [Link]

  • JACS Au. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. ACS Publications. [Link]

  • Aheer, A. K., et al. (2025). Sustainable routes and mechanistic study in pyrazole synthesis using deep eutectic solvents (DESs). Sustainability & Circularity NOW. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate (CAS 946061-21-8).[1][2] This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of the Vilsmeier-Haack formylation step. Our focus is on providing practical, causality-driven solutions to ensure a safe, efficient, and reproducible synthesis.

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like pyrazoles.[3][4][5] However, its scale-up introduces significant challenges related to thermal management, reagent stoichiometry, and impurity control. This document provides troubleshooting advice and answers to frequently asked questions to navigate these complexities.

Troubleshooting Guide

This section addresses specific, common problems observed during the scale-up of the formylation of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Issue 1: Low or Inconsistent Product Yield

A drop in yield is one of the most common issues when moving from bench-scale to pilot or production scale.

Potential Causes:

  • Incomplete Vilsmeier Reagent Formation: The reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is highly exothermic and moisture-sensitive.[3] On a larger scale, inefficient heat removal can lead to localized overheating, causing decomposition of the reagent. Conversely, adding POCl₃ too quickly without adequate cooling can also lead to degradation.

  • Poor Substrate Reactivity: While the pyrazole core is electron-rich, substituents can modulate its reactivity.[6] Inconsistent reaction times or temperatures may not be sufficient to drive the reaction to completion on a larger scale.[7]

  • Suboptimal Reaction Temperature: The formylation step itself requires careful temperature control. Temperatures that are too low can result in a sluggish or incomplete reaction, while temperatures that are too high can promote the formation of chlorinated byproducts or other side reactions.[7]

  • Degradation during Work-up: The intermediate iminium salt is hydrolyzed during the aqueous quench. This quenching process is highly exothermic. Poor pH control or inefficient cooling during neutralization can lead to product degradation.

Recommended Solutions:

  • Controlled Reagent Preparation:

    • Protocol: Pre-cool anhydrous DMF to 0-5 °C in the reaction vessel. Add POCl₃ dropwise or via a syringe pump at a rate that maintains the internal temperature below 10 °C.[3]

    • Causality: Slow, controlled addition ensures that the exothermic heat of reaction is effectively dissipated by the cooling system, preventing reagent decomposition and ensuring the formation of the active chloroiminium salt electrophile.[4][8]

  • Optimize Reaction Conditions:

    • Protocol: After adding the pyrazole substrate at a low temperature (e.g., 0-5 °C), allow the mixture to slowly warm to room temperature. Then, gently heat the reaction to 60-70 °C and hold for 2-6 hours.[7]

    • Causality: The initial low temperature controls the reaction rate during the addition phase. Subsequent heating provides the necessary activation energy to drive the formylation to completion.[7] Monitor the reaction by TLC or HPLC to confirm the consumption of starting material before proceeding to work-up.[3][7]

  • Meticulous Aqueous Work-up:

    • Protocol: Prepare a separate, well-stirred vessel containing crushed ice or ice-water. Slowly pour the reaction mixture onto the ice. This method is generally safer for controlling the quench exotherm on a large scale.[3][9] Neutralize the acidic mixture slowly with a pre-chilled base solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) while monitoring the internal temperature and pH.

    • Causality: A controlled quench hydrolyzes the intermediate and precipitates the crude product while minimizing temperature spikes that could cause degradation.

Issue 2: Formation of Significant Impurities

The appearance of new or increased levels of impurities on TLC or HPLC is a common scale-up challenge.

Potential Causes:

  • Over-Formylation or Side Reactions: While formylation is regioselective for the C4 position on this pyrazole scaffold, harsh conditions (high temperature, long reaction times) can lead to byproducts.[6]

  • Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, particularly at elevated temperatures.[7]

  • Degraded Reagents: Old or improperly stored DMF can contain dimethylamine, which reacts with the Vilsmeier reagent.[10] Similarly, POCl₃ can hydrolyze over time, reducing its effectiveness.

Recommended Solutions:

  • Strict Stoichiometry and Temperature Control:

    • Protocol: Use a slight excess of the Vilsmeier reagent (e.g., 1.2 to 1.5 equivalents relative to the pyrazole substrate). Avoid large excesses, which can promote side reactions. Maintain the reaction temperature within the optimized range determined at the lab scale.

    • Causality: Controlling the stoichiometry ensures that the limiting reagent (the pyrazole) is consumed without subjecting the product to a large excess of the reactive formylating agent for extended periods.[7]

  • Use High-Quality Anhydrous Reagents:

    • Protocol: Always use freshly opened or properly stored anhydrous DMF. Ensure the POCl₃ is of high purity and has not been exposed to atmospheric moisture.

    • Causality: High-purity reagents minimize the presence of contaminants that can either compete in the reaction or lead to the formation of unexpected impurities.[10]

  • Purification Strategy:

    • Protocol: The target molecule, this compound, is often a crystalline solid. Develop a robust crystallization procedure. Consider a solvent system like ethanol/water or isopropanol/heptane.

    • Causality: Crystallization is a highly effective and scalable purification method for removing minor impurities, avoiding the need for large-scale column chromatography.

Issue 3: Thermal Runaway and Safety Concerns

The Vilsmeier-Haack reaction poses significant thermal hazards, especially on a large scale.[8][11]

Potential Causes:

  • Accumulation of Unreacted Reagents: Adding reagents too quickly, especially at a temperature that is too low to initiate the reaction, can lead to a dangerous accumulation. A subsequent, uncontrolled temperature increase can then trigger a rapid, highly exothermic reaction.[8]

  • Inadequate Cooling Capacity: The cooling system of the reactor may not be sufficient to handle the heat generated by the reaction and the quench, especially if additions are too fast.[9][12]

  • Violent Quench: Adding water or base directly to the reaction mixture can cause a violent, uncontrolled exotherm and release of HCl gas.[3]

Recommended Solutions:

  • "Feed Control" Strategy:

    • Protocol: The reaction should be run under "feed control," meaning the rate of reaction is controlled by the rate of addition of a limiting reagent. For the Vilsmeier reagent formation, slowly add POCl₃ to DMF. For the formylation, slowly add the pyrazole solution to the pre-formed reagent.

    • Causality: This ensures that reagents are consumed as they are added, preventing dangerous accumulation and allowing the cooling system to keep pace with heat generation.[8]

  • Perform a Reaction Hazard Assessment:

    • Protocol: Before scale-up, perform a thorough risk assessment.[9][12] If possible, use reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to determine the heat of reaction and the thermal stability of the reaction mixture.[8]

    • Causality: This data provides critical information for designing a safe process, including determining the maximum safe addition rate and the required cooling capacity.

  • Reverse Quench Procedure:

    • Protocol: Always add the reaction mixture to a well-stirred vessel of ice/water. Never add water directly to the concentrated reaction mixture.[3] Ensure the quench vessel has at least twice the volume of all combined substances to accommodate potential foaming or gas evolution.[9][12]

    • Causality: The large volume of the quench medium acts as a heat sink, safely absorbing the heat of hydrolysis and dilution.

Frequently Asked Questions (FAQs)

Q1: What are the Critical Process Parameters (CPPs) for this Vilsmeier-Haack formylation?

The primary CPPs are:

  • Temperature Control: During reagent formation, substrate addition, and reaction progression. Loss of temperature control is the most significant risk.[9][12]

  • Addition Rate: The rate of POCl₃ and substrate addition must be carefully controlled to manage the exotherm.

  • Reagent Stoichiometry: The molar ratio of POCl₃ to DMF and the Vilsmeier reagent to the pyrazole substrate directly impacts yield and purity.

  • Water Content: The reaction must be conducted under anhydrous conditions to prevent decomposition of the Vilsmeier reagent.[3]

Q2: My crude product is an oil or sticky solid. How can I improve its isolation and purity?

  • Optimize the Quench: Ensure the pH of the aqueous mixture after neutralization is near neutral (pH 7-8). Sometimes, adjusting the final pH can significantly impact the physical form of the precipitate.

  • Solvent Trituration/Slurry: After filtering the crude solid, washing it with a non-polar solvent (like hexanes or diethyl ether) or slurrying it in a minimal amount of a suitable solvent can help remove soluble impurities and induce crystallization.

  • Crystallization: If direct precipitation yields an impure product, dissolve the crude material in a suitable hot solvent (e.g., ethanol, isopropanol) and either cool it slowly or add an anti-solvent (e.g., water, heptane) to induce crystallization.

Q3: Can I use a solvent other than DMF?

DMF typically serves as both the solvent and a reagent.[4] While other solvents like dichloromethane can sometimes be used as a co-solvent, DMF is integral to the formation of the Vilsmeier reagent.[3] Replacing it would fundamentally change the reaction. For scale-up, the focus should be on minimizing the volume of DMF used and ensuring it is of high quality.

Q4: How do I monitor the reaction progress effectively on a large scale?

Thin-Layer Chromatography (TLC) is a fast and effective method.[3][7]

  • Sampling Protocol: Carefully withdraw a small aliquot from the reaction mixture.

  • Quench Sample: Immediately quench the aliquot in a vial containing a small amount of saturated sodium bicarbonate solution and an extraction solvent (e.g., ethyl acetate).

  • Analyze: Shake the vial, allow the layers to separate, and spot the organic layer on a TLC plate against a co-spotted reference of the starting material. This allows you to monitor the disappearance of the starting material.

Visual Workflow and Data Summary

Troubleshooting Workflow for Low Yield

This diagram outlines the decision-making process when troubleshooting a low-yield batch.

Low_Yield_Troubleshooting Start Low Yield Detected Check_TLC Review In-Process Control (IPC) TLC/HPLC Data Start->Check_TLC SM_Present Starting Material (SM) Unconsumed? Check_TLC->SM_Present Workup_Review Analyze Work-up & Isolation - Quench Temperature Log - pH Control - Extraction Losses Solution_Workup Solution: - Refine Quench Protocol - Optimize Crystallization Workup_Review->Solution_Workup Reagent_Check Verify Reagent Quality - Anhydrous DMF? - POCl3 Purity/Age? Solution_Reagent Solution: Use Fresh, Anhydrous Reagents Reagent_Check->Solution_Reagent Process_Param Review Process Parameters - Addition Rates - Temperature Profiles Impurity_High Significant Impurities Observed? SM_Present->Impurity_High No Solution_Time_Temp Solution: Increase Reaction Time or Temperature Moderately SM_Present->Solution_Time_Temp Yes Impurity_High->Workup_Review No Solution_Stoich Solution: - Check Stoichiometry - Optimize Temperature Impurity_High->Solution_Stoich Yes Solution_Workup->Reagent_Check Solution_Reagent->Process_Param

Caption: A decision tree for troubleshooting low product yield.

Key Process Parameter Summary
ParameterRecommended RangeRationale & Criticality
Vilsmeier Reagent Formation
Temperature0 – 10 °CCritical. Prevents reagent decomposition. Highly exothermic.[3]
POCl₃ Equivalents1.0 – 1.1 (vs. DMF)Ensures complete conversion of DMF to the active reagent.
Formylation Reaction
Vilsmeier Reagent Equivalents1.2 – 1.5 (vs. Substrate)High. Balances driving the reaction to completion with minimizing byproduct formation.[7]
Substrate Addition Temp.0 – 10 °CHigh. Controls initial reaction rate and exotherm.
Reaction Temperature60 – 70 °CHigh. Required for complete conversion after initial addition.[7]
Aqueous Work-up
Quench Temperature< 20 °CCritical. Prevents product degradation during hydrolysis of the reactive intermediate.
Final pH7 – 8Medium. Affects product precipitation and physical form.
References
  • Popov, A. V. et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available from: [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Available from: [Link]

  • Degres Journal. Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Available from: [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available from: [Link]

  • MDPI. (2023). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • ResearchGate. Scope of synthesis of pyrazole derivatives with various aldehydes. Available from: [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Available from: [Link]

  • ResearchGate. (2008). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Available from: [Link]

  • Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate.
  • MDPI. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • National Institutes of Health (NIH). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

  • Organic Syntheses. Catalytic Vilsmeier-Haack Reaction for Deuterioformylation of Indoles. Available from: [Link]

  • Thieme. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Available from: [Link]

  • YouTube. (2016). Vilsmeier Haack reaction, CSIR NET organic chemistry problem by Dr.L.Emmanuvel. Available from: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes. Available from: [Link]

  • Reddit. (2022). Vilsmeier Haack Reaction. Available from: [Link]

  • PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

  • J&K Scientific. This compound. Available from: [Link]

  • Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: [Link]

  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]

Sources

Technical Support Center: Managing Reaction Exotherms in Pyrazole Formylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing reaction exotherms during the formylation of pyrazoles. This guide is designed for researchers, chemists, and process development professionals who utilize the Vilsmeier-Haack reaction and seek to ensure operational safety, scalability, and reaction efficiency. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the exothermic nature of pyrazole formylation.

Q1: What is the Vilsmeier-Haack reaction, and why is it used for pyrazoles?

The Vilsmeier-Haack reaction is a widely used chemical process to introduce a formyl group (-CHO) onto an electron-rich ring system.[1] For pyrazoles, which are important structural motifs in many pharmaceutical compounds, this reaction is a key method for adding a formyl group, typically at the C4 position.[1][2] The resulting pyrazole-4-carbaldehydes are valuable intermediates for building more complex, biologically active molecules.[1][3] The reaction works by creating a potent electrophile, the Vilsmeier reagent, which then attacks the electron-rich pyrazole ring in an electrophilic aromatic substitution-type mechanism.[4][5]

Q2: What makes the pyrazole formylation reaction exothermic?

The overall process has two primary exothermic events that must be strictly controlled:

  • Formation of the Vilsmeier Reagent: The reaction between N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃), to form the electrophilic chloroiminium salt (the Vilsmeier reagent) is highly exothermic.[1] This step must be performed at low temperatures (typically 0-10 °C) with slow, controlled addition of POCl₃ to dissipate the generated heat.[1][6]

  • Formylation of the Pyrazole: The subsequent reaction of the activated Vilsmeier reagent with the pyrazole substrate can also be exothermic. The extent of this exotherm depends on the reactivity of the specific pyrazole substrate; electron-rich pyrazoles will react more vigorously.[6]

Q3: What are the primary safety hazards associated with this reaction?

The primary hazards stem from the reagents used and the potential for uncontrolled exotherms (thermal runaway).

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and toxic.[1][7] It reacts violently and exothermically with water, releasing heat and toxic, corrosive fumes of hydrochloric acid (HCl) and phosphoric acid.[7][8][9]

  • Vilsmeier Reagent: The pre-formed Vilsmeier reagent is thermally unstable.[10] If allowed to accumulate and heat, it can decompose, leading to a rapid increase in temperature and pressure.[10]

  • Quenching: The work-up procedure, which involves adding water or ice to quench the reaction, is particularly hazardous. The unreacted POCl₃ will hydrolyze violently, and the iminium salt intermediate also hydrolyzes exothermically.[6][8] This can cause dangerous splashing and a rapid release of heat and gas if not performed with extreme care.[7][8]

Q4: What is a "thermal runaway," and why is it a significant risk here?

A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop.[10][11] In the context of pyrazole formylation, a runaway can be initiated by:

  • Adding POCl₃ too quickly.

  • Inadequate cooling during reagent formation or formylation.[12]

  • Accumulation of the unstable Vilsmeier reagent followed by an uncontrolled temperature rise.[10]

  • Improper quenching.[8]

The consequence of a thermal runaway is a rapid, often explosive, increase in temperature and pressure, which can lead to reactor failure and the release of toxic materials.[10] This risk is magnified during scale-up, as the reduced surface-area-to-volume ratio of larger reactors makes heat dissipation less efficient.[12][13]

Part 2: Troubleshooting Guide for Exotherm Control

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My reaction temperature is spiking uncontrollably during Vilsmeier reagent preparation.
  • Causality: You are adding the phosphorus oxychloride (POCl₃) to the DMF too quickly, or your cooling system is insufficient. The rate of heat generation is exceeding the rate of heat removal.

  • Immediate Action: Immediately stop the addition of POCl₃. Ensure your cooling bath is at the target temperature (e.g., 0 °C) and that the reactor is sufficiently submerged. Monitor the internal temperature until it stabilizes at the desired setpoint.

  • Long-Term Solution:

    • Reduce Addition Rate: Use a syringe pump or a pressure-equalizing dropping funnel for slow, controlled, dropwise addition of POCl₃.[1]

    • Improve Cooling: Ensure your reactor has adequate surface area in contact with the cooling bath. For larger scales, consider using a jacketed reactor with a circulating chiller.[11][12]

    • Dilution: Using a sufficient amount of solvent can help absorb and dissipate the heat of reaction.[11]

Problem: The quench step is violent and difficult to control.
  • Causality: You are adding water or ice directly to the reaction mixture. This causes the unreacted POCl₃ to hydrolyze instantly and violently on the surface, leading to splashing and a rapid, localized exotherm.[7][8]

  • Solution: Implement a "Reverse Quench".

    • Procedure: Prepare a separate, vigorously stirred vessel containing crushed ice or a mixture of ice and a basic solution (like aqueous sodium hydroxide or sodium carbonate). Slowly and carefully add your cooled reaction mixture to the ice slurry via a dropping funnel or by pouring in small portions.[8]

    • Why it Works: The large volume of ice provides a massive heat sink, instantly absorbing the heat from the hydrolysis of both the excess POCl₃ and the iminium salt intermediate.[8] Adding the reaction mixture to the quench solution, rather than the other way around, ensures that the hazardous reagents are always in a dilute, well-cooled environment, preventing a runaway.

Problem: My yield is low, and I suspect poor temperature control is the cause.
  • Causality: Temperature extremes can degrade both the Vilsmeier reagent and the desired product, leading to the formation of impurities and by-products.[1][6] If the temperature is too low, the reaction may be sluggish or incomplete.[6] If it is too high, side reactions and decomposition can occur.[10]

  • Solution: Optimize and Maintain Temperature Profiles.

    • Reagent Formation: Strictly maintain the temperature between 0-10 °C to ensure the Vilsmeier reagent forms efficiently without significant decomposition.[1][6]

    • Formylation Step: The optimal temperature for the formylation of the pyrazole itself may require heating.[6] This profile should be determined through small-scale experiments, monitoring the reaction by Thin-Layer Chromatography (TLC) to find the balance between reaction rate and impurity formation.[1][14]

    • Monitoring: Use a calibrated thermometer to monitor the internal reaction temperature, not just the bath temperature.

Part 3: Best Practices & Experimental Protocols

Adherence to validated protocols is critical for safety and reproducibility.

Key Experimental Parameters for Exotherm Management
ParameterRecommendationRationale & Impact on Safety
Reagent Addition Slow, dropwise addition of POCl₃ and pyrazole solution.Prevents rapid heat generation, allowing the cooling system to keep pace.[11][12]
Temperature Control Maintain 0-10 °C for reagent formation; optimize for formylation.Minimizes reagent decomposition and side reactions.[1][6][10] Crucial for preventing thermal runaway.
Stirring Vigorous and efficient mechanical or magnetic stirring.Ensures homogenous temperature distribution, preventing localized "hot spots" where a runaway could initiate.[12]
Atmosphere Conduct under an inert atmosphere (e.g., Nitrogen, Argon).The Vilsmeier reagent and POCl₃ are moisture-sensitive.[1] Preventing contact with atmospheric moisture avoids uncontrolled hydrolysis.
Quenching Method Use a "reverse quench" by adding the reaction mixture to ice.Provides superior heat dissipation and control over the highly exothermic hydrolysis step.[8]
Protocol 1: Safe Vilsmeier Reagent Preparation (Lab Scale)
  • Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer to measure internal temperature, an inert gas inlet, and a pressure-equalizing dropping funnel.

  • Cooling: Place the flask in an ice-water bath and allow the system to cool to 0-5 °C.

  • Charge DMF: Add anhydrous N,N-dimethylformamide (DMF) to the cooled flask.

  • POCl₃ Addition: Charge the dropping funnel with phosphorus oxychloride (POCl₃, 1.5 equivalents). Add the POCl₃ dropwise to the stirred DMF solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[1]

  • Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes. The resulting solution is the Vilsmeier reagent.

Protocol 2: Controlled Pyrazole Formylation & Safe Quench
  • Substrate Addition: Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent while maintaining the internal temperature at 0-5 °C.[1]

  • Reaction: After addition, allow the reaction to warm to room temperature or heat to an optimized temperature (e.g., 50-70 °C) as determined by small-scale trials.[6]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[1]

  • Cooling: Once complete, cool the reaction mixture back down in an ice bath.

  • Prepare Quench: In a separate, larger beaker equipped with a robust stirrer, prepare a slurry of crushed ice and water.

  • Reverse Quench: Slowly and carefully, add the cooled reaction mixture to the vigorously stirred ice slurry. Monitor for excessive gas evolution.

  • Neutralization: Once the addition is complete and the exotherm has subsided, slowly add a base (e.g., saturated sodium bicarbonate solution or 2M NaOH) until the mixture is neutral or slightly basic (pH 7-8).[15]

  • Work-up: Proceed with standard extraction and purification procedures.[6]

Visualization of the Safety Workflow

The following diagram illustrates the critical decision-making process for managing the reaction temperature.

Exotherm_Management_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Step start_prep Start: Cool DMF to 0-5 °C add_pocl3 Begin Slow, Dropwise Addition of POCl₃ start_prep->add_pocl3 monitor_prep Monitor Internal Temp (T_int) add_pocl3->monitor_prep end_prep Addition Complete Stir for 30-60 min add_pocl3->end_prep On Completion check_prep check_prep monitor_prep->check_prep Continuous action_prep STOP Addition Wait for Temp to Decrease check_prep->action_prep Yes continue_prep Continue Addition check_prep->continue_prep No action_prep->monitor_prep continue_prep->add_pocl3 add_pyrazole Add Pyrazole Solution Dropwise at 0-5 °C end_prep->add_pyrazole heat_reaction Heat to Optimized Temp add_pyrazole->heat_reaction monitor_formyl Monitor Reaction (TLC & Temp) heat_reaction->monitor_formyl check_formyl Is Reaction Complete? monitor_formyl->check_formyl check_formyl->heat_reaction No end_formyl Cool to 0 °C Proceed to Quench check_formyl->end_formyl Yes

Decision workflow for temperature control.
Part 4: Advanced Strategies and Scale-Up
Q5: How can I make this reaction even safer, especially for scale-up?

For larger-scale operations or for particularly reactive substrates, consider these advanced strategies:

  • Reverse Addition Mode: A highly recommended safety practice involves adding the POCl₃ to a mixture of the pyrazole substrate and DMF.[10] This "in-situ" method consumes the unstable Vilsmeier reagent as it is formed, preventing its accumulation and significantly reducing the risk of a runaway decomposition.[10]

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an Accelerating Rate Calorimeter - ARC) to quantify the heat of reaction and determine the onset temperature for any decomposition events.[10] This data is invaluable for designing safe and robust cooling protocols for large-scale reactors.

  • Flow Chemistry: Transitioning the reaction to a continuous flow setup offers superior heat transfer due to the high surface-area-to-volume ratio of microreactors or coil reactors.[12] This allows for precise temperature control and significantly enhances the safety profile by minimizing the volume of hazardous material reacting at any given moment.[12]

References
  • Bollyn, M. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). MDPI. Retrieved from [Link]

  • Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. (2021). YouTube. Retrieved from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Retrieved from [Link]

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Identifying and Minimizing Impurities in Pyrazole Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Carboxylate Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrazole carboxylates. Our goal is to provide you with in-depth, field-proven insights to help you identify, understand, and minimize common impurities, ensuring the integrity and success of your experiments. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized to tackle issues from the primary synthesis reaction to subsequent functional group transformations.

Part 1: Core Synthesis & Primary Impurities

The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone method for creating the pyrazole ring.[1][2] However, its apparent simplicity can be deceptive, often leading to a variety of impurities.

Question 1: My primary impurity is a regioisomer that is difficult to separate. How can I identify it and improve the regioselectivity of my reaction?

Answer: The formation of regioisomers is the most common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][3] The two carbonyl groups of the dicarbonyl compound have different reactivities, leading to two possible cyclization pathways and, consequently, a mixture of pyrazole products.[2]

Identifying Regioisomers:

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of regioisomers.

  • Chromatographic Analysis:

    • Thin-Layer Chromatography (TLC): A quick check to see if your reaction has produced multiple products. Regioisomers often have very similar Rf values, so using different solvent systems is recommended.[1][4]

    • High-Performance Liquid Chromatography (HPLC): Provides higher resolution for separating closely related isomers. Both normal-phase and reverse-phase (commonly with C18 columns) can be effective.[5]

  • Spectroscopic Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for identifying regioisomers.[1][6]

      • ¹H and ¹³C NMR: Will show two distinct sets of peaks for the two isomers.[1][6][7]

      • 2D NMR (NOESY, HMBC): These experiments are crucial for definitive structural assignment. For instance, a NOESY experiment can show through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming the substitution pattern.[7][8]

    • Mass Spectrometry (MS): While regioisomers have the same mass, fragmentation patterns in MS/MS experiments can sometimes provide clues to their structure.[8]

Minimizing Regioisomer Formation (Improving Regioselectivity):

Controlling the regioselectivity of the Knorr synthesis is a key area of research. Here are some strategies:

  • Solvent Effects: The choice of solvent can significantly influence the regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in some cases.[9] This is attributed to the ability of these solvents to form hemiketals with the more reactive carbonyl group, directing the initial attack of the hydrazine.[9]

  • Reaction Conditions:

    • pH Control: The pH of the reaction medium can influence which carbonyl is more reactive. Acid catalysis is common in the Knorr synthesis.[2] Experimenting with different acids (e.g., acetic acid, sulfuric acid) and their concentrations can alter the isomer ratio.[10]

    • Temperature: Reaction temperature can also play a role in regioselectivity. It is advisable to screen different temperatures to find the optimal conditions for your specific substrates.

  • Strategic Choice of Starting Materials: In some cases, modifying the starting materials can favor the formation of a single isomer. For example, using an N-arylhydrazone instead of a hydrazine can lead to a highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[11]

Workflow for Addressing Regioisomer Issues

A Reaction produces a mixture of products B Analyze by TLC/HPLC A->B Initial analysis C Separate a small sample by column chromatography B->C If isomers are present D Characterize each isomer by NMR (1D and 2D) and MS C->D For structural confirmation E Optimize reaction conditions (solvent, temperature, pH) to favor desired isomer D->E To improve yield of desired product F Purify the final product (column chromatography or recrystallization) E->F After optimization

Caption: Workflow for identifying and minimizing regioisomeric impurities.

Question 2: My reaction mixture has a strong yellow or red color. What is causing this and how can I remove it?

Answer: The development of a "sinful yellow/red" color is a common observation in Knorr pyrazole syntheses, particularly when using phenylhydrazine or its derivatives.[12][13] This is often due to side reactions or decomposition of the hydrazine starting material.[1]

Potential Causes:

  • Hydrazine Decomposition: Hydrazines can be unstable and prone to oxidation, leading to colored byproducts.

  • Acid-Promoted Side Reactions: If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored impurities.[12]

Troubleshooting and Purification Strategies:

StrategyDescriptionWhen to Use
Mild Base Addition If using a hydrazine salt, add one equivalent of a mild base like sodium acetate or potassium acetate to neutralize the acid.[12]When using hydrazine hydrochlorides or other salts.
Inert Atmosphere Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.[12]If you suspect oxidation is a significant issue.
Activated Charcoal Treatment Adding activated charcoal to a solution of the crude product can adsorb colored impurities. The charcoal is then removed by filtration.[1]For removing highly colored, non-polar impurities during workup.
Acid-Base Extraction Pyrazoles are weakly basic and can be protonated. Dissolve the crude product in an organic solvent and extract with an aqueous acid. The pyrazole will move to the aqueous layer, leaving non-basic colored impurities behind. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1]When colored impurities are not easily removed by other methods.
Recrystallization Often very effective at removing colored impurities, which tend to be less crystalline than the desired product.[1]As a final purification step.
Silica Gel Plug For less polar colored impurities, a quick filtration through a short plug of silica gel can be effective.[13]As a rapid pre-purification step before column chromatography or recrystallization.

Question 3: I am observing an impurity with a mass that suggests an intermediate. What could it be?

Answer: Incomplete cyclization or aromatization can lead to stable, isolatable intermediates.

  • Pyrazoline Intermediates: The reaction between a hydrazine and a 1,3-dicarbonyl can sometimes stop at the pyrazoline stage, which is a partially saturated five-membered ring.[1] These intermediates can sometimes be isolated and characterized before dehydration to the final pyrazole.[10]

  • Hydroxy-pyrazoline Intermediates: In some cases, 3-hydroxy-3,4-dihydropyrazoles (hydroxy-pyrazolines) can be observed as stable intermediates.[10]

  • Di-addition Products: It is also possible for two molecules of hydrazine to react with one molecule of the dicarbonyl compound, leading to a di-addition product.[1]

Identification and Minimization:

These intermediates can be identified by NMR and MS. To drive the reaction to completion and form the aromatic pyrazole, you can try:

  • Increasing the reaction temperature.

  • Extending the reaction time.

  • Adding a stronger acid catalyst.

Part 2: Impurities from Subsequent Transformations

Question 4: I am hydrolyzing a pyrazole carboxylate ester to the corresponding carboxylic acid and see impurities in my product. What are the likely side reactions?

Answer: The hydrolysis of pyrazole carboxylate esters is a common transformation, but it is not without potential pitfalls.

Potential Impurities and Side Reactions:

  • Incomplete Hydrolysis: The most common "impurity" is simply unreacted starting material. Monitor the reaction by TLC or HPLC to ensure complete conversion.

  • Decarboxylation: Pyrazole carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under harsh acidic or basic conditions.[14][15][16] This will result in the formation of the corresponding pyrazole without the carboxylic acid group.

  • Ring Opening/Degradation: While the pyrazole ring is generally stable, extreme pH and high temperatures can lead to degradation products.

Minimizing Impurities during Hydrolysis:

  • Use milder reaction conditions: Employ bases like lithium hydroxide (LiOH) at room temperature or slightly elevated temperatures.

  • Careful pH control during workup: When acidifying the reaction mixture to precipitate the carboxylic acid, do so slowly and at low temperatures to avoid localized heating that could promote decarboxylation.

  • Monitor the reaction closely: Use TLC or HPLC to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.

Question 5: I am performing a decarboxylation of a pyrazole carboxylic acid and the reaction is not clean. What are the potential byproducts?

Answer: Decarboxylation of pyrazole carboxylic acids can be a challenging reaction, often requiring harsh conditions that can lead to side products.

Potential Byproducts:

  • Incomplete Decarboxylation: Unreacted starting material is a common impurity.

  • Thermal Degradation: High temperatures can lead to the decomposition of the pyrazole ring itself. The thermal decomposition of pyrazoles can proceed through various pathways, including N₂ extrusion or the formation of hydrogen cyanide.[17][18] The specific degradation products will depend on the substituents on the pyrazole ring.

  • Side reactions with catalysts: If using a metal catalyst (e.g., copper), side reactions involving the catalyst can occur.[14][19]

Strategies for Cleaner Decarboxylation:

  • Optimize reaction temperature and time: Carefully screen conditions to find the lowest temperature and shortest time required for complete decarboxylation.

  • Consider alternative decarboxylation methods: There are various methods for decarboxylation, including thermal, acid-catalyzed, base-catalyzed, and metal-catalyzed reactions.[14][15][16] The optimal method will depend on your specific substrate.

  • Purification: Purification of the decarboxylated product is often necessary. Column chromatography or distillation (if the product is volatile) are common methods.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Carboxylate Synthesis

This protocol is a general starting point and may require optimization for specific substrates.

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add the hydrazine derivative (1.0-1.1 eq.).

  • If necessary, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid or a catalytic amount of a stronger acid).

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack the column with the slurry.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column (dry loading). [5]

  • Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure isomers.

  • Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Impurity Identification and Minimization Workflow

cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_minimization Impurity Minimization A Knorr Pyrazole Synthesis B TLC/HPLC Screening A->B Initial Product F Purification (Chromatography, Recrystallization) A->F Final Product C NMR (1D & 2D) Analysis B->C If impurities detected D LC-MS Analysis B->D For mass confirmation E Optimize Reaction Conditions C->E Based on impurity structure D->E E->A Iterative Optimization

Caption: A general workflow for identifying and minimizing impurities in pyrazole synthesis.

References

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

  • Beijing Institute of Technology. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • ACS Publications. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. [Link]

  • PubMed. (1969). [Separation, identification and determination of the pyrazole and of some 4-substituted derivatives]. [Link]

  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • PubMed. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). [Link]

  • ResearchGate. (2025). Thermal Decomposition of Nitropyrazoles. [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • RSC Publishing. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Google Patents. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)
  • European Patent Office. (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. [Link]

  • Google Patents. (n.d.). Decarboxylation method of 3,5-bis(haloalkyl)
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Scribd. (n.d.). Isolation and Characterization of Regioisomers of Pyrazole-Based | PDF | Catalysis. [Link]

  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. [Link]

  • N.p. (n.d.). Guide for crystallization. [Link]

  • RSC Publishing. (n.d.). New hydroxy-pyrazoline intermediates, subtle regio-selectivity and relative reaction rate variations observed during acid catalyzed and neutral pyrazole cyclization. [Link]

  • ResearchGate. (2025). Bromination of pyrazole-3(5)-carboxylic acid. [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice : r/Chempros. [Link]

  • N.p. (2019). Selective Isomer Formation and Crystallization-Directed Magnetic Behavior in Nitrogen-Confused C-Scorpionate Complexes of Fe(O 3 SCF 3 ) 2. [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • News-Medical.net. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole (Clark, 2010). [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • N.p. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

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Validation & Comparative

The Strategic Placement of Chlorine: A Comparative Guide to the Structure-Activity Relationship of 5-Chloropyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Among its numerous derivatives, the 5-chloropyrazole moiety has emerged as a critical pharmacophore in the design of potent and selective therapeutic and agrochemical agents. The introduction of a chlorine atom at the C5 position of the pyrazole ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-chloropyrazole derivatives, offering field-proven insights and experimental data to guide the rational design of next-generation compounds.

The Influence of the 5-Chloro Substituent: A Comparative Analysis

The strategic incorporation of a chlorine atom at the 5-position of the pyrazole ring is a well-established strategy to enhance biological activity. This enhancement can be attributed to several factors, including the chloro group's ability to form halogen bonds, increase metabolic stability by blocking potential sites of oxidation, and favorably modulate the compound's overall physicochemical properties to improve cell permeability and target engagement.

Insecticidal and Miticidal Activity: A Case Study in Comparative SAR

A compelling example of the positive impact of a chloro-substituent is observed in the development of pyrazole-based insecticides and miticides. A comparative study of a series of pyrazole-5-carboxamides revealed a significant enhancement in activity with the presence of a chlorine atom at the 4-position of the pyrazole ring. While this study focused on the 4-position, the principles are broadly applicable to understanding the role of halogenation on the pyrazole core.

Compound IDR GroupPyrazole SubstituentMiticidal Activity (% at 200 mg/kg)Ovicidal Activity (% at 200 mg/kg)
Ii H4-chloro9595
IIi H4-hydroLowLow

Data summarized from a comparative study on pyrazole-5-carboxamides.[1][2]

The stark difference in miticidal and ovicidal activities between the 4-chloro (Ii) and 4-hydro (IIi) analogs underscores the critical role of the halogen substituent.[1][2] This dramatic increase in potency highlights the importance of the chloro group in optimizing the compound's interaction with its target in arthropods. The introduction of halogenated pyrazole groups has been shown to significantly improve the insecticidal activity of natural products like matrine against various agricultural pests.[3]

Key Structural Features and Their Impact on Biological Activity

The biological activity of 5-chloropyrazole derivatives is not solely dictated by the C5-chloro group but is a result of the interplay between various substituents on the pyrazole core and appended functionalities.

Substitutions at the N1 Position

The substituent at the N1 position of the pyrazole ring plays a pivotal role in determining the compound's selectivity and potency. In many kinase inhibitors, for instance, a bulky and appropriately substituted aryl group at N1 is crucial for anchoring the molecule within the ATP-binding pocket of the target kinase.[4][5] The nature of this group can influence interactions with key amino acid residues, leading to enhanced inhibitory activity.

Modifications at the C3 and C4 Positions

The C3 and C4 positions of the 5-chloropyrazole scaffold offer significant opportunities for diversification and optimization of biological activity. Carboxamide moieties at the C3 position are common in many biologically active pyrazoles, participating in essential hydrogen bonding interactions with the target protein.[1][2] The C4 position can be functionalized with various groups to fine-tune the electronic and steric properties of the molecule. For example, the synthesis of 5-chloropyrazole-4-carbaldehyde provides a versatile intermediate for the elaboration of diverse heterocyclic systems.[6][7][8]

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis of a key 5-chloropyrazole intermediate and a representative biological assay are provided below.

Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol describes the Vilsmeier-Haack reaction, a versatile and economical method for the synthesis of 5-chloropyrazole-4-carbaldehydes.[7][8]

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Water

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, cool DMF in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with constant stirring.

  • To this mixture, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in portions.

  • Heat the reaction mixture in a water bath. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture and carefully pour it into ice-cold water.

  • Neutralize the mixture to pH 7 using a sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

dot graph TD { A[Start: 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one] -- "1. POCl3, DMF, 0°C" --> B(Vilsmeier Reagent Formation); B -- "2. Heat" --> C{Reaction Mixture}; C -- "3. H2O, NaOH" --> D[Quenched & Neutralized Mixture]; D -- "4. Ethyl Acetate Extraction" --> E(Organic Layer); E -- "5. Drying & Concentration" --> F[End: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde];

}

Caption: Synthetic workflow for 5-chloropyrazole-4-carbaldehyde.

In Vitro COX-2 Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of 5-chloropyrazole derivatives against the COX-2 enzyme.[9]

Materials:

  • COX-2 enzyme (human recombinant)

  • COX Assay Buffer

  • COX Cofactor

  • Arachidonic Acid

  • Celecoxib (positive control)

  • Test compounds (5-chloropyrazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test compounds to the desired concentrations in COX Assay Buffer.

  • Reaction Setup:

    • Sample Wells: Add the diluted test compound solution.

    • Enzyme Control Wells: Add COX Assay Buffer.

    • Inhibitor Control Wells: Add a known COX-2 inhibitor like Celecoxib.

  • Reaction Initiation: Add the COX-2 enzyme to all wells and incubate as per the assay kit protocol.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound concentration relative to the enzyme control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.

dot graph TD { subgraph "Preparation" A[Prepare Reagents] --> B[Dilute Test Compounds]; end

}

Caption: Workflow for in vitro COX-2 inhibition assay.

Conclusion and Future Directions

The 5-chloropyrazole scaffold is a privileged motif in modern drug discovery and agrochemical research. The strategic incorporation of the 5-chloro substituent consistently demonstrates the potential to enhance biological activity across various targets. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the rational design of novel, more potent, and selective agents. Future research should focus on systematic comparative studies of 5-chloropyrazole derivatives against their non-halogenated counterparts across a broader range of biological targets. Such studies, coupled with computational modeling and detailed mechanistic investigations, will undoubtedly pave the way for the development of innovative and impactful 5-chloropyrazole-based compounds.

References

  • Song, Y., et al. (2012). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry. [Link]

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  • El-Sayed, N. N. E., et al. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. [Link]

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  • Farhat, A., et al. (2020). Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Zhang, J., et al. (n.d.). Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. ResearchGate. [Link]

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  • Huang, D., et al. (n.d.). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. ResearchGate. [Link]

  • Bozorov, K., et al. (n.d.). Review: biologically active pyrazole derivatives. RSC Publishing. [Link]

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  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PubMed Central. [Link]

  • Shi, S., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. ResearchGate. [Link]

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  • Gilbert, A. M., et al. (n.d.). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. PubMed Central. [Link]

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A Comparative Guide to Heterocyclic Kinase Inhibitors: Profiling the Pyrazole Scaffold Against Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinase Inhibitors in Modern Therapeutics

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory and neurodegenerative disorders.[1] Consequently, protein kinases have emerged as one of the most critical classes of therapeutic targets. Small molecule kinase inhibitors, which can modulate kinase activity, have revolutionized the treatment of various cancers and other diseases.[2]

The chemical scaffolds upon which these inhibitors are built are crucial to their efficacy, selectivity, and pharmacological properties. Among these, heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings—have proven exceptionally fruitful. Nitrogen-containing heterocycles, in particular, are prevalent in approved kinase inhibitors.[3]

This guide provides a comparative analysis of the pyrazole scaffold against other prominent heterocyclic structures in the design of kinase inhibitors. While we will use ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate as a reference point for a potential, yet uncharacterized, pyrazole-based structure, our core analysis will focus on well-documented, clinically relevant examples to provide a robust comparison for researchers and drug development professionals. This specific molecule is currently documented as a potential synthetic intermediate, highlighting the vast chemical space and potential for new discoveries within the pyrazole class.[4][5][6]

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1] This is due to its synthetic accessibility, metabolic stability, and its ability to form key interactions within the ATP-binding pocket of kinases.[7] Several FDA-approved kinase inhibitors incorporate a pyrazole core, demonstrating its clinical and commercial importance.[8]

Prominent Pyrazole-Based Kinase Inhibitors

Two notable examples of pyrazole-containing kinase inhibitors are Ruxolitinib and Crizotinib, which target different kinase families and illustrate the versatility of the pyrazole scaffold.

  • Ruxolitinib: A potent and selective inhibitor of Janus kinases (JAK1 and JAK2).[9] Dysregulation of the JAK-STAT signaling pathway is implicated in myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of STAT proteins, thereby inhibiting downstream signaling.[10][11]

  • Crizotinib: A multi-targeted tyrosine kinase inhibitor that primarily targets ALK (Anaplastic Lymphoma Kinase) and ROS1 (c-ros oncogene 1), as well as c-Met.[12][13] It is particularly effective in non-small cell lung cancer (NSCLC) harboring ALK gene rearrangements.[14] Crizotinib functions as an ATP-competitive inhibitor, blocking the catalytic activity of these oncogenic driver kinases.[15]

Comparative Analysis with Other Heterocyclic Kinase Inhibitors

While the pyrazole scaffold is highly effective, other heterocyclic systems have also given rise to blockbuster kinase inhibitors. Here, we compare pyrazoles to quinazolines and pyridines, using Gefitinib and Imatinib as respective examples.

  • Quinazoline Scaffold (Gefitinib): Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and is used in the treatment of NSCLC with activating EGFR mutations.[16][17][18] The quinazoline core of Gefitinib mimics the adenine portion of ATP, allowing it to bind to the ATP pocket of EGFR and block its signaling functions.[19][20]

  • Pyridine/Pyrimidine Scaffolds (Imatinib): Imatinib, a landmark in targeted cancer therapy, inhibits the Bcr-Abl tyrosine kinase in Chronic Myeloid Leukemia (CML).[21][22] Its structure, which includes pyridine and pyrimidine rings, was designed to bind to the ATP-binding site of the Bcr-Abl protein, stabilizing its inactive conformation.[23][24][25]

Quantitative Efficacy Comparison

The following table summarizes the in vitro potency of these selected heterocyclic kinase inhibitors against their primary targets. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor efficacy, with lower values indicating higher potency.

InhibitorHeterocyclic CorePrimary Kinase Target(s)IC50 (nM)
RuxolitinibPyrazoleJAK1, JAK23.3, 2.8[10]
CrizotinibPyridine/PyrazoleALK, c-MetVaries by cell line and assay
GefitinibQuinazolineEGFRVaries by EGFR mutation status
ImatinibPyridine/PyrimidineBcr-AblVaries by assay conditions

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by these inhibitors and their points of intervention.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerizes & Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS/MAPK Pathway EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAS->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: The EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Protocols: A Guide to Kinase Inhibitor Evaluation

The following protocols provide standardized methods for assessing the efficacy of kinase inhibitors, both in biochemical and cellular contexts.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Principle: The amount of ADP is proportional to the kinase activity. A commercially available kit, such as ADP-Glo™, can be used to convert the produced ADP into a luminescent signal.

Materials:

  • Kinase of interest (e.g., recombinant JAK2)

  • Substrate peptide

  • ATP

  • Test inhibitor (e.g., Ruxolitinib)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor/ DMSO to Plate Prep_Inhibitor->Add_Inhibitor Add_Kinase Add Kinase (Pre-incubate) Add_Inhibitor->Add_Kinase Add_Substrate_ATP Add Substrate/ATP (Start Reaction) Add_Kinase->Add_Substrate_ATP Incubate_Reaction Incubate (e.g., 60 min at 30°C) Add_Substrate_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate_Reaction->Add_ADP_Glo Incubate_Stop Incubate (40 min at RT) Add_ADP_Glo->Incubate_Stop Add_Detection Add Detection Reagent (Signal Generation) Incubate_Stop->Add_Detection Incubate_Signal Incubate (30 min at RT) Add_Detection->Incubate_Signal Read_Plate Read Luminescence Incubate_Signal->Read_Plate Analyze Analyze Data (IC50) Read_Plate->Analyze End End Analyze->End

Caption: Workflow for a luminescence-based biochemical kinase assay.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a kinase inhibitor on the proliferation and viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[26] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[27]

Materials:

  • Cancer cell line of interest (e.g., an ALK-positive NSCLC cell line for Crizotinib)

  • Complete cell culture medium

  • Test inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[28]

Conclusion and Future Directions

The pyrazole scaffold has firmly established its place as a "privileged" structure in the development of kinase inhibitors, leading to several life-saving therapies.[1][8] Its versatility allows for the targeting of diverse kinase families, as exemplified by the distinct mechanisms of Ruxolitinib and Crizotinib. However, the success of other heterocyclic cores, such as the quinazoline in Gefitinib and the pyridine/pyrimidine combination in Imatinib, underscores the rich chemical diversity available to medicinal chemists.

The uncharacterized nature of compounds like This compound represents the vast, unexplored territory in kinase inhibitor research.[4][5][6] The structure-activity relationship of substitutions on the pyrazole ring is a key area of ongoing research, with small modifications often leading to significant changes in potency and selectivity.[29] Future work will undoubtedly involve the synthesis and biological evaluation of novel pyrazole derivatives, potentially leading to the next generation of targeted therapies.[8][30] The experimental protocols detailed in this guide provide a foundational framework for such investigations.

References

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A Comparative Guide to Bioisosteric Replacement of the Pyrazole Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the privileged scaffolds in drug discovery, the pyrazole core is a recurring motif in a multitude of therapeutic agents, valued for its unique physicochemical properties and versatile biological activities.[1][2][3] However, the journey from a promising hit to a viable drug candidate often necessitates fine-tuning of its properties to optimize efficacy, selectivity, and pharmacokinetic profiles. Bioisosteric replacement is a powerful strategy in this endeavor, involving the substitution of a functional group with another that retains similar biological activity but possesses altered physicochemical characteristics.[4] This guide provides an in-depth technical comparison of common bioisosteric replacements for the pyrazole core, supported by experimental data and detailed protocols to inform your drug design and development efforts.

The Rationale for Pyrazole Bioisosterism: A Balancing Act

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of features. One nitrogen atom is a pyrrole-like NH donor, capable of engaging in hydrogen bonding, while the other is a pyridine-like nitrogen that can act as a hydrogen bond acceptor. This arrangement contributes to its ability to interact with a wide range of biological targets.[3] Furthermore, the pyrazole core is relatively stable to metabolic degradation.[5]

However, the very properties that make pyrazole attractive can also present challenges. The NH group can be a site for metabolic attack or may lead to undesirable physicochemical properties such as high lipophilicity or low solubility.[5] Bioisosteric replacement aims to address these potential liabilities while preserving or even enhancing the desired biological activity. The choice of a suitable bioisostere is a multifactorial decision, guided by considerations of sterics, electronics, lipophilicity, and hydrogen bonding capacity.

This guide will focus on a well-documented case study: the bioisosteric replacement of the pyrazole core in the potent and selective CB1 cannabinoid receptor antagonist, Rimonabant.[4][6] We will explore the substitution of the 1,5-diarylpyrazole moiety with thiazole, 1,2,4-triazole, and imidazole rings, comparing their synthesis, physicochemical properties, and biological activities.

Visualizing the Strategy: Bioisosteric Replacement of the Pyrazole Core

G cluster_0 Lead Compound cluster_1 Bioisosteric Replacements cluster_2 Desired Outcomes Pyrazole Pyrazole Core Thiazole Thiazole Pyrazole->Thiazole Alter H-bonding Modify pKa Triazole 1,2,4-Triazole Pyrazole->Triazole Modulate electronics Impact metabolism Imidazole Imidazole Pyrazole->Imidazole Vary dipole moment Fine-tune solubility Improved_PK Improved Pharmacokinetics Thiazole->Improved_PK Enhanced_Potency Enhanced Potency/Selectivity Triazole->Enhanced_Potency Novel_IP New Chemical Space (IP) Imidazole->Novel_IP

Caption: A schematic illustrating the concept of bioisosteric replacement of a pyrazole core.

Comparative Analysis of Pyrazole Bioisosteres in the Context of CB1 Receptor Antagonists

The following table summarizes the key experimental data from the bioisosteric replacement of the pyrazole core in Rimonabant analogs. This allows for a direct comparison of the impact of each heterocyclic core on the affinity for the CB1 receptor.

Heterocyclic CoreCompound ExampleCB1 Receptor Affinity (Ki, nM)Reference
Pyrazole Rimonabant (SR141716A)7.8[4][6]
Thiazole Compound 1848[4][6]
1,2,4-Triazole Compound 3529[4][6]
Imidazole Compound 626.5[4][6]

Key Insights from the Data:

  • Thiazole Replacement: The thiazole analog (Compound 18) exhibited a significant decrease in CB1 receptor affinity compared to the parent pyrazole compound, Rimonabant. This suggests that the specific arrangement of heteroatoms and the electronic properties of the pyrazole are crucial for optimal binding in this chemical series.[4][6]

  • 1,2,4-Triazole Replacement: The 1,2,4-triazole analog (Compound 35) also showed reduced affinity, although to a lesser extent than the thiazole. The introduction of an additional nitrogen atom alters the electronic distribution and hydrogen bonding potential of the ring, which in this case was detrimental to potent receptor binding.[4][6]

  • Imidazole Replacement: In contrast, the imidazole analog (Compound 62) demonstrated a remarkable retention of high affinity for the CB1 receptor, comparable to Rimonabant.[4][6] This highlights that for this particular target and scaffold, the 1,3-arrangement of nitrogen atoms in the imidazole ring is a more suitable bioisosteric replacement for the 1,2-arrangement in the pyrazole core. Molecular modeling studies indicated a close three-dimensional structural overlap between the imidazole analog and Rimonabant.[4]

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis of a 1,5-diarylpyrazole (Rimonabant) and its thiazole and imidazole bioisosteres, as well as a protocol for a CB1 receptor binding assay.

Synthesis of 1,5-Diarylpyrazole (Rimonabant)

This synthesis involves the condensation of a 1,3-diketone with a hydrazine derivative.

G cluster_0 Synthesis of 1,5-Diarylpyrazole Start 1,3-Diketone + Hydrazine Derivative Reaction Condensation/ Cyclization Start->Reaction Acid or Base Catalyst Solvent (e.g., Ethanol) Product 1,5-Diarylpyrazole (e.g., Rimonabant) Reaction->Product Purification (e.g., Crystallization) G cluster_0 CB1 Receptor Binding Assay Workflow Membrane_Prep Prepare Membranes (Expressing CB1 Receptor) Incubation Incubate Membranes with: - Radioligand ([3H]CP55,940) - Test Compound (Varying Conc.) Membrane_Prep->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (Calculate Ki) Quantification->Analysis

Sources

A Researcher's Guide to Validating the In Vitro Anticancer Activity of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4] This guide provides an in-depth, objective comparison of the methodologies used to validate the in vitro anticancer activity of novel pyrazole derivatives, supported by experimental data and protocols. Our focus is on ensuring scientific integrity through self-validating experimental design and grounding our claims in authoritative sources.

The Rationale for Pyrazole Compounds in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique chemical architecture that allows for diverse substitutions, enabling the fine-tuning of pharmacological properties.[2] Many pyrazole derivatives have demonstrated the ability to interact with various biological targets implicated in cancer progression, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and topoisomerase II.[2][5] The ultimate goal of in vitro validation is to ascertain a compound's cytotoxicity against cancer cell lines and to elucidate its mechanism of action, paving the way for further preclinical and clinical development.

Experimental Design: A Foundation of Rigor

A robust experimental design is paramount for generating reproducible and meaningful data. The following considerations are critical when validating the anticancer activity of novel pyrazole compounds.

Cell Line Selection

The choice of cancer cell lines should be guided by the therapeutic hypothesis. A broad panel of cell lines, such as the National Cancer Institute's NCI-60 panel, can provide a comprehensive initial assessment of a compound's activity across various cancer types.[6][7] For more targeted studies, cell lines with specific genetic backgrounds (e.g., known mutations in oncogenes or tumor suppressor genes) should be selected. It is also crucial to include a non-cancerous cell line to assess the compound's selectivity and potential for off-target toxicity.[4]

Compound Preparation and Controls

Novel pyrazole compounds should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in a complete cell culture medium to achieve the desired final concentrations for treatment. It is essential to include the following controls in every experiment:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any potential effects of the solvent on cell viability.

  • Positive Control: A known anticancer drug (e.g., doxorubicin, cisplatin) is used to confirm the validity of the assay and to provide a benchmark for comparing the potency of the novel compound.[8]

  • Untreated Control: Cells that are not exposed to any treatment, representing normal cell growth.

Core Assays for In Vitro Anticancer Activity Validation

A multi-faceted approach employing a combination of assays is necessary to thoroughly validate the anticancer potential of a novel pyrazole compound.

Cytotoxicity and Antiproliferative Assays

These assays are the first step in determining a compound's ability to inhibit cancer cell growth or induce cell death. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) are key metrics derived from these assays, representing the concentration of a compound required to inhibit cell growth by 50%.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10] The intensity of the purple color is directly proportional to the number of viable cells.[10]

Experimental Protocol: MTT Assay [9][11][12][13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the novel pyrazole compound and controls for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[11][12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

The SRB assay is a colorimetric assay that measures cell density based on the measurement of total cellular protein content.[14][15] It is the standard assay used in the NCI-60 screen.[14][16]

Experimental Protocol: SRB Assay [15][16][17][18]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: Gently fix the cells with cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[18]

  • Staining: Wash the plates and stain the cells with SRB solution for 30 minutes at room temperature.[15]

  • Washing: Remove the unbound dye by washing with 1% acetic acid.[15]

  • Solubilization: Solubilize the protein-bound dye with a Tris-base solution.

  • Absorbance Measurement: Measure the absorbance at 515 nm.[16]

  • Data Analysis: Calculate the GI50 value based on the absorbance readings.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells.[11] It is crucial to determine whether a novel pyrazole compound induces apoptosis.

This flow cytometry-based assay is a gold standard for detecting apoptosis.[19][20][21][22] In early apoptotic cells, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21][23] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label these cells.[21] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells.[22][23] However, in late apoptotic and necrotic cells, the membrane becomes permeable, allowing PI to enter and stain the nucleus.[21][22]

Experimental Protocol: Annexin V/PI Staining [19][20][22]

  • Cell Treatment: Treat cancer cells with the novel pyrazole compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[20]

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[20]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between four cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative[20]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[20]

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[24] Flow cytometry with PI staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][25]

Experimental Protocol: Cell Cycle Analysis [24][26]

  • Cell Treatment: Treat cells with the pyrazole compound for a specific duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[24][26]

  • Staining: Treat the cells with RNase A to degrade RNA and then stain the cellular DNA with PI.[24]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Comparative Performance of Novel Pyrazole Compounds

The following table summarizes the in vitro anticancer activity of several recently reported pyrazole derivatives against various human cancer cell lines, with doxorubicin and sorafenib included for comparison.

Compound/DrugCell LineCancer TypeIC50/GI50 (µM)Reference
Pyrazole Derivative 9 EKVXNon-Small Cell Lung1.9[1]
Pyrazole Derivative 9 Full Panel (MG-MID)Various3.59[1][7]
Sorafenib (Standard) Full Panel (MG-MID)Various1.90[1][7]
Pyrazole Derivative 37 MCF7Breast5.21[2][5]
Pyrazole Derivative 29 HepG2Liver10.05[5]
Pyrazole Derivative 36 -CDK2 Inhibition0.199[5]
Pyrazole Derivative 4 Full Panel (GI50)Various3.81[6][27]
Doxorubicin MCF-7Breast~1-5[8]

Note: IC50/GI50 values can vary between studies due to differences in experimental conditions.

Elucidating the Mechanism of Action: A Focus on CDK Inhibition

A significant number of anticancer pyrazole compounds have been shown to target cyclin-dependent kinases (CDKs).[2][5][6] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[28] Dysregulation of CDK activity is a hallmark of cancer.[29] By inhibiting specific CDKs, such as CDK2, pyrazole compounds can induce cell cycle arrest, typically at the G1/S or G2/M transition, and subsequently trigger apoptosis.[6][27][28]

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for validating the anticancer activity of a novel pyrazole compound and a simplified signaling pathway for CDK2 inhibition.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation Lead Candidate Validation Cell_Line_Panel Panel of Cancer Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (MTT or SRB) Cell_Line_Panel->Cytotoxicity_Assay IC50_Determination IC50/GI50 Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Select Potent Compounds Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot (CDK2, p-Rb, etc.) IC50_Determination->Western_Blot In_Vivo_Studies In Vivo Animal Models Western_Blot->In_Vivo_Studies Confirm Mechanism CDK2_Pathway cluster_cell_cycle Cell Cycle Progression (G1/S Transition) cluster_inhibition Inhibition by Pyrazole Compound Cyclin_E Cyclin E Cyclin_E_CDK2 Cyclin E/CDK2 Complex Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 pRb pRb Cyclin_E_CDK2->pRb Phosphorylates E2F E2F pRb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Arrest G1/S Arrest Pyrazole Novel Pyrazole Compound Pyrazole->CDK2 Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified CDK2 signaling pathway and its inhibition.

Conclusion and Future Directions

The validation of the in vitro anticancer activity of novel pyrazole compounds is a critical step in the drug discovery pipeline. A systematic and multi-assay approach, as outlined in this guide, is essential for generating robust and reliable data. By combining cytotoxicity, apoptosis, and cell cycle analyses, researchers can gain a comprehensive understanding of a compound's potential as an anticancer agent. Future research should focus on identifying the specific molecular targets of these compounds and evaluating their efficacy and safety in in vivo models to translate these promising in vitro findings into tangible clinical benefits.

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Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, the pyrazole scaffold represents a cornerstone in the design of potent enzyme inhibitors, particularly targeting the kinome.[1][2][3] However, the highly conserved nature of the ATP-binding site across the kinome presents a significant challenge: ensuring the selective engagement of the intended target while minimizing off-target interactions that can lead to unforeseen toxicities or diminished efficacy. This guide provides an in-depth comparison of state-of-the-art methodologies for the cross-reactivity profiling of pyrazole-based inhibitors, offering experimental insights and data-driven guidance to inform robust and reliable selectivity assessment.

The Imperative of Selectivity Profiling

The pyrazole ring is a privileged structure in medicinal chemistry due to its synthetic tractability and its ability to form key interactions within the ATP-binding pocket of kinases.[2][3] Yet, this same versatility can lead to promiscuous binding, underscoring the necessity of comprehensive cross-reactivity profiling. Off-target effects are not merely a theoretical concern; they can manifest as clinical side effects or even paradoxical pathway activation, derailing promising drug candidates.[4] Therefore, a multi-faceted approach to profiling is not just recommended, it is essential for the development of safe and effective targeted therapies.

A Multi-Tiered Strategy for Profiling Pyrazole-Based Inhibitors

A robust strategy for assessing the selectivity of pyrazole-based inhibitors involves a tiered approach, beginning with broad, high-throughput screens and progressing to more focused, in-depth cellular and proteome-wide analyses. This staged methodology allows for the efficient allocation of resources, prioritizing the most promising candidates for more rigorous characterization.

G cluster_0 Tier 1: Initial Broad Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Unbiased Proteome-Wide Profiling a Biochemical Kinase Panels b Cellular Thermal Shift Assay (CETSA) a->b Confirm cellular activity c Chemoproteomics (e.g., Kinobeads) b->c Identify off-targets in native context

Figure 1: A tiered approach to inhibitor profiling.

Tier 1: High-Throughput Biochemical Kinase Panels

The initial step in profiling a novel pyrazole-based inhibitor is often a broad biochemical screen against a panel of purified kinases. This provides a rapid and cost-effective overview of the inhibitor's potency and selectivity across a significant portion of the kinome.

Rationale

The primary goal of this tier is to identify the primary target(s) and any potent off-targets in a controlled, in vitro environment. By using purified enzymes and standardized assay conditions, this method offers a direct measure of the inhibitor's intrinsic affinity for each kinase.

Experimental Workflow: TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format for high-throughput kinase screening due to their sensitivity and homogeneous nature.

G start Start reagents Prepare Kinase, Substrate, ATP & Inhibitor start->reagents dispense Dispense Reagents into Plate reagents->dispense incubate Incubate at Room Temperature dispense->incubate detection Add TR-FRET Detection Reagents incubate->detection read Read Plate on TR-FRET Reader detection->read analyze Calculate IC50 Values read->analyze end End analyze->end

Figure 2: TR-FRET kinase assay workflow.
Detailed Protocol:
  • Reagent Preparation: Prepare solutions of the kinase, a biotinylated substrate peptide, ATP, and the pyrazole-based inhibitor at various concentrations.

  • Assay Plate Preparation: In a 384-well plate, dispense the kinase, substrate, and inhibitor.

  • Initiation of Reaction: Add ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a "stop/detection" mix containing a Europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-allophycocyanin (acceptor).

  • Signal Reading: After another incubation period, read the plate on a TR-FRET-compatible reader.

  • Data Analysis: Calculate the ratio of acceptor to donor emission to determine the extent of phosphorylation and subsequently, the IC50 value for each kinase.

Data Presentation:

The results from a biochemical kinase panel are typically presented as a table of IC50 values or as a "kinome map" visualization, highlighting the kinases that are most potently inhibited.

Kinase TargetPyrazole Inhibitor A (IC50, nM)Pyrazole Inhibitor B (IC50, nM)
Primary Target (e.g., B-Raf) 15 25
Off-Target 1 (e.g., p38α)5,200>10,000
Off-Target 2 (e.g., GSK3β)8501,200
Off-Target 3 (e.g., CDK2)>10,000>10,000

Table 1: Example of Biochemical Kinase Panel Data. This table illustrates how modifications to a pyrazole scaffold (Inhibitor A vs. B) can impact selectivity.

Tier 2: Cellular Target Engagement with CETSA

While biochemical assays provide valuable information on intrinsic affinity, they do not recapitulate the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that an inhibitor binds to its intended target within the cell and to assess its cellular potency.[5][6]

Rationale

CETSA operates on the principle that ligand binding stabilizes a protein against thermal denaturation.[5] By measuring the amount of soluble protein remaining after heat shock at different temperatures, a thermal shift can be observed in the presence of a binding ligand. This provides direct evidence of target engagement in a physiological context.

Experimental Workflow: High-Throughput CETSA (CETSA HT)

Modern CETSA can be performed in a high-throughput format using antibody-based detection methods like AlphaLISA.[7][8]

G start Start treat Treat Intact Cells with Inhibitor start->treat heat Apply Heat Shock (Temperature Gradient) treat->heat lyse Lyse Cells heat->lyse detect Detect Soluble Target Protein (e.g., AlphaLISA) lyse->detect plot Plot Melting Curve & Determine Thermal Shift detect->plot end End plot->end

Figure 3: CETSA HT experimental workflow.
Detailed Protocol:
  • Cell Treatment: Treat intact cells in a 96- or 384-well plate with the pyrazole-based inhibitor at various concentrations or with a vehicle control (e.g., DMSO).

  • Heat Shock: Subject the plate to a precise temperature gradient using a PCR cycler for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release their contents.

  • Detection: Transfer the lysate to a detection plate and add AlphaLISA acceptor beads and biotinylated antibody against the target protein, followed by streptavidin donor beads.

  • Signal Reading: Read the plate on an AlphaLISA-compatible reader.

  • Data Analysis: Plot the luminescence signal against temperature to generate melting curves. A shift in the melting temperature (ΔTm) in the presence of the inhibitor indicates target engagement.

Data Presentation:

CETSA data is typically visualized as melting curves, and the key quantitative metric is the change in melting temperature (ΔTm).

Pyrazole InhibitorTarget KinaseΔTm (°C) at 10 µMCellular EC50 (µM)
C CDK16 +5.2 0.8
DCDK16+1.812.5
E (Negative Control)CDK16No significant shift>50

Table 2: Example of CETSA Data for Pyrazole-Based CDK16 Inhibitors. A larger thermal shift and lower cellular EC50 indicate more potent target engagement in a cellular context.

Tier 3: Unbiased Proteome-Wide Profiling with Chemoproteomics

To obtain the most comprehensive understanding of an inhibitor's selectivity, it is crucial to assess its interactions with the entire proteome in an unbiased manner. Chemoproteomics platforms, such as those utilizing "kinobeads," are invaluable for this purpose.[9][10][11]

Rationale

This approach uses affinity chromatography with immobilized, broad-spectrum kinase inhibitors to capture a significant portion of the kinome from a cell lysate. By pre-incubating the lysate with a free test inhibitor, one can quantify which kinases are competed off the beads, thus revealing the inhibitor's binding profile across hundreds of kinases simultaneously.

Experimental Workflow: Kinobead-Based Chemoproteomics

G start Start lysate Prepare Cell Lysate start->lysate incubate_inhibitor Incubate Lysate with Pyrazole Inhibitor lysate->incubate_inhibitor incubate_beads Add Kinobeads to Capture Unbound Kinases incubate_inhibitor->incubate_beads wash Wash Beads to Remove Non-specific Binders incubate_beads->wash elute Elute Bound Kinases wash->elute digest Digest Proteins to Peptides elute->digest lcms Analyze Peptides by LC-MS/MS digest->lcms quantify Quantify Kinase Abundance & Determine Targets lcms->quantify end End quantify->end

Figure 4: Kinobead-based chemoproteomics workflow.
Detailed Protocol:
  • Cell Lysate Preparation: Prepare a native cell lysate that preserves kinase activity.

  • Inhibitor Incubation: Incubate the lysate with the pyrazole-based inhibitor at various concentrations.

  • Kinobead Capture: Add kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate to capture kinases that are not bound to the test inhibitor.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

  • Sample Preparation for MS: Digest the eluted proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of each identified kinase in the inhibitor-treated samples relative to a control. A decrease in abundance on the beads indicates binding of the kinase to the free inhibitor.

Data Presentation:

Chemoproteomics data is often presented as a heatmap or a volcano plot, showing the log2 fold change in kinase abundance on the beads versus the statistical significance.

KinaseLog2 Fold Change (Inhibitor vs. Control)-log10 (p-value)Interpretation
GSK3β -3.5 4.2 Strong Target
CDK5-2.83.8Potent Off-Target
MAPK14-1.52.5Moderate Off-Target
SRC-0.20.5No significant interaction

Table 3: Example of Quantitative Chemoproteomics Data for a Pyrazole-Based GSK3β Inhibitor. This table highlights the ability of this method to quantify the relative binding affinities for a multitude of kinases.

Case Study: Profiling a Pyrazole-Based Aurora Kinase Inhibitor

A novel pyrazole-based inhibitor, "PZ-123," was designed to target Aurora Kinase A.

  • Biochemical Screen: A 400-kinase panel revealed potent inhibition of Aurora A (IC50 = 25 nM) and Aurora B (IC50 = 75 nM), with weaker activity against a handful of other kinases (>500 nM).

  • CETSA Analysis: In HeLa cells, PZ-123 induced a significant thermal stabilization of Aurora A (ΔTm = +4.8°C), confirming cellular target engagement.

  • Chemoproteomics Profiling: Kinobead analysis in K562 cells confirmed Aurora A and B as the primary targets. However, it also revealed a previously unknown off-target, Haspin kinase, which was moderately engaged at higher concentrations. This finding prompted further investigation into the potential consequences of Haspin inhibition.

Conclusion and Future Perspectives

The cross-reactivity profiling of pyrazole-based inhibitors is a critical component of modern drug discovery. A judicious combination of biochemical, cellular, and proteome-wide methods provides a comprehensive and reliable assessment of inhibitor selectivity. As new technologies emerge, such as advancements in mass spectrometry and the development of novel cellular assays, our ability to dissect the intricate interactions of these promising molecules within the complex cellular landscape will continue to improve. By embracing a rigorous and multi-faceted approach to profiling, researchers can significantly enhance the probability of translating potent pyrazole-based inhibitors into safe and effective medicines.

References

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The Ascendant Profile of Pyrazole Carboxylates: A Head-to-Head Clinical and Mechanistic Comparison with Established COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anti-inflammatory and anticancer therapeutics, the pyrazole scaffold stands as a cornerstone of modern drug design.[1][2] This guide provides an in-depth, head-to-head comparison of emerging pyrazole carboxylate derivatives against well-established drugs, namely the selective COX-2 inhibitors Celecoxib and Mavacoxib. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative efficacy, and the experimental rationale underpinning the evaluation of these promising therapeutic agents.

The Central Role of Cyclooxygenase-2 (COX-2) in Disease

Inflammation is a critical biological response, but its chronic dysregulation is a hallmark of numerous pathologies, including arthritis and various cancers.[3] A key mediator in the inflammatory cascade is the enzyme cyclooxygenase-2 (COX-2). While its isoform, COX-1, is constitutively expressed and plays a role in physiological functions like maintaining the stomach lining, COX-2 is inducible and is significantly upregulated at sites of inflammation and in many tumors.[4] This differential expression makes COX-2 a prime therapeutic target for developing anti-inflammatory and anticancer drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[4]

The established drugs Celecoxib and Mavacoxib, both diaryl-substituted pyrazole derivatives, owe their therapeutic efficacy to the selective inhibition of COX-2.[5] This guide will use these drugs as a benchmark to evaluate the performance of novel pyrazole carboxylates.

Mechanism of Action: A Tale of Two Isoforms

The primary mechanism of action for the compounds discussed herein is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation.[6][7]

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Stomach Lining, Platelet Aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_Inflammatory Celecoxib Celecoxib / Mavacoxib (Selective Inhibitor) Celecoxib->COX2 Inhibits Pyrazole_Carboxylates Pyrazole Carboxylates (Potential Selective Inhibitors) Pyrazole_Carboxylates->COX2 Inhibits

Caption: Simplified signaling pathway of COX-1 and COX-2 inhibition.

Head-to-Head Comparison: Anti-Inflammatory Activity

The anti-inflammatory potential of pyrazole carboxylates is primarily assessed through their ability to selectively inhibit the COX-2 enzyme. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.

In Vitro COX-2 Inhibition

Several studies have demonstrated that novel pyrazole carboxylate derivatives exhibit potent and selective COX-2 inhibition, in some cases surpassing the activity of Celecoxib.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 13.020.4926.57[8]
Pyrazole Carboxylate Derivative 15c>100.059>169[9]
Pyrazole Carboxylate Derivative 15d>100.062>161[9]
Pyrazole-pyridazine hybrid 5f14.341.509.56[10]
Pyrazole-pyridazine hybrid 6f9.561.158.31[10]

Note: A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects.

In Vivo Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the in vivo anti-inflammatory activity of novel compounds.[11][12]

CompoundDose (mg/kg)Edema Inhibition (%)Reference
Celecoxib 1055[13]
Pyrazole Derivative N71062[13]
Pyrazole Derivative N91068[13]

These in vivo results corroborate the in vitro findings, suggesting that certain pyrazole derivatives possess superior anti-inflammatory effects compared to Celecoxib at similar dosages.

Head-to-Head Comparison: Anticancer Activity

The overexpression of COX-2 in various tumors has implicated it as a valid target for cancer therapy.[8] Pyrazole derivatives, including Celecoxib, have been investigated for their anticancer properties.

In Vitro Cytotoxicity

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and, consequently, the cytotoxic effects of a compound.[14][15][16]

CompoundCell LineIC50 (µM)Reference
Celecoxib U251 (Glioblastoma)11.7[17]
HeLa (Cervical Cancer)37.2[17]
Pyrazole Derivative 29MCF-7 (Breast Cancer)17.12[18]
HepG2 (Liver Cancer)10.05[18]
Pyrazole Derivative 33HCT116 (Colon Cancer)<23.7[18]
Pyrazole Derivative 42MCF-7 (Breast Cancer)0.16[19]

The data indicates that certain pyrazole derivatives exhibit potent cytotoxic effects against various cancer cell lines, with some showing significantly lower IC50 values than Celecoxib in specific cell lines.

Pharmacokinetic Profile: The Case of Mavacoxib

Mavacoxib, a long-acting COX-2 inhibitor used in veterinary medicine, provides a valuable case study in the pharmacokinetic advantages that can be engineered into pyrazole-based drugs.[5]

ParameterValueSpeciesReference
Bioavailability (with food) 87.4%Dog[20][21]
Plasma Protein Binding ~98%Dog[20][22]
Terminal Elimination Half-life (t½) 16.6 days (median)Dog[20][21]
Clearance 2.7 mL/h/kgDog[20][21]

The prolonged half-life of Mavacoxib allows for a less frequent dosing regimen, a significant advantage in the management of chronic conditions like osteoarthritis in dogs.[5][20] This highlights the potential for tuning the pharmacokinetic properties of pyrazole carboxylates to optimize therapeutic outcomes.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial.

In Vitro COX Inhibition Assay (Colorimetric)

This protocol is based on the principle of monitoring the peroxidase activity of COX enzymes.[8]

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme COX-1 or COX-2 Enzyme Incubate Incubate Enzyme and Compound Enzyme->Incubate Compound Test Compound (Pyrazole Carboxylate) Compound->Incubate Cofactors Cofactor Solution Cofactors->Incubate Add_Arachidonic_Acid Add Arachidonic Acid (Substrate) Incubate->Add_Arachidonic_Acid Add_TMPD Add TMPD (Colorimetric Probe) Add_Arachidonic_Acid->Add_TMPD Measure_Absorbance Measure Absorbance at 590 nm Add_TMPD->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes, as well as the test pyrazole carboxylates and reference drugs (Celecoxib) at various concentrations.

  • Incubation: Incubate the enzyme with the test compound or vehicle control in the presence of a cofactor solution for a specified time.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Colorimetric Detection: Add N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized by the peroxidase activity of COX, resulting in a color change.

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema

This model assesses the ability of a compound to reduce acute inflammation.[11][12]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test pyrazole carboxylate, reference drug (Celecoxib), or vehicle control orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

MTT Cell Viability Assay

This assay quantifies the cytotoxic effect of compounds on cancer cell lines.[14][15][16]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole carboxylate, reference drug (e.g., Doxorubicin or Celecoxib), or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The data presented in this guide strongly suggest that pyrazole carboxylates represent a promising class of compounds with the potential for potent and selective COX-2 inhibition, translating to significant anti-inflammatory and anticancer activities. Several derivatives have demonstrated superior in vitro and in vivo performance compared to the established drug Celecoxib.

The favorable pharmacokinetic profile of Mavacoxib underscores the tunability of the pyrazole scaffold, opening avenues for developing next-generation therapeutics with improved dosing regimens and patient compliance. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the efficacy and safety profiles of pyrazole carboxylates. Furthermore, long-term toxicity studies and clinical trials are warranted to fully elucidate the therapeutic potential of these promising compounds in human diseases.

References

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  • ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
  • Rouzer, C. A., & Marnett, L. J. (2009). In vitro assays for cyclooxygenase activity and inhibitor characterization. Current protocols in pharmacology, Chapter 2, Unit 2.2.
  • Szabó, G., Fischer, J., Kis-Varga, Á., & Gyires, K. (2007).
  • BenchChem. (2025). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry.
  • da Silva, J. C. C., de Oliveira, A. C., de Almeida, A. A. C., & de Oliveira, G. A. L. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista de Ciências Farmacêuticas Básica e Aplicada, 40.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2018). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Journal of advanced pharmaceutical technology & research, 9(3), 86–92.
  • Ali, I., Wani, W. A., & Saleem, K. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(15), 4478.
  • Singh, A., Sharma, P., & Kumar, P. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17619–17641.
  • Kumar, A., Kumar, A., & Kumar, A. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society, 99(12), 100799.
  • ResearchGate. (n.d.). Chemical structures of bicyclic fused pyrazoles with their IC50 values...
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  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2014). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Pharmacological reports : PR, 66(6), 1060–1067.
  • Gomaa, M. S., & Al-Zahrani, A. S. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. RSC Advances, 13(20), 13601–13624.
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A Comparative Guide to Validating the Mechanism of Action of Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of the novel pyrazole compound, Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate, hereafter referred to as "Pyrazinib-X". We will objectively compare its performance with alternative therapeutic strategies and provide the rationale behind a robust, multi-phase experimental workflow designed to deliver unambiguous MoA validation.

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous kinase inhibitors used in oncology and inflammatory diseases.[1][2] Compounds with this core structure have been developed to target a wide array of kinases, including Aurora kinases, BCR-ABL, and Janus kinases (JAKs).[1][2] Given this precedent, our investigation into Pyrazinib-X will proceed under the hypothesis that it functions as a kinase inhibitor. Specifically, based on structural similarities to known inhibitors of stress-activated pathways, we hypothesize that Pyrazinib-X is a novel inhibitor of the p38 mitogen-activated protein kinase (MAPK).

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a compelling therapeutic target for inflammatory diseases and certain cancers.[3][4] This guide will outline the definitive experiments required to confirm this hypothesis, comparing Pyrazinib-X to a well-characterized, ATP-competitive p38 MAPK inhibitor (e.g., BIRB 796) and a broader-spectrum kinase inhibitor with known off-target effects (e.g., Sunitinib).

The Validation Workflow: A Phased Approach

A rigorous MoA validation follows a logical progression from direct target interaction to cellular and phenotypic consequences. Our workflow is designed as a self-validating system, where the results of each phase inform and corroborate the next.

G cluster_1 Phase 2: Functional Inhibition cluster_2 Phase 3: Cellular Pathway Modulation cluster_3 Phase 4: Phenotypic Outcomes & Selectivity P1_Biochem Biochemical Binding Assays (LanthaScreen) P1_Cellular Cellular Target Engagement (CETSA) P1_Biochem->P1_Cellular P2_Enzyme In Vitro Kinase Assay (p38 Activity) P1_Cellular->P2_Enzyme Does binding inhibit function? P3_Signaling Downstream Signaling Analysis (Western Blot) P2_Enzyme->P3_Signaling Does functional inhibition affect cellular pathways? P4_Phenotype Cell Viability & Apoptosis Assays P3_Signaling->P4_Phenotype Does pathway modulation result in a therapeutic phenotype? P4_Selectivity Kinome-wide Selectivity Screen P4_Phenotype->P4_Selectivity Correlates phenotype with on/off-target effects G Stress Stress / Cytokines (e.g., Anisomycin) MKK3_6 MKK3/6 Stress->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates (activates) MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates (activates) Response Inflammatory Response MK2->Response PyrazinibX Pyrazinib-X PyrazinibX->p38 INHIBITS

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate (CAS No: 946061-21-8) is a halogenated pyrazole derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry.[1] While its specific toxicological profile is not extensively documented, its structure—containing a halogenated organic core—necessitates a cautious and systematic approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Risk Assessment

Given the limited specific data for this exact compound, a conservative risk assessment is paramount. We extrapolate potential hazards from structurally similar pyrazole derivatives and general principles of chemical safety. The primary hazards are anticipated to be irritation to the skin, eyes, and respiratory system.[2][3][4]

Table 1: Anticipated GHS Hazard Classification

Hazard ClassHazard CategoryHazard StatementSignal Word
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning

This classification is based on data from similar chemical structures[2][3][4] and represents a precautionary approach.

Causality of Hazards:

  • Irritation: The reactive functional groups (aldehyde, chloro-group) on the pyrazole ring can interact with biological macromolecules in the skin, eyes, and respiratory tract, leading to an inflammatory response and irritation.

  • Halogenated Compound: As a chlorinated organic compound, it falls under specific environmental disposal regulations due to the potential for forming persistent organic pollutants if not disposed of correctly.[5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable. The selection of PPE must be tailored to the task, distinguishing between routine handling of small quantities and managing a spill.[8]

Table 2: Required Personal Protective Equipment

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (e.g., weighing, transfers in a fume hood)Chemical splash goggles (ANSI Z87.1 compliant)[9]Double-layered nitrile gloves (chemotherapy-rated recommended)[10][11]Long-sleeved lab coatNot required if handled exclusively within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a full-face shield[9]Double-layered chemical-resistant gloves (e.g., nitrile)[10][11]Chemical-resistant apron or disposable coveralls[9][12]Mandatory: An N95-rated respirator or a Powered Air-Purifying Respirator (PAPR) to prevent inhalation of airborne powder.[11][12][13]

Expert Insight: Double gloving is a critical practice.[10][11] The outer glove absorbs the initial contamination, while the inner glove protects the skin during the careful removal of the outer pair. Always remove the outer glove before touching any personal items or leaving the immediate work area.

Spill Management Protocol

Accidents happen. A well-rehearsed spill response plan is the hallmark of a safe laboratory. For a solid compound like this, the primary objective is to prevent the powder from becoming airborne.[14][15]

Step-by-Step Spill Cleanup Procedure
  • ALERT & SECURE:

    • Alert personnel in the immediate area.

    • Restrict access to the spill zone.

    • If the spill is large or outside of a containment hood, evacuate the area and call your institution's emergency response team.[13]

  • ASSESS & DON PPE:

    • Assess the extent of the spill. This protocol is for small, manageable spills (typically <5 grams).[15]

    • Don the appropriate PPE as outlined in Table 2 for "Spill Cleanup."[9][13]

  • CONTAIN & CLEAN:

    • Do NOT dry sweep. This will aerosolize the powder.[9][14]

    • Gently cover the spill with absorbent pads.[15]

    • Carefully wet the absorbent pads with a suitable solvent (e.g., isopropanol or ethanol) to dissolve the powder and prevent dust formation.[9][13] The material should be damp, not flooded.

    • Working from the outside in, carefully wipe up the wetted material with the absorbent pads.[9]

    • Place all contaminated materials (pads, gloves, etc.) into a heavy-duty plastic bag or a designated hazardous waste container.[14][16]

  • DECONTAMINATE:

    • Wipe the spill area with a clean absorbent pad soaked in a laboratory detergent solution.

    • Follow with a wipe using a pad soaked in water to remove any detergent residue.

    • Dry the area with clean paper towels.

    • Place all decontamination materials into the same hazardous waste bag.

  • DISPOSE & DOFF:

    • Seal the hazardous waste bag, and then place it inside a second bag (double-bagging).[16]

    • Label the outer bag clearly with "Hazardous Waste," the chemical name, and the date.

    • Remove PPE in the correct order to avoid self-contamination (outer gloves, face shield, apron, inner gloves, goggles, respirator).

    • Wash hands thoroughly with soap and water.

Spill Response Workflow Diagram

Spill_Response_Workflow cluster_prep Preparation cluster_cleanup Cleanup cluster_post Post-Cleanup spill Spill Occurs alert Alert Area Personnel spill->alert secure Secure Spill Zone alert->secure don_ppe Don Spill-Appropriate PPE secure->don_ppe cover Gently Cover with Absorbent Pads don_ppe->cover Critical: Avoid creating dust wet Wet Pads with Solvent to Prevent Dust cover->wet collect Collect Material (Outside-In) wet->collect bag Place Waste in Labeled Bag collect->bag decontaminate Decontaminate Spill Surface bag->decontaminate dispose Dispose of Waste via HazMat Stream decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for managing a solid chemical spill.

Waste Disposal Procedure

Proper segregation of waste is crucial for both safety and regulatory compliance. As a chlorinated organic compound, this compound must be disposed of as halogenated organic waste .[7]

Step-by-Step Waste Collection and Disposal
  • DEDICATED WASTE CONTAINER:

    • Use a designated, properly labeled hazardous waste container for "Halogenated Organic Solids."[7][17]

    • The container must be made of a compatible material (e.g., HDPE) and have a secure, vapor-tight lid.[17]

  • COLLECTION OF WASTE:

    • Place all materials contaminated with the compound directly into this container. This includes:

      • Unused or waste quantities of the solid chemical.

      • Contaminated consumables (e.g., weighing paper, pipette tips, gloves, absorbent pads from spills).

  • LABELING:

    • Ensure the container is clearly and accurately labeled.[16][17] The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • An approximate percentage of the compound in the waste matrix.

      • The accumulation start date.

  • STORAGE:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be in a well-ventilated location, away from incompatible materials such as strong oxidizing agents or bases.[17][18]

  • DISPOSAL:

    • Arrange for pickup by your institution's certified hazardous waste disposal service.

    • Under no circumstances should this chemical or its containers be disposed of in the regular trash or washed down the drain. [19] Halogenated wastes are typically disposed of via high-temperature incineration at a licensed facility.[4][7]

Waste Disposal Decision Diagram

Waste_Disposal_Decision cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Disposal waste_gen Generate Waste Containing This compound is_halogenated Is the compound halogenated? waste_gen->is_halogenated halogenated_stream Place in 'Halogenated Organic Waste' Container is_halogenated->halogenated_stream Yes (Contains Chlorine) non_halogenated_stream Place in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_stream No label_container Label Container with Full Chemical Name & Hazards halogenated_stream->label_container store_safe Store in Satellite Accumulation Area label_container->store_safe dispose_prof Arrange for Professional HazMat Disposal (Incineration) store_safe->dispose_prof

Caption: Decision process for proper chemical waste segregation.

Emergency Procedures: First Aid

In case of accidental exposure, immediate and appropriate first aid is critical.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][20]

  • Skin Contact: Immediately remove contaminated clothing.[18] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[20]

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

  • Vertex AI Search. (2024). Learn How to Respond to Chemical Spills with These Steps.
  • Indovance. (2023). 8 Steps to Handling a Lab Chemical Spill.
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  • Echemi. 5-CHLORO-3-ETHYL-1-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE Safety Data Sheets.
  • Fisher Scientific. (2025). Safety Data Sheet for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • Braun Research Group, University of Delaware. Halogenated Organic Liquids - Standard Operating Procedure.
  • TCI Chemicals. (2025). Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
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  • Biosynth. (2021). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
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A Researcher's Guide to the Safe Handling of Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As research and development in pharmaceuticals and agrochemicals advance, the synthesis and handling of novel heterocyclic compounds like ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate have become routine.[1] While these pyrazole derivatives are pivotal for scientific progress, their safe management is paramount to protect the health of laboratory personnel and ensure the integrity of research.[2][3] This guide provides a comprehensive, technically grounded framework for handling this specific compound, moving beyond mere compliance to foster a deeply ingrained culture of safety.

The hazard profile of this compound can be inferred from structurally similar compounds. Analogous chlorinated pyrazole carboxaldehydes and carboxylates are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6] Therefore, a cautious and proactive approach to personal protective equipment (PPE) and handling protocols is essential.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of the compound, a thorough risk assessment is critical. The primary routes of exposure are inhalation of dust or aerosols, skin contact, and eye contact. The most effective way to mitigate these risks is through robust engineering controls.

Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood.[7] This is non-negotiable. A fume hood contains vapors and fine particulates, preventing their release into the laboratory environment and protecting the user from inhalation exposure.[7] Ensure the sash is positioned as low as possible to maximize capture efficiency.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between the researcher and the chemical hazard. It must be selected carefully, inspected before each use, and worn correctly.[8]

1. Eye and Face Protection: Due to the high risk of serious eye irritation, standard safety glasses are insufficient.

  • Requirement: Wear tightly fitting, indirectly vented chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4]

  • Rationale: Goggles provide a seal around the eyes, protecting against splashes, dust, and vapors that can bypass the frame of safety glasses.[4]

  • Enhanced Protection: When handling larger quantities (>10 g) or performing operations with a significant splash risk (e.g., quenching a reaction), a full-face shield should be worn in addition to safety goggles.[7]

2. Skin and Body Protection: This compound is expected to cause skin irritation.[4][5] Therefore, comprehensive skin protection is mandatory.

  • Gloves: Standard lightweight nitrile or latex examination gloves may not offer sufficient protection against prolonged exposure or solvent penetration.[8]

    • Requirement: Use chemical-resistant gloves. Nitrile gloves are a suitable starting point for incidental contact.[8] For extended handling or immersion, consult a glove manufacturer's compatibility chart. Always double-glove when handling concentrated solutions or the neat compound.

    • Causality: The outer glove absorbs the initial contamination, while the inner glove provides a secondary barrier. This technique also allows for the safe removal of the contaminated outer glove without touching it with a bare hand. Inspect gloves for any signs of degradation or punctures before use.

  • Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is required at all times.[7] Long sleeves are essential to protect the arms.[9]

  • Additional Protection: For large-scale operations, consider a chemical-resistant apron or coveralls to provide an additional layer of protection.[7] Wear closed-toe shoes and long pants to ensure no skin is exposed.[9]

3. Respiratory Protection: While working in a fume hood should prevent inhalation exposure, there are situations where respiratory protection may be necessary.

  • Requirement: If engineering controls fail, during a large spill cleanup, or if handling the compound as a fine powder outside of a glovebox or vented balance enclosure, a NIOSH-approved respirator is required.[4]

  • Specification: A full-face respirator with cartridges rated for organic vapors and particulates (e.g., P100 rating) offers the best protection for both the respiratory system and the face.[4] All personnel required to wear respirators must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.

Operational and Disposal Protocols

A self-validating safety system relies on consistent, well-defined procedures. The following step-by-step workflows integrate PPE use into the entire lifecycle of the chemical in the lab.

Workflow for Safe Handling and Use

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase Prep 1. Pre-Use Inspection - Verify fume hood certification. - Inspect all PPE for damage. Donning 2. Don PPE - Lab coat, long pants, closed-toe shoes. - Safety goggles. - Inner and outer chemical-resistant gloves. Prep->Donning Weighing 3. Weighing - Use anti-static weigh boat. - Handle gently to avoid creating dust. Donning->Weighing Solubilizing 4. Solubilization - Add solvent slowly to solid. - Keep container covered when possible. Weighing->Solubilizing Reaction 5. Reaction & Workup - Conduct all transfers in the hood. - Be aware of potential exotherms. Solubilizing->Reaction Decon 6. Decontamination - Wipe down surfaces with appropriate solvent. - Treat all wipes as hazardous waste. Reaction->Decon Doffing 7. Doff PPE - Remove outer gloves first. - Remove goggles and lab coat. - Remove inner gloves last. - Wash hands thoroughly. Decon->Doffing Waste 8. Waste Disposal - Segregate liquid and solid waste. - Label containers clearly. - Dispose of via institutional hazardous waste program. Decon->Waste

Caption: Workflow for handling this compound.

Disposal Plan

All waste streams containing this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh paper, bench paper, and any unreacted solid compound. Place these items in a dedicated, clearly labeled solid hazardous waste container.

  • Liquid Waste: All solutions containing the compound, including reaction mixtures and washings, must be collected in a sealed, properly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[7]

  • Empty Containers: "Empty" containers that held the neat compound are not truly empty and must be disposed of as hazardous waste or triple-rinsed with a suitable solvent, with the rinsate collected as liquid hazardous waste.[7]

  • Regulatory Compliance: Adhere strictly to your institution's and local regulatory guidelines for hazardous waste disposal.[10] Never discharge this chemical into a sanitary sewer system.[8]

Emergency Response Plan

Immediate and correct action is crucial in the event of an exposure.

Scenario Immediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Skin Contact Remove all contaminated clothing while flushing the affected area with soap and water for at least 15 minutes under a safety shower. If skin irritation occurs or persists, seek medical attention.[4][6]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should begin artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for a similar compound if available.[6]
Spill Evacuate the immediate area and alert colleagues. If the spill is small and you are trained and equipped to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Wearing appropriate PPE, carefully sweep or scoop up the material into a labeled hazardous waste container. Decontaminate the area. For large spills, evacuate the lab and contact your institution's emergency response team.

This guide serves as a foundational document for the safe handling of this compound. It is the responsibility of every researcher to understand these protocols, exercise caution, and prioritize safety for themselves and their colleagues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.